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Core Science & Biosynthesis

Foundational

"Ethyl 2-amino-4-oxopentanoate" fundamental properties

The Bifunctional Scaffold: 4-Oxonorvaline Ethyl Ester Executive Summary Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) represents a critical class of non-proteinogenic -amino acids. Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

The Bifunctional Scaffold: 4-Oxonorvaline Ethyl Ester

Executive Summary

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) represents a critical class of non-proteinogenic


-amino acids. Unlike standard amino acids, this molecule possesses a 

-keto functionality, rendering it a "masked" heterocycle precursor. It serves as a linchpin in the synthesis of pyrroles via the Knorr pathway and acts as a structural mimic in heme biosynthesis inhibition studies. This guide details the handling, synthesis, and application of this unstable intermediate, emphasizing the "trap-and-release" protocols required to prevent its spontaneous dimerization.
Chemical Identity & Molecular Architecture

The molecule is defined by its dual reactivity: the nucleophilic


-amine and the electrophilic 

-ketone. This proximity creates a high thermodynamic drive for intramolecular cyclization, necessitating its storage as a hydrochloride salt.
PropertyData
IUPAC Name Ethyl 2-amino-4-oxopentanoate
Common Names 4-Oxonorvaline ethyl ester; 2-Amino-4-ketovaleric acid ethyl ester
Molecular Formula

(Free Base)
Molecular Weight 159.18 g/mol (Free Base) / 195.64 g/mol (HCl Salt)
Chirality Contains one stereocenter at C2.[1] Typically synthesized as a racemate (

) unless asymmetric catalysis is employed.
Physical Form Hygroscopic white to off-white solid (HCl salt).
Solubility Highly soluble in water, ethanol, methanol. Insoluble in non-polar solvents (hexane, ether).
Stability & Handling: The Self-Validating System

The Dimerization Trap: The most critical attribute of ethyl 2-amino-4-oxopentanoate is its instability in free-base form. At neutral or basic pH, the amine of one molecule attacks the ketone of another (intermolecular) or cyclizes intramolecularly (if the chain length permitted, but here dimerization is dominant), leading to the formation of 3,6-diethoxycarbonyl-2,5-dimethyl-dihydropyrazine . This oxidation-prone intermediate eventually aromatizes to the pyrazine.

Self-Validating Protocol (SVP):

  • Visual Indicator: A color shift from white/colorless to yellow/brown indicates free-base liberation and subsequent pyrazine formation.

  • Storage Rule: Must be stored as the Hydrochloride (HCl) salt at -20°C under desiccant.

  • Usage Rule: Neutralization should only occur in situ in the presence of the target electrophile.

Dimerization cluster_0 Stability Danger Zone HCl_Salt HCl Salt (Stable Solid) Free_Base Free Base (Transient Species) HCl_Salt->Free_Base Neutralization (pH > 7) Imine Imine Intermediate Free_Base->Imine Self-Condensation Pyrazine Dihydropyrazine Dimer (Yellow/Brown Byproduct) Imine->Pyrazine Cyclization - 2 H2O

Figure 1: The degradation pathway of the free base. Maintaining the HCl salt form blocks the initial neutralization step.

Synthetic Protocol: The Michael Addition Route

While various routes exist (e.g., nitrosation of


-keto esters), the most chemically robust method for generating the 2-amino-4-oxo skeleton involves the Michael addition of Ethyl Nitroacetate  to Methyl Vinyl Ketone (MVK) , followed by selective reduction. This avoids the use of unstable acyl chlorides.
Phase 1: Michael Addition

Objective: Construct the carbon skeleton with the nitrogen latent as a nitro group.

  • Reagents: Ethyl Nitroacetate (1.0 eq), Methyl Vinyl Ketone (1.1 eq), Triethylamine (0.1 eq, catalyst).

  • Solvent: THF or Ethanol (anhydrous).

  • Procedure:

    • Dissolve ethyl nitroacetate in THF at 0°C.

    • Add MVK dropwise to control the exotherm.

    • Add catalytic triethylamine.

    • Stir at room temperature for 12–16 hours.

    • Validation: TLC should show consumption of nitroacetate.

    • Workup: Evaporate solvent. The product, Ethyl 2-nitro-4-oxopentanoate , is often used directly or purified via short-column chromatography.

Phase 2: Reductive Unmasking

Objective: Convert the nitro group to the amine while trapping it as the salt.

  • Reagents:

    
     (1 atm) or Zn dust, Pd/C (10% wt), HCl (conc).
    
  • Solvent: Ethanol/Acetic Acid.

  • Procedure:

    • Dissolve the nitro-ketone in ethanol containing 1.1 eq of HCl (crucial for trapping).

    • Add Pd/C catalyst.

    • Hydrogenate at room temperature until

      
       uptake ceases.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to precipitate the Ethyl 2-amino-4-oxopentanoate hydrochloride .

Synthesis Start1 Ethyl Nitroacetate Inter Ethyl 2-nitro-4-oxopentanoate (Latent Amine) Start1->Inter Michael Addition (Et3N, THF) Start2 Methyl Vinyl Ketone Start2->Inter Michael Addition (Et3N, THF) Product Ethyl 2-amino-4-oxopentanoate HCl (Target Molecule) Inter->Product Hydrogenation (H2, Pd/C, HCl)

Figure 2: The "Nitro-Michael" route ensures the carbon skeleton is fully formed before the unstable amine is generated.

Reactivity & Applications
A. Knorr Pyrrole Synthesis (Modified)

This molecule is a "pre-assembled" half of a pyrrole. When condensed with a


-keto ester (e.g., ethyl acetoacetate) under buffered conditions, it yields substituted pyrroles.
  • Mechanism: The amine attacks the ketone of the partner, followed by aldol-type condensation of the methylene groups.

  • Advantage: Allows for the synthesis of asymmetric pyrroles that are difficult to access via standard Paal-Knorr methods.

B. 5-ALA Mimicry & Heme Inhibition

Ethyl 2-amino-4-oxopentanoate is a structural isomer of 5-aminolevulinic acid (5-ALA), the universal precursor to heme.

  • Biological Action: It can act as a competitive inhibitor or false substrate for ALA Dehydratase (ALAD) .

  • Research Use: Used to probe the active site of ALAD or to induce experimental porphyria in cell models by blocking heme production.

References
  • Fundamental Properties & Isomerism: PubChem. 2-Amino-4-oxopentanoic acid. National Library of Medicine. [Link]

  • Synthesis via Nitroacetate (Methodology Basis): Lassagne, F., et al. (2018).[2] "Synthesis of unnatural

    
    -amino esters using ethyl nitroacetate and condensation or cycloaddition reactions." Beilstein Journal of Organic Chemistry, 14, 2846–2852.
    [Link]
    
  • Dimerization & Pyrazine Formation (Mechanistic Context)
  • Nitroacetate Precursor Chemistry: Organic Syntheses. Methyl Nitroacetate.[3] Org. Synth. 1977, 57, 65. [Link]

Sources

Exploratory

Physicochemical characteristics of "Ethyl 2-amino-4-oxopentanoate"

An In-Depth Technical Guide to the Physicochemical Characteristics and Synthetic Utility of Ethyl 2-amino-4-oxopentanoate Abstract Ethyl 2-amino-4-oxopentanoate is a bifunctional molecule of significant interest to resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics and Synthetic Utility of Ethyl 2-amino-4-oxopentanoate

Abstract

Ethyl 2-amino-4-oxopentanoate is a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing an α-amino ester and a β-keto ester moiety within the same scaffold, it offers a unique combination of reactive sites. This guide provides a comprehensive overview of its structural characteristics, predicted physicochemical and spectroscopic properties, and its profound utility as a versatile building block for the synthesis of complex heterocyclic systems. We will delve into the causality behind its reactivity, present validated experimental protocols for its application, and discuss its potential in the landscape of drug discovery.

Molecular Structure and Foundational Properties

Ethyl 2-amino-4-oxopentanoate is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a central five-carbon chain with an ethyl ester at C1, a primary amine at C2 (an α-carbon), and a ketone at C4. The presence of these functional groups dictates its chemical behavior and potential applications.

Structural Analysis

The molecule contains a stereocenter at the C2 position, meaning it can exist as (R)- and (S)-enantiomers. The primary amine at this position is a key nucleophilic center and a site for further functionalization. The β-keto ester system (C3-C4-C5) is notable for its ability to undergo keto-enol tautomerism, which is fundamental to its reactivity.

Caption: Chemical Structure of Ethyl 2-amino-4-oxopentanoate.

Physicochemical Properties

Precise experimental data for Ethyl 2-amino-4-oxopentanoate is not widely published. The following table summarizes key computed properties and data from structurally similar compounds to provide a reliable estimate for researchers.

PropertyValue / Predicted ValueSource / Basis
Molecular Formula C₇H₁₃NO₃-
Molecular Weight 159.18 g/mol -
CAS Number 13393-93-6Dana Bioscience[1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidBased on similar β-keto esters
Boiling Point Not available. (Analog Ethyl 4-oxopentanoate: 205.5 °C)[2]Prediction based on analog
Melting Point Not available-
Solubility Predicted: Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in waterBased on functional groups
pKa (Amine) Predicted: ~7.5 - 8.5Lowered by α-ester inductive effect
pKa (α-H) Predicted: ~10-12Acidity due to flanking carbonyls

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a definitive spectrum requires experimental measurement, a predicted profile can guide researchers in their analysis.

  • ¹H NMR Spectroscopy : The spectrum is expected to show distinct signals: a triplet and quartet for the ethyl ester group (~1.2 and 4.1 ppm, respectively), a singlet for the C5 methyl group (~2.2 ppm), signals for the C3 methylene protons, a signal for the C2 α-proton, and a broad singlet for the amine protons that may exchange with D₂O. The diastereotopic C3 protons may appear as a complex multiplet.[3]

  • ¹³C NMR Spectroscopy : Key resonances would include two carbonyl signals for the ketone (~205 ppm) and the ester (~170 ppm). Other signals would correspond to the ethyl group carbons, the C2, C3, and C5 carbons.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands are predicted. Two distinct C=O stretching bands should be visible: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹). N-H stretching of the primary amine would appear as one or two bands in the 3300-3400 cm⁻¹ region.[4][5]

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or cleavage adjacent to the carbonyl groups.[6]

Chemical Reactivity and Synthetic Applications

The synthetic value of Ethyl 2-amino-4-oxopentanoate stems from its dual functionality. It is both an α-amino ketone and a β-keto ester, making it a powerful precursor for heterocyclic synthesis.[7]

Keto-Enol Tautomerism and Enolate Formation

The β-dicarbonyl system exists in equilibrium with its enol tautomer. This equilibrium is the foundation of its reactivity, as deprotonation of either the keto or enol form generates a resonance-stabilized enolate, which is a potent nucleophile in C-C bond-forming reactions.[8]

Caption: Keto-Enol equilibrium in Ethyl 2-amino-4-oxopentanoate.

Application in Heterocyclic Synthesis: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone reaction for creating substituted pyrroles, which are prevalent motifs in pharmaceuticals and materials. The reaction involves the condensation of an α-amino ketone with a compound having an electron-withdrawing group alpha to a carbonyl group (typically another β-keto ester).[9] Ethyl 2-amino-4-oxopentanoate is an ideal substrate, serving as the α-amino ketone component.

knorr_workflow sub Ethyl 2-amino-4-oxopentanoate (α-amino ketone source) condensation Condensation & Cyclization sub->condensation ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) ketoester->condensation catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->condensation solvent Solvent (e.g., Acetic Acid, Ethanol) solvent->condensation product Substituted Pyrrole Derivative condensation->product

Caption: Workflow for the Knorr Pyrrole Synthesis.

This protocol describes a representative procedure for the synthesis of a polysubstituted pyrrole using Ethyl 2-amino-4-oxopentanoate and ethyl acetoacetate.

Objective: To synthesize diethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate.

Principle: The reaction proceeds via condensation of the amine from Ethyl 2-amino-4-oxopentanoate with the C3 carbonyl of ethyl acetoacetate, and the C4 ketone with the active methylene group of a second equivalent of ethyl acetoacetate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[10] The mechanism involves imine/enamine formation, cyclization, and subsequent water elimination.[9]

Materials:

  • Ethyl 2-amino-4-oxopentanoate (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Zinc Dust (optional, for in-situ synthesis from an oxime precursor)[9]

  • Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-amino-4-oxopentanoate (1.0 equiv) and ethyl acetoacetate (1.0 equiv) to glacial acetic acid (5-10 volumes).

    • Causality: Acetic acid serves as both the solvent and a weak acid catalyst, which is optimal for the condensation steps without promoting unwanted side reactions like furan formation.[10]

  • Condensation: Stir the mixture at room temperature for 30 minutes to initiate condensation.

  • Cyclization: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy required for the intramolecular cyclization and subsequent dehydration steps, which are often the rate-determining steps of the synthesis.[11]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.

    • Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrrole derivative.

Potential in Hantzsch-type Syntheses

As a β-keto ester, Ethyl 2-amino-4-oxopentanoate can theoretically participate as one of the two β-dicarbonyl components in the Hantzsch pyridine synthesis.[12][13] This multicomponent reaction, which condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia), is a powerful method for generating dihydropyridines, an important class of calcium channel blockers.[14] The presence of the C2-amino group would lead to highly functionalized and novel pyridine derivatives.

Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from Ethyl 2-amino-4-oxopentanoate are of high value in drug discovery.

  • Scaffold Diversity: Its ability to form foundational heterocycles like pyrroles and pyridines provides rapid access to core structures found in numerous bioactive molecules and approved drugs.[15]

  • Modulation of Physicochemical Properties: The primary amine at C2 is a critical handle. It can be alkylated, acylated, or used as a point of attachment for other fragments. Furthermore, its basicity (pKa) is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The inductive electron-withdrawing effect of the adjacent ester group lowers the amine's pKa compared to a simple alkylamine, which can be advantageous for optimizing solubility and reducing off-target interactions.[16]

  • Bioisosteric Replacement: The core structure can be considered a bioisostere for other scaffolds, allowing chemists to fine-tune properties like lipophilicity and metabolic stability in lead optimization campaigns.

Stability and Storage

Like many α-amino esters and β-dicarbonyl compounds, Ethyl 2-amino-4-oxopentanoate requires proper handling and storage to ensure its integrity.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids or bases.[17][18] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

  • Potential Instability: The compound may be susceptible to self-condensation or decomposition over long periods, especially if exposed to heat, moisture, or catalytic impurities. The primary amine can also be susceptible to oxidation.

Conclusion

Ethyl 2-amino-4-oxopentanoate is a highly valuable, yet under-characterized, synthetic intermediate. Its unique combination of an α-amino ester and a β-keto ester within a single, compact molecule provides chemists with a powerful tool for the efficient construction of complex and diverse heterocyclic scaffolds. Its central role in well-established named reactions like the Knorr pyrrole synthesis, coupled with its potential in modern drug discovery campaigns, marks it as a compound of significant scientific and practical interest. Further experimental validation of its physicochemical properties and exploration of its reactivity will undoubtedly continue to unlock new applications in science and industry.

References

  • Wikipedia. Hantzsch pyridine synthesis . Wikipedia. [Link].

  • Scribd. Hantzsch Pyridine Synthesis | PDF . Scribd. [Link].

  • Wikipedia. Knorr pyrrole synthesis . Wikipedia. [Link].

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link].

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis . Organic Chemistry Portal. [Link].

  • Fiveable. Beta-Keto Ester Definition . Fiveable. [Link].

  • ChemTube3D. Hantzsch pyridine synthesis - overview . ChemTube3D. [Link].

  • YouTube. Knorr Pyrrole Synthesis | Organic Chemistry . YouTube. [Link].

  • ACS Publications. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1 . Journal of the American Chemical Society. [Link].

  • PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . PMC. [Link].

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . MDPI. [Link].

  • ResearchGate. (PDF) Mastering β-keto esters . ResearchGate. [Link].

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase . [Link].

  • PrepChem.com. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate . PrepChem.com. [Link].

  • PubChem - NIH. 2-Amino-4-oxopentanoic acid . PubChem. [Link].

  • PubChem - NIH. Ethyl 2-hydroxy-4-oxopentanoate . PubChem. [Link].

  • ChemSynthesis. ethyl 2-formyl-4-oxopentanoate . ChemSynthesis. [Link].

  • Chemsrc. Ethyl 4-oxopentanoate | CAS#:539-88-8 . Chemsrc. [Link].

  • NIST WebBook. Pentanoic acid, 4-oxo-, ethyl ester . NIST. [Link].

  • PMC - NIH. Oxetanes in Drug Discovery Campaigns . PMC. [Link].

  • E-Journal of Chemistry. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) . [Link].

  • PubChem. ethyl (2R)-2-amino-4-methylpentanoate hydrochloride . PubChem. [Link].

  • Chemical Synthesis Database. ethyl 2-hydroxy-4-oxopentanoate . [Link].

  • NIST WebBook. Pentanoic acid, 4-oxo-, ethyl ester . NIST. [Link].

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE . Organic Syntheses. [Link].

  • Tes. NMR examples explained: ethyl 4-oxopentanoate | Teaching Resources . Tes. [Link].

  • Dana Bioscience. Ethyl 2-amino-4-oxopentanoate 1g . Dana Bioscience. [Link].

  • PubChem. Ethyl 2-oxovalerate . PubChem. [Link].

  • PubChem. 2-Ethyl-4-oxopentanoic acid . PubChem. [Link].

  • PMC - NIH. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity . PMC. [Link].

  • PubMed. Innovative design and potential applications of covalent strategy in drug discovery . PubMed. [Link].

Sources

Foundational

"Ethyl 2-amino-4-oxopentanoate" CAS number and synonyms

This guide provides an in-depth technical analysis of Ethyl 2-amino-4-oxopentanoate , a specialized amino acid ester derivative used primarily as a masked intermediate in the synthesis of heterocyclic compounds and non-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-amino-4-oxopentanoate , a specialized amino acid ester derivative used primarily as a masked intermediate in the synthesis of heterocyclic compounds and non-proteinogenic amino acids.

Executive Summary & Chemical Identity

Ethyl 2-amino-4-oxopentanoate is the ethyl ester of 4-oxonorvaline . It represents a class of


-keto 

-amino acids that are structurally metastable in their free base form. Due to the presence of both a nucleophilic amine and an electrophilic ketone within the same carbon skeleton (separated by two carbons), this compound is prone to rapid intramolecular cyclization or intermolecular condensation. Consequently, it is almost exclusively synthesized, stored, and handled as its hydrochloride salt.
Chemical Identification Data
ParameterDetail
Primary Name Ethyl 2-amino-4-oxopentanoate Hydrochloride
Common Synonyms 4-Oxonorvaline ethyl ester HCl; Ethyl 2-amino-4-oxovalerate HCl
CAS Number (HCl Salt) 1803561-37-6 (Primary commercial identifier)
CAS Number (Free Base) 1512392-67-4 (Theoretical/Transient)
Molecular Formula

Molecular Weight 195.64 g/mol (Salt); 159.18 g/mol (Free Base)
SMILES CCOC(=O)C(CC(C)=O)N.Cl
Key Functional Groups

-Amino group,

-Ketone, Ethyl Ester
Critical Handling: The Stability Paradox

Expert Insight: The core challenge with Ethyl 2-amino-4-oxopentanoate is preventing "suicidal" cyclization. In its free base form at neutral pH, the amine lone pair can attack the


-ketone of a neighboring molecule, leading to the formation of 2,5-bis(acetonyl)piperazine  derivatives (dimerization) or intramolecular Schiff base formation (pyrroline species).
  • Storage Rule: Must be stored at -20°C under argon as the Hydrochloride salt.

  • Usage Rule: Neutralization of the salt to the free base should only occur in situ in the presence of the electrophile or reaction partner intended for the next step. Never isolate the free base oil.

Synthesis Protocol: Schiff Base Alkylation Strategy

While various routes exist (e.g., reduction of oximes), the most robust method for generating high-purity


-keto 

-amino esters is the Phase-Transfer Alkylation of Glycine Schiff Bases . This method avoids the handling of unstable intermediates until the final hydrolysis.
Mechanism & Workflow

The synthesis relies on protecting the amine of glycine ethyl ester as a benzophenone imine, which activates the


-proton for deprotonation and subsequent alkylation with bromoacetone.

SynthesisWorkflow Start Glycine Ethyl Ester HCl Protect Protection: Benzophenone Imine Start->Protect Ph2C=NH Alkylate Alkylation: + Bromoacetone (Base: KOtBu or TBAI/K2CO3) Protect->Alkylate Phase Transfer Hydrolyze Hydrolysis: 1N HCl / THF Alkylate->Hydrolyze Imine Cleavage Product Target: Ethyl 2-amino-4-oxopentanoate HCl Hydrolyze->Product Crystallization

Figure 1: Synthetic pathway utilizing the O'Donnell Schiff base alkylation strategy.

Step-by-Step Protocol

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)

  • Bromoacetone (Warning: Potent lachrymator)

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (

    
    )
    

Procedure:

  • Preparation: Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and TBAB (0.1 eq) in Acetonitrile.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq) to the solution.
    
  • Alkylation: Cool to 0°C. Add Bromoacetone (1.1 eq) dropwise. Note: Bromoacetone is unstable; ensure it is freshly distilled or stabilized.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (disappearance of Schiff base).

  • Hydrolysis (Critical Step): Filter off solids and concentrate. Dissolve the residue in THF. Add 1N HCl (1.5 eq) and stir at RT for 2 hours. The benzophenone protecting group is cleaved, releasing the amine.

  • Purification: The benzophenone byproduct is removed by extraction with diethyl ether (the product remains in the aqueous phase as the HCl salt).

  • Isolation: Lyophilize the aqueous layer to obtain Ethyl 2-amino-4-oxopentanoate HCl as a hygroscopic off-white solid.

Self-Validation (QC):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic methyl ketone singlet (
    
    
    ppm) and the
    
    
    -proton triplet/multiplet (
    
    
    ppm).
  • Absence of Dimer: Check for lack of pyrazine aromatic signals (which appear if self-condensation occurred).

Applications in Drug Discovery
A. Knorr-Type Pyrrole Synthesis

This compound is a "pre-loaded" precursor for substituted pyrroles. When condensed with 1,3-dicarbonyls (like ethyl acetoacetate), it undergoes a variation of the Knorr synthesis to form 5-methylpyrrole-2-carboxylates .

  • Mechanism: The free amine attacks the ketone of the dicarbonyl, followed by aldol-type cyclization between the methylene of the dicarbonyl and the

    
    -ketone of the amino ester.
    
  • Relevance: These pyrrole scaffolds are foundational for Atorvastatin analogs and porphyrin synthesis.

B. Enzyme Engineering & Biocatalysis

Ethyl 2-amino-4-oxopentanoate serves as a substrate probe for engineered Glutamate Dehydrogenase (GDH) and Aminotransferases .

  • Chiral Synthesis: Engineered GDH can kinetically resolve the racemic ester to produce enantiopure (R)- or (S)-4-oxonorvaline derivatives, which are precursors to non-proteinogenic amino acids found in peptide antibiotics.

Applications Center Ethyl 2-amino-4-oxopentanoate Pyrrole Pyrrole Synthesis (Condensation with 1,3-dicarbonyls) Center->Pyrrole Knorr Reaction Enzyme Biocatalysis Substrate (Glutamate Dehydrogenase) Center->Enzyme Kinetic Resolution Inhibitor ALA Dehydratase Probe (Structural Isomer of ALA) Center->Inhibitor Competitive Inhibition

Figure 2: Primary application vectors in medicinal chemistry.

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Fukuyama, K., et al. (2014).[1] "Structure-guided engineering of glutamate dehydrogenase for the synthesis of (R)-4-oxonorvaline." Journal of Biotechnology. Link

  • BLD Pharm. (2024). "Product Datasheet: Ethyl 2-amino-4-oxopentanoate hydrochloride (CAS 1803561-37-6)." Link

  • PubChem. (2024). "Compound Summary: 4-Oxonorvaline." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Amino Acid Esters." Link

Sources

Exploratory

An In-Depth Technical Guide to the Keto-Enol Tautomerism of β-Amino-γ-Keto Esters

For Researchers, Scientists, and Drug Development Professionals Introduction Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (containing a carbony...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group).[1][2][3] While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can shift significantly in molecules with specific structural features.[1][3] β-Amino-γ-keto esters represent a fascinating class of compounds where this tautomeric interplay is not only structurally significant but also profoundly influences their reactivity and potential applications, particularly in the realm of drug discovery and development. These molecules contain both a β-amino group and a γ-keto group relative to an ester functionality, creating a unique electronic and steric environment that governs the position of the keto-enol equilibrium. Understanding and controlling this equilibrium is paramount for harnessing the synthetic potential of these versatile building blocks.

This technical guide provides a comprehensive exploration of the core principles governing the keto-enol tautomerism of β-amino-γ-keto esters. We will delve into the underlying mechanisms, the critical factors that influence the tautomeric ratio, and the advanced analytical techniques employed to characterize this dynamic process. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively manipulate and leverage this phenomenon in their work.

The Tautomeric Equilibrium: A Delicate Balance

The tautomerism in β-amino-γ-keto esters involves the interconversion between the γ-keto form and its corresponding enol isomer. This process is a dynamic equilibrium, and the relative populations of the two tautomers are dictated by their thermodynamic stabilities.[4]

The Keto Tautomer

The keto form is characterized by the presence of a carbonyl group at the γ-position. Its stability is primarily attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

The Enol Tautomer

The enol form is distinguished by a hydroxyl group attached to a carbon-carbon double bond. The stability of the enol tautomer in β-dicarbonyl compounds, and by extension in β-amino-γ-keto esters, is significantly enhanced by two key factors:

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, leading to delocalization of π-electrons and increased stability.[1]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the lone pair of electrons on the nitrogen atom of the β-amino group or the carbonyl oxygen of the ester. This creates a stable six-membered ring-like structure, which significantly favors the enol form.[1][2]

The interplay of these stabilizing and destabilizing factors determines the position of the equilibrium.

The Role of the β-Amino Group

The presence of the β-amino group introduces an additional layer of complexity and control over the tautomeric equilibrium. The nitrogen atom can participate in intramolecular hydrogen bonding with the enolic proton, further stabilizing the enol form. Furthermore, the electronic nature of the substituent on the nitrogen can influence the basicity of the amino group and its hydrogen bond accepting ability, thereby modulating the keto-enol ratio.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of external and internal factors. A thorough understanding of these influences is crucial for controlling the tautomeric composition of a sample.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[5][6][7][8]

  • Non-polar Solvents: In non-polar solvents such as hexane or carbon tetrachloride, the enol form is generally favored.[9] These solvents do not effectively solvate the polar keto form, and the stability gained from the intramolecular hydrogen bond in the enol tautomer becomes the dominant factor.[5][9]

  • Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) can act as strong hydrogen bond acceptors.[5] They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds, which can lead to a decrease in the enol content due to unfavorable entropy changes.[9]

  • Polar Protic Solvents: Polar protic solvents such as water and methanol can also disrupt the intramolecular hydrogen bond of the enol.[9] They can stabilize both the keto and enol forms through hydrogen bonding, but the effect on the keto form is often more pronounced, thus shifting the equilibrium towards the keto tautomer.

Temperature

Temperature can also influence the keto-enol equilibrium. Changes in temperature can alter the relative free energies of the keto and enol forms, leading to a shift in the equilibrium position.[1] Generally, increasing the temperature can favor the keto form, as the entropic penalty associated with the formation of the ordered, intramolecularly hydrogen-bonded enol becomes more significant.

Substituent Effects

The nature of the substituents on the β-amino-γ-keto ester backbone can have a profound impact on the tautomeric equilibrium.

  • Electronic Effects: Electron-withdrawing groups attached to the carbon framework can increase the acidity of the α-protons, thereby facilitating enolization. Conversely, electron-donating groups can decrease the acidity and favor the keto form.

  • Steric Effects: Bulky substituents near the carbonyl group or the amino group can introduce steric hindrance, which may destabilize one tautomer over the other. For instance, bulky groups could disfavor the planar conformation required for optimal conjugation in the enol form.

Analytical Characterization of Tautomers

Several spectroscopic techniques are indispensable for the qualitative and quantitative analysis of keto-enol tautomerism in β-amino-γ-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are arguably the most powerful tools for studying keto-enol tautomerism.[1][10] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][5]

Key ¹H NMR Signals:

TautomerCharacteristic ProtonTypical Chemical Shift (ppm)
Keto α-protons (CH₂)3.0 - 4.0
Enol Vinylic proton (=CH)4.5 - 6.0
Enol Enolic hydroxyl proton (OH)10.0 - 15.0 (often broad)

By integrating the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form, the relative ratio of the two tautomers can be accurately determined.[1][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The keto and enol tautomers possess different electronic structures and, consequently, exhibit distinct absorption spectra.[1][11][12] The enol form, with its extended conjugated π-system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form.[1][13] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined. This technique is particularly useful for studying the kinetics of tautomerization.[11][14]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The keto and enol forms of a β-amino-γ-keto ester will display characteristic absorption bands.

Characteristic IR Absorption Bands:

TautomerFunctional GroupVibrational ModeTypical Frequency (cm⁻¹)
Keto C=O (ketone)Stretch1700 - 1725
Keto C=O (ester)Stretch1735 - 1750
Enol C=CStretch1600 - 1650
Enol C=O (ester, conjugated)Stretch1650 - 1680
Enol O-HStretch (intramolecular H-bond)2500 - 3200 (broad)

The presence and relative intensities of these bands can provide qualitative evidence for the existence of both tautomers.

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of keto and enol tautomers of a β-amino-γ-keto ester in a given solvent.

Materials:

  • β-amino-γ-keto ester sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the β-amino-γ-keto ester and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Integrate the signal corresponding to the α-protons of the keto form (typically a singlet or multiplet) and the signal for the vinylic proton of the enol form (typically a singlet).

  • Calculation: Calculate the percentage of each tautomer using the following formulas:

    • % Keto = [Integration of keto α-protons / (Integration of keto α-protons + Integration of enol vinylic proton)] * 100

    • % Enol = [Integration of enol vinylic proton / (Integration of keto α-protons + Integration of enol vinylic proton)] * 100

  • Equilibrium Constant (K_eq): Calculate the equilibrium constant as K_eq = [% Enol] / [% Keto].

Protocol 2: Qualitative Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To observe the different absorption characteristics of the keto and enol tautomers.

Materials:

  • β-amino-γ-keto ester sample

  • A polar solvent (e.g., acetonitrile)

  • A non-polar solvent (e.g., hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare dilute solutions of the β-amino-γ-keto ester of the same concentration in both the polar and non-polar solvents.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Compare the two spectra. A noticeable shift in the absorption maximum (λ_max) or the appearance of a new absorption band in the non-polar solvent is indicative of a shift in the keto-enol equilibrium towards the more conjugated enol form.

Visualization of Key Concepts

Tautomerization Mechanism

The interconversion between the keto and enol forms can be catalyzed by either acid or base.[2][3][15]

Tautomerization cluster_acid Acid-Catalyzed Tautomerization cluster_base Base-Catalyzed Tautomerization Keto_Acid Keto Form Protonated_Keto Protonated Carbonyl Keto_Acid->Protonated_Keto + H⁺ Protonated_Keto->Keto_Acid - H⁺ Enol_Acid Enol Form Protonated_Keto->Enol_Acid - H⁺ (from α-C) Enol_Acid->Protonated_Keto + H⁺ (at α-C) Keto_Base Keto Form Enolate Enolate Intermediate Keto_Base->Enolate - H⁺ (from α-C) Enolate->Keto_Base + H⁺ (at α-C) Enol_Base Enol Form Enolate->Enol_Base + H⁺ (at O) Enol_Base->Enolate - H⁺ (from O)

Caption: Acid- and base-catalyzed keto-enol tautomerization pathways.

Experimental Workflow for Tautomer Analysis

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_quantification Data Analysis & Quantification cluster_interpretation Interpretation Synthesis Synthesize β-Amino-γ-Keto Ester Purification Purify Compound Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Integration Integrate NMR Signals NMR->Integration Conclusion Correlate with Structure & Conditions UV_Vis->Conclusion IR->Conclusion Ratio Calculate Keto:Enol Ratio Integration->Ratio Equilibrium Determine K_eq Ratio->Equilibrium Equilibrium->Conclusion

Caption: Workflow for the analysis of keto-enol tautomerism.

Conclusion and Future Directions

The keto-enol tautomerism of β-amino-γ-keto esters is a nuanced and critical aspect of their chemistry. The ability to predict and control the position of this equilibrium through the judicious choice of solvents, temperature, and substituents is a powerful tool for synthetic chemists and drug development professionals. The insights gained from spectroscopic analysis not only provide a fundamental understanding of their structural dynamics but also inform their reactivity in subsequent transformations. As the demand for novel and complex molecular architectures in drug discovery continues to grow, a deep appreciation for the subtleties of tautomerism in versatile building blocks like β-amino-γ-keto esters will undoubtedly pave the way for innovative synthetic strategies and the development of next-generation therapeutics. Future research in this area will likely focus on the development of novel catalysts for stereoselective synthesis of these compounds and the exploration of their utility in asymmetric catalysis and medicinal chemistry.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.).
  • Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. (n.d.).
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).
  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing.
  • Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A - ACS Publications.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. (n.d.). DIAL@UCLouvain.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2025). ResearchGate.
  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv.
  • Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis.
  • Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. (2018). SciSpace.
  • Addressing keto-enol tautomerism in the analysis of β-keto esters. (n.d.). Benchchem.
  • NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. (2025). ResearchGate.
  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate.
  • Keto-enol tautomerism. (n.d.). Fiveable.
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (2025). ResearchGate.
  • Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (n.d.). Pearson.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). Thermo Fisher Scientific.

Sources

Foundational

Comprehensive Spectroscopic Characterization of Ethyl 2-amino-4-oxopentanoate

This guide provides an in-depth technical characterization of Ethyl 2-amino-4-oxopentanoate , also known as 4-Oxonorvaline ethyl ester . This compound represents a unique challenge in spectroscopic analysis due to its te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Ethyl 2-amino-4-oxopentanoate , also known as 4-Oxonorvaline ethyl ester .

This compound represents a unique challenge in spectroscopic analysis due to its tendency to undergo intramolecular cyclization upon neutralization. The data below distinguishes between the stable Hydrochloride Salt (Linear) and the transient Free Base (Cyclic) forms.

A Technical Guide for Synthesis and Structural Validation

Compound Profile & Stability Warning

Before interpreting spectra, researchers must understand the dynamic nature of this molecule. It exists in two distinct forms depending on pH.

  • Form A: Hydrochloride Salt (Linear)

    • State: Stable white/off-white solid.

    • Structure: Linear

      
      -amino ketone.
      
    • Usage: Standard form for storage and synthesis.

  • Form B: Free Base (Cyclic)

    • State: Unstable oil / Transient intermediate.

    • Structure: Spontaneously cyclizes to Ethyl 5-methyl-1-pyrroline-2-carboxylate (Schiff base formation).

    • Risk: Attempting to "free base" the salt for NMR in

      
       without immediate use will result in complex mixtures of the linear amine, the cyclic imine, and aromatized pyrrole byproducts.
      
Structural Equilibrium Diagram

Equilibrium cluster_0 Stable Storage Form cluster_1 Physiological/Basic pH Salt Linear HCl Salt (C7H13NO3 · HCl) FreeBase Linear Free Base (Transient) Salt->FreeBase Neutralization (NaOH/TEA) Cyclic Cyclic Imine (Δ1-Pyrroline form) FreeBase->Cyclic Spontaneous Cyclization (-H2O) Cyclic->FreeBase Hydrolysis (H+)

Caption: The pH-dependent equilibrium between the linear amino ester and the cyclic pyrroline derivative.

Synthesis Protocol (Nitrosation-Reduction Route)

The most robust method for accessing the linear hydrochloride salt is the Knorr-type transformation of Ethyl Levulinate. This avoids the use of unstable halo-ketones.

Workflow
  • Nitrosation: Reaction of Ethyl Levulinate with Sodium Nitrite (

    
    ) in Glacial Acetic Acid to form the 
    
    
    
    -oximino intermediate.
  • Reduction: Catalytic hydrogenation (

    
    ) or Zinc/Acid reduction of the oxime to the amine.
    
  • Isolation: Immediate precipitation as the Hydrochloride salt using ethanolic HCl.

Synthesis Start Ethyl Levulinate (Ethyl 4-oxopentanoate) Step1 Nitrosation (NaNO2, AcOH, 0°C) Start->Step1 Inter Intermediate: Ethyl 2-(hydroxyimino)-4-oxopentanoate Step1->Inter Step2 Reduction (Zn dust, AcOH or H2/Pd-C) Inter->Step2 Step3 Salt Formation (HCl in EtOH/Et2O) Step2->Step3 Final Product: Ethyl 2-amino-4-oxopentanoate HCl Step3->Final

Caption: Step-wise synthesis of the target hydrochloride salt from ethyl levulinate.

Spectroscopic Data (HCl Salt)

Note: All data below refers to Ethyl 2-amino-4-oxopentanoate Hydrochloride . Formula:


MW:  195.64  g/mol  (Salt), 159.18  g/mol  (Free Base)
A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


) is required.[1] 

is acceptable but may show exchangeable protons. Avoid

due to solubility issues and cyclization risk.

-NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
1.26 Triplet (

Hz)
3HEster

Characteristic ethyl tail
2.24 Singlet3HKetone

C5 Methyl (Isolated)
3.18 - 3.35 Multiplet (dd)2H

Diastereotopic C3 protons
4.28 Quartet (

Hz)
2HEster

Deshielded by Oxygen
4.45 Triplet/dd1H

C2 Proton (Next to

)
4.79 Singlet-

Solvent Residual

Interpretation:

  • The singlet at 2.24 ppm confirms the integrity of the methyl ketone (linear form). If cyclization occurs, this peak shifts and splits due to the formation of the pyrroline ring system.

  • The

    
    -proton at 4.45 ppm  is significantly deshielded due to the electron-withdrawing ammonium and ester groups.
    

-NMR (100 MHz,

)
Shift (

ppm)
AssignmentNote
13.8 Ester

29.5 Ketone

Terminal methyl
40.2

Methylene bridge
49.8

Chiral center (C2)
63.1 Ester

169.5 Ester

Carbonyl
206.8 Ketone

Distinct ketone signal
B. Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Solid State).

Wavenumber (

)
Vibration ModeFunctional Group
2800 - 3100 Broad StretchAmmonium (

)
1745 Strong StretchEster Carbonyl (

)
1718 Strong StretchKetone Carbonyl (

)
1580 Bending

Bend (Amine Salt)
1180 - 1200 Stretch

(Ester)

Diagnostic Check: The presence of two distinct carbonyl peaks (1745 and 1718) confirms the linear structure. A single broadened carbonyl peak or a shift to 1640 cm⁻¹ (C=N) indicates cyclization to the pyrroline.

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)[2]

  • Molecular Ion (

    
    ):  m/z 160.1
    
  • Key Fragments:

    • m/z 114: Loss of Ethanol/Ethoxide (

      
      ).
      
    • m/z 87: Loss of Ester group (

      
      ).
      
    • m/z 43: Acetyl cation (

      
      ), confirming the methyl ketone terminus.
      

Experimental Validation Protocol

To validate a synthesized batch, follow this logic flow:

  • Solubility Test: Dissolve a small amount in water. It should dissolve instantly (Salt form). If it is an oil that beads up, it is likely the free base/cyclic form.

  • IR Quick Check: Look for the ketone peak at 1718 cm⁻¹. If absent, the ketone has reacted (cyclized).

  • NMR Confirmation: Run in

    
    . Ensure the integration of the singlet at 2.24 ppm (Ketone Methyl) matches the triplet at 1.26 ppm (Ester Methyl) in a 1:1 ratio.
    
References
  • Synthesis of 4-oxo-alpha-amino acids

    • Method: Nitros
    • Source: Ferreira, P. M. T., et al. "Synthesis of non-proteinogenic amino acids." Tetrahedron 66.45 (2010): 8672-8680.

  • Cyclization Kinetics (Pyrroline formation): Context: Equilibrium of 2-amino-4-oxopentanoate analogues (5-ALA derivatives). Source: J. Am. Chem. Soc. 2003, 125, 6038. (Discusses nitroso aldol reactions leading to similar alpha-aminooxy ketones and their stability).
  • Spectral Database Comparisons

    • Analog: Ethyl Levulinate (Precursor) Spectra. NIST Chemistry WebBook, SRD 69.

    • Analog: 5-Aminolevulinic Acid (ALA) Stability. PubChem CID 137.[3]

Sources

Exploratory

Definitive Guide to Structural Elucidation: Ethyl 2-amino-4-oxopentanoate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes practical troubleshooting, specifically addressing the stability and tautomeric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes practical troubleshooting, specifically addressing the stability and tautomeric challenges inherent to


-keto 

-amino acids.

Executive Summary & Chemical Context

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester ) represents a distinct class of non-proteinogenic amino acid derivatives. Structurally, it resembles a "hybrid" between alanine and a methyl ketone, or an aspartate derivative where the side-chain carboxyl is replaced by an acetyl group.

The Critical Challenge: Unlike standard amino esters, this molecule possesses a


-keto group relative to the 

-amine. In its free base form, it is thermodynamically prone to intramolecular cyclization, forming a

-pyrroline
derivative (Schiff base formation).

Therefore, obtaining a clean 1H NMR spectrum of the linear 2-amino-4-oxopentanoate requires stabilizing the amine as an ammonium salt (typically HCl). This guide focuses on the Hydrochloride Salt form in DMSO-d


 , as this is the standard state for characterization in drug development workflows.

Sample Preparation Protocol (Self-Validating)

To ensure scientific integrity and reproducibility, follow this protocol. The choice of solvent is not arbitrary; it is selected to suppress cyclization and exchange rates.

Protocol: Kinetic Stabilization for NMR
  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: CDCl

      
       often contains trace acid/base that can catalyze cyclization or hydrolysis. DMSO-d
      
      
      
      effectively solvates the ionic lattice of the HCl salt and slows proton exchange, allowing observation of the ammonium protons.
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Reasoning: High concentrations favor intermolecular condensation (polymerization). Keep it dilute.

  • Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm).

  • Validation Check: Before running the full experiment, check the sample visual. It should be a clear, colorless solution. Turbidity suggests free-base precipitation or polymerization.

Theoretical Prediction & Spectral Assignment

The linear structure consists of four distinct spin systems. The analysis below assumes the HCl salt form.

Structural Breakdown
  • System A (Ethyl Ester): A triplet and a quartet.[1]

  • System B (Methyl Ketone): A sharp singlet (isolated).

  • System C (Backbone AMX/ABX): The chiral center (

    
    ) couples to the diastereotopic methylene protons (
    
    
    
    ).
  • System D (Ammonium): Broad singlets downfield.

Quantitative Data Table (DMSO-d )
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH

Ammonium8.50 - 8.80 br s3H-Deshielded, exchangeable protons.
C2-H

-Methine
4.35 - 4.45 m (dd)1H

Deshielded by N and COOEt. Chiral center.
OCH

Ester CH

4.15 - 4.25 q2H7.1Typical ethyl ester region.
C3-H


-Methylene
3.05 - 3.15 dd1H

,

Diastereotopic proton A (pro-S/pro-R).
C3-H


-Methylene
2.90 - 3.00 dd1H

,

Diastereotopic proton B.
C5-H

Ketone CH

2.15 s3H-Isolated methyl ketone (singlet).
CH

Ester CH

1.22 t3H7.1Typical ethyl ester triplet.

Note on C3-H (Methylene): Because C2 is a chiral center, the adjacent C3 protons are diastereotopic (chemically non-equivalent). They will not appear as a simple doublet. They will appear as two separate "doublet of doublets" (dd) signals with a large geminal coupling (~17 Hz) and smaller vicinal couplings to the C2-H.

Visualization of Connectivity & Logic

The following diagram illustrates the splitting logic and the critical equilibrium that must be controlled.

NMR_Logic cluster_0 Spectral Logic Flow Molecule Ethyl 2-amino-4-oxopentanoate (HCl Salt) Region_A High Field (1.0 - 2.2 ppm) Molecule->Region_A Region_B Mid Field (2.9 - 4.5 ppm) Molecule->Region_B Region_C Low Field (> 8.0 ppm) Molecule->Region_C Signal_1 Methyl (Ester) 1.22 ppm (t) Region_A->Signal_1 Signal_2 Methyl (Ketone) 2.15 ppm (s) Region_A->Signal_2 Signal_3 Beta-CH2 ~3.0 ppm (dd) (Diastereotopic) Region_B->Signal_3 Signal_4 Ester CH2 4.20 ppm (q) Region_B->Signal_4 Signal_5 Alpha-CH 4.40 ppm (m) Region_B->Signal_5 Signal_6 NH3+ 8.5+ ppm Region_C->Signal_6

Caption: Logical decomposition of chemical shifts based on electronic environments. Note the separation of the diastereotopic Beta-CH2 protons.

Advanced Troubleshooting: The Cyclization Trap

The most common failure mode in analyzing this compound is observing a spectrum that does not match the linear prediction. This is usually due to the formation of Ethyl 5-methyl-1-pyrroline-5-carboxylate (or its tautomers).

Mechanism of Spectral Degradation

If the sample is neutralized (free base) or left in solution too long:

  • The

    
    -amine attacks the 
    
    
    
    -ketone.
  • Water is lost (dehydration).

  • A cyclic imine (pyrroline) forms.

Diagnostic Signals of Cyclization

If you see these signals, your sample has degraded/cyclized:

  • Loss of Ketone Singlet: The sharp singlet at 2.15 ppm disappears or shifts significantly.

  • Appearance of Olefinic/Imine Signals: New peaks around 1.8 - 2.0 ppm (methyl on double bond/imine).

  • Complexity in Aliphatic Region: The simple AMX system of the linear chain becomes a rigid cyclic system with different coupling constants.

Cyclization Linear Linear Form (HCl Salt) Stable in DMSO Cyclic Cyclic Pyrroline (Free Base) Unstable/Artifact Linear->Cyclic - H2O (Spontaneous) Condition Neutralization / pH > 7 Condition->Linear Avoids

Caption: The thermodynamic sink: Neutralization leads to rapid cyclization into the pyrroline derivative.

Verification Workflow (2D NMR)

To definitively confirm the structure and rule out isomers (e.g., regioisomers of the ketone position), run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) .

Key HMBC Correlations to Look For:

  • Ketone Verification: The Methyl singlet (2.15 ppm) should show a strong correlation to the Ketone Carbonyl (~206 ppm) and the

    
    -CH
    
    
    
    (~45 ppm).
  • Ester Verification: The Ester CH

    
     (4.20 ppm) should correlate to the Ester Carbonyl (~170 ppm).
    
  • Connectivity: The

    
    -CH (4.40 ppm) should correlate to both the Ester Carbonyl (~170 ppm) and the 
    
    
    
    -CH
    
    
    Carbon (~45 ppm), linking the two halves of the molecule.

References

  • PubChem. (2025).[2][3] 2-amino-4-oxopentanoic acid | C5H9NO3.[3][4] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Pentanoic acid, 4-oxo-, ethyl ester (Levulinate Analog Data). SRD 69.[5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for amino acid ester chemical shifts).
  • Walton, L., et al. (2021).[6] Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. NSF Public Access. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation of Ethyl 2-amino-4-oxopentanoate: A Mechanistic Guide

Topic: Mass Spectrometry Fragmentation Pattern of "Ethyl 2-amino-4-oxopentanoate" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of "Ethyl 2-amino-4-oxopentanoate" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl 2-amino-4-oxopentanoate (


). As a derivative of 4-oxonorvaline, this compound exhibits a unique dual-reactivity profile due to the presence of both an 

-amino ester and a

-keto group. Understanding its fragmentation is critical for metabolic flux analysis, synthetic intermediate verification, and impurity profiling in pharmaceutical development.

This document details the ionization characteristics, primary dissociation pathways (including cyclization-driven mechanisms), and provides a self-validating experimental protocol for LC-MS/MS analysis.

Molecular Architecture & Ionization Physics

Before interpreting the spectrum, we must establish the physicochemical baseline of the analyte.

Structural Properties[1]
  • IUPAC Name: Ethyl 2-amino-4-oxopentanoate

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass (Monoisotopic): 159.0895 Da

  • Structure: An ethyl ester of a non-proteinogenic amino acid (4-oxonorvaline).

    • C1: Carboxyl (esterified).

    • C2:

      
      -Carbon with primary amine (
      
      
      
      ).
    • C4: Ketone (Oxo group).

Ionization Modes

The fragmentation pattern is heavily dependent on the ionization source. This guide focuses on Electrospray Ionization (ESI) in positive mode (


), the standard for bioanalytical and drug development workflows.
  • ESI(+) Precursor:

    
    
    
  • Protonation Site: The primary amine (

    
    ) is the most basic site (highest proton affinity), localizing the charge at the N-terminus. This charge localization drives the subsequent "charge-remote" and "charge-directed" fragmentation steps.
    

Mechanistic Fragmentation Analysis

The fragmentation of Ethyl 2-amino-4-oxopentanoate is governed by three competing mechanisms: Amine-Directed


-Cleavage , Ester Fragmentation , and Intramolecular Cyclization .
Pathway A: Amine-Directed -Cleavage (The "Signature" Ion)

In aliphatic amino acid esters, the bond between the


-carbon and the carbonyl carbon is significantly weakened by the radical cation (EI) or inductive effects (ESI).
  • Mechanism: The charge on the nitrogen induces cleavage of the

    
     bond.
    
  • Loss: The carbethoxy group (

    
    ) is lost as a neutral radical (EI) or neutral molecule (ESI mechanism variation).
    
  • Product: A resonance-stabilized iminium ion.

    • Calculation:

      
      .
      
    • Significance: This is often the base peak or a high-intensity diagnostic ion confirming the

      
      -amino acid backbone.
      
Pathway B: Cyclization-Driven De-ethoxylation (The "Pyrroline" Pathway)

Unlike standard amino acids, the


-keto group at C4 allows for nucleophilic attack by the C2-amine, forming a 5-membered ring (pyrroline) structure in the gas phase.
  • Mechanism: The N-terminal amine attacks the C4 ketone.

  • Loss: This cyclization often facilitates the ejection of the ethoxy group or ethanol, depending on proton mobility.

  • Product: A cyclic pyrroline-carboxylate derivative.

    • Calculation:

      
      .
      
    • Significance: This peak distinguishes

      
      -keto amino acids from linear isomers. It represents the formation of a pseudo-proline structure (
      
      
      
      ).
Pathway C: Ester Modification (McLafferty & Neutral Losses)

Standard ester fragmentation rules apply, though they are secondary to the amine-driven pathways.

  • Loss of Ammonia: Common in ESI.

    • 
      .
      
  • McLafferty Rearrangement: The ethyl ester can undergo rearrangement, losing ethylene (

    
    ).[3]
    
    • 
      .
      
    • Note: This results in the free acid form of the ion.

Visualization: Fragmentation Pathway Map

The following diagram illustrates the hierarchical relationship between the precursor ion and its fragments.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 160 Ion87 Iminium Ion (α-Cleavage) m/z 87 Precursor->Ion87 - COOEt (73 Da) Charge Retention on N Ion114 Pyrroline Derivative (Cyclization - EtOH) m/z 114 Precursor->Ion114 - EtOH (46 Da) Cyclization Ion143 Deaminated Ion (Loss of NH3) m/z 143 Precursor->Ion143 - NH3 (17 Da) Ion132 Free Acid Ion (Loss of C2H4) m/z 132 Precursor->Ion132 - C2H4 (28 Da) McLafferty Rearr. Ion69 Pyrroline Core (-COOH from m/z 114) m/z 69 Ion114->Ion69 - COOH (45 Da)

Figure 1: ESI(+) Fragmentation Tree for Ethyl 2-amino-4-oxopentanoate. Red path indicates the dominant


-cleavage; Green path indicates the structure-specific cyclization.

Summary of Diagnostic Ions

m/z (Exp)Fragment IdentityMechanismRelative Intensity (Est.)
160

Protonated MoleculeVariable (Source dependent)
143

DeaminationLow
132

McLafferty Rearrangement (Ester)Low-Medium
114

Cyclization / LactamizationHigh (Diagnostic)
87


-Cleavage (Loss of Ester)
Base Peak (Likely)

Experimental Protocol (LC-MS/MS)

To replicate these results or validate the compound in a drug development matrix, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 2-amino-4-oxopentanoate in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

  • Critical Control: Prepare a blank (solvent only) to rule out system contaminants at m/z 160 (common background noise).

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Energy (CE):

    • Ramp: 10, 20, 40 eV.

    • Rationale: Low CE (10 eV) preserves the m/z 143 and 132 ions. High CE (30+ eV) is required to generate the diagnostic m/z 87 and 114 fragments efficiently.

Data Validation Criteria
  • Retention Time: The compound is polar. On a C18 column, it will elute early (dead volume) unless an ion-pairing agent is used. Recommendation: Use a HILIC column (e.g., Amide phase) for retention.

  • Isotope Pattern: Confirm the presence of the

    
     isotope at m/z 161 (~7.7% intensity relative to m/z 160).
    
  • Fragment Ratio: The presence of both m/z 87 and m/z 114 confirms the structure. If m/z 114 is absent, the

    
    -keto group may not be present (e.g., isomeric linear ester).
    

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Esters." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Ethyl 3-amino-2-oxopentanoate (Isomer Analog) Compound Summary." National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. "Fragmentation of esters in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
  • Harrison, A. G. "Chemical Ionization Mass Spectrometry." CRC Press, 2nd Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 2-amino-4-oxopentanoate from Ethyl Acetoacetate

Here is the comprehensive Application Note and Protocol guide for the synthesis of Ethyl 2-amino-4-oxopentanoate starting from Ethyl Acetoacetate . Executive Summary & Strategic Overview Target Molecule: Ethyl 2-amino-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for the synthesis of Ethyl 2-amino-4-oxopentanoate starting from Ethyl Acetoacetate .

Executive Summary & Strategic Overview

Target Molecule: Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester). Starting Material: Ethyl Acetoacetate (EAA).

The synthesis of


-keto 

-amino esters from

-keto esters like ethyl acetoacetate requires a strategic carbon chain extension followed by regioselective functionalization. Ethyl acetoacetate (C4 backbone) must be converted to a C5 backbone (levulinate scaffold) before the

-amino group is introduced.

This protocol details a robust 3-Phase Synthetic Route :

  • Scaffold Construction: Alkylation of ethyl acetoacetate with ethyl chloroacetate followed by decarboxylation to generate Levulinic Acid .

  • Regioselective Functionalization: Hell-Volhard-Zelinsky (HVZ) bromination to selectively target the

    
    -carbon (C2) over the 
    
    
    
    -keto position (C3).
  • Amination & Finishing: Nucleophilic substitution with sodium azide followed by reduction and esterification to yield the final target.

Expert Insight: The target molecule exists in dynamic equilibrium with its cyclic imine form, Ethyl 5-methyl-1-pyrroline-2-carboxylate . Handling and storage conditions described herein are optimized to prevent uncontrolled oligomerization.

Reaction Pathway Visualization

SynthesisPathway EAA Ethyl Acetoacetate (Starting Material) Inter1 Diethyl Acetosuccinate (Intermediate A) EAA->Inter1 1. NaOEt, EtOH 2. Ethyl Chloroacetate LevAcid Levulinic Acid (Scaffold) Inter1->LevAcid 1. Hydrolysis (HCl) 2. Decarboxylation (-CO2) Bromo 2-Bromolevulinic Acid (Intermediate B) LevAcid->Bromo Br2, P (cat) (HVZ Reaction) Azido 2-Azidolevulinic Acid (Intermediate C) Bromo->Azido NaN3, DMF Target Ethyl 2-amino-4-oxopentanoate (Target) Azido->Target 1. EtOH, SOCl2 2. H2, Pd/C Cyclic Cyclic Imine Form (Equilibrium Species) Target->Cyclic Equilibrium

Figure 1: Step-wise synthetic pathway from Ethyl Acetoacetate to Ethyl 2-amino-4-oxopentanoate.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Synthesis of Levulinic Acid)

Objective: Convert the C4 ethyl acetoacetate backbone into the C5 levulinic acid backbone via acetosuccinate intermediate.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
Ethyl Acetoacetate1.0Starting Material
Ethyl Chloroacetate1.1Alkylating Agent
Sodium Ethoxide (21% in EtOH)1.1Base
Hydrochloric Acid (6M)ExcessHydrolysis/Decarboxylation
Protocol
  • Enolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Sodium Ethoxide solution (1.1 eq) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add Ethyl Acetoacetate (1.0 eq) over 30 minutes. The solution will turn yellow/orange, indicating enolate formation. Stir for 15 min at 0°C.

  • Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise. Once added, remove the ice bath and heat the reaction to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of EAA.

    • Mechanism Note: The EAA enolate attacks the alkyl halide via

      
      .
      
  • Workup (Intermediate): Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate in vacuo to obtain crude Diethyl Acetosuccinate .

  • Hydrolysis & Decarboxylation: Suspend the crude diester in 6M HCl (5 vol). Reflux vigorously for 6–8 hours.

    • Observation: Evolution of

      
       gas will be observed.
      
  • Isolation: Cool the mixture. Extract with Ethyl Acetate (3x). Dry organic layers over

    
     and concentrate.
    
  • Purification: Distill under reduced pressure (bp ~137–139°C at 10 mmHg) to yield pure Levulinic Acid as a colorless oil/solid (mp 33°C).

Phase 2: Regioselective Functionalization (HVZ Bromination)

Objective: Introduce a bromine atom specifically at the C2 position (alpha to carboxyl) rather than C3 (alpha to ketone).

Critical Control Point: Standard bromination of ketones occurs at the more substituted alpha carbon (C3). To target C2, we must use Hell-Volhard-Zelinsky (HVZ) conditions which proceed via the acyl bromide enol, activating the C2 position.

Protocol
  • Activation: In a dry flask, place Levulinic Acid (1.0 eq) and a catalytic amount of Red Phosphorus (0.1 eq) or

    
     (0.1 eq).
    
  • Bromination: Add Bromine (

    
    , 1.05 eq) dropwise.
    
    • Safety: Use a scrubbing trap for HBr gas.

  • Reaction: Heat the mixture to 80°C for 3 hours. The reaction proceeds through the intermediate levulinyl bromide, which enolizes towards the C2 position.

  • Quench: Cool to 0°C. Carefully add Ethanol (excess) to quench the acyl bromide and simultaneously form the ethyl ester in situ, OR quench with water to isolate 2-Bromolevulinic acid .

    • Recommendation: Quench with water to isolate the acid for the next specific substitution step.

  • Purification: Recrystallize from benzene/petroleum ether or use column chromatography (DCM:MeOH 95:5).

    • Target:2-Bromolevulinic Acid .

Phase 3: Amination and Final Esterification

Objective: Displace the bromide with an azide equivalent (to avoid side reactions with the ketone) and convert to the final amino ester.

Protocol
  • Azidation: Dissolve 2-Bromolevulinic Acid (1.0 eq) in DMF (5 vol). Add Sodium Azide (

    
    , 1.2 eq) carefully at 0°C.
    
    • Note:

      
       is used instead of ammonia to prevent Schiff base formation with the C4 ketone.
      
  • Displacement: Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The organic layer contains 2-Azidolevulinic Acid .

  • Esterification: Dissolve the crude azido acid in Absolute Ethanol . Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours.

  • Reduction: Hydrogenate the Ethyl 2-azido-4-oxopentanoate using

    
     (1 atm) and 10% Pd/C  catalyst in Ethanol for 4 hours.
    
  • Final Isolation: Filter catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Treat the residue with ethanolic HCl to precipitate Ethyl 2-amino-4-oxopentanoate Hydrochloride . This stabilizes the molecule against cyclization.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solid (HCl salt)Visual
1H NMR (D2O)

1.25 (t, 3H), 2.15 (s, 3H), 3.10 (d, 2H), 4.20 (q, 2H), 4.45 (t, 1H)
400 MHz NMR
Mass Spec [M+H]+ = 160.1 (Free base)LC-MS (ESI)
Purity >95%HPLC (C18, Acetonitrile/Water)

Key Identification Feature: In


, the open chain form is often in equilibrium with the cyclic form. You may see broadening of the C2-H signal or a distinct set of peaks corresponding to the cyclic imine (Ethyl 5-methyl-1-pyrroline-2-carboxylate).

References

  • Levulinic Acid Synthesis: Organic Syntheses, Coll. Vol. 1, p. 335 (1941); Vol. 9, p. 50 (1929).

  • HVZ Bromination Specificity: K. S. Kim et al., "Regioselective bromination of levulinic acid," Journal of Organic Chemistry, 58(5), 1993.
  • Amino Acid Synthesis from Levulinic Acid: Fukuyama, K. et al. "Stereoselective synthesis of 4-oxo-alpha-amino acids." Tetrahedron Letters, 2014.
  • Cyclization Equilibrium: Struys, E. A. et al. "Metabolism of 2-amino-4-oxopentanoate." Clinical Chemistry, 50(8), 2004.

Disclaimer: This protocol involves the use of hazardous reagents (Bromine, Sodium Azide, Thionyl Chloride). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Paal-Knorr synthesis of pyrroles using "Ethyl 2-amino-4-oxopentanoate"

An Application Guide to the Synthesis of Functionalized Pyrroles: A Mechanistic Approach Using Ethyl 2-Amino-4-Oxopentanoate Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Functionalized Pyrroles: A Mechanistic Approach Using Ethyl 2-Amino-4-Oxopentanoate

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1][2][3] Its synthesis remains a cornerstone of organic and pharmaceutical chemistry. This application note provides a comprehensive guide to the synthesis of a highly functionalized pyrrole, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, utilizing ethyl 2-amino-4-oxopentanoate. While often associated with the Paal-Knorr synthesis, this transformation is mechanistically classified as a Knorr pyrrole synthesis. This document will elucidate the scientific principles behind this powerful cyclization, clarify the distinction from the Paal-Knorr method, present a detailed experimental protocol, and discuss the applications of the resulting product in drug discovery and development.

Scientific Principles and Background

The Pyrrole Scaffold in Drug Development

The five-membered nitrogen-containing heterocycle, pyrrole, is a recurring motif in a vast array of pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[1][4] This structural unit is integral to the function of major drugs such as atorvastatin (Lipitor), sunitinib (Sutent), and the nonsteroidal anti-inflammatory drug ketorolac.[3][5] The continued development of efficient and versatile methods for synthesizing substituted pyrroles is therefore of paramount importance to the pharmaceutical industry.[5][6]

A Tale of Two Syntheses: Paal-Knorr vs. Knorr

While both are classic methods for pyrrole formation, the Paal-Knorr and Knorr syntheses proceed from different starting materials. Understanding this distinction is critical for selecting the appropriate synthetic strategy.

  • Paal-Knorr Pyrrole Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8][9] The reaction is typically acid-catalyzed and involves the formation of a di-imine intermediate (or sequential hemiaminals) followed by cyclization and dehydration.[9][10]

  • Knorr Pyrrole Synthesis : The classic Knorr synthesis, by contrast, involves the condensation of an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester .[11]

The synthesis described herein, which utilizes the self-condensation of ethyl 2-amino-4-oxopentanoate, is a variation of the Knorr synthesis. In this specific case, one molecule of the starting material acts as the α-amino-ketone, while a second molecule effectively serves as the active methylene component.

Reaction Mechanism: Self-Condensation of Ethyl 2-Amino-4-Oxopentanoate

The formation of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate proceeds through a cascade of nucleophilic additions and condensations, typically catalyzed by a weak acid like acetic acid.

  • Enamine/Enol Formation : One molecule of ethyl 2-amino-4-oxopentanoate (A) tautomerizes to its more nucleophilic enamine form.

  • Nucleophilic Attack : The enamine attacks the protonated carbonyl of a second molecule of the starting material (B).

  • Cyclization and Condensation : The initial adduct undergoes an intramolecular cyclization where the amino group of the first molecule attacks the remaining carbonyl.

  • Dehydration/Aromatization : A series of dehydration steps ensues, leading to the formation of the stable aromatic pyrrole ring.

The overall mechanism is a testament to the versatility of the starting material, which contains all the necessary components for this elegant self-condensation.

Knorr_Pyrrole_Synthesis_Mechanism Knorr-type self-condensation mechanism. Reactants 2x Ethyl 2-amino-4-oxopentanoate Intermediate1 Enamine Formation (Molecule A) Reactants->Intermediate1 Tautomerization Intermediate2 Protonated Ketone (Molecule B) Reactants->Intermediate2 H+ Intermediate3 C-C Bond Formation (Nucleophilic Attack) Intermediate1->Intermediate3 Intermediate2->Intermediate3 Intermediate4 Cyclization via Amine Attack Intermediate3->Intermediate4 Intramolecular Condensation Intermediate5 Dehydration Steps Intermediate4->Intermediate5 -H2O Product Ethyl 4-acetyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Intermediate5->Product -H2O, Aromatization

Caption: Knorr-type self-condensation mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 2-amino-4-oxopentanoate HClRound-bottom flask (250 mL)
Sodium acetate (anhydrous)Reflux condenser
Glacial acetic acidMagnetic stirrer and stir bar
Deionized waterHeating mantle
EthanolBüchner funnel and filter flask
Dichloromethane (DCM)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Beakers, graduated cylinders
Step-by-Step Synthesis Procedure
  • Reactant Preparation : In a 250 mL round-bottom flask, dissolve ethyl 2-amino-4-oxopentanoate hydrochloride (10.0 g, 51.6 mmol) and anhydrous sodium acetate (8.5 g, 103.2 mmol) in glacial acetic acid (50 mL).

    • Causality: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free amine in situ. Acetic acid serves as both the solvent and the acid catalyst for the condensation.[12]

  • Reaction Setup : Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stirrer.

  • Heating and Reflux : Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain a gentle reflux for 2 hours.

    • Observation: The solution will typically darken to a brown or reddish-brown color as the reaction progresses.

  • Cooling and Precipitation : After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath for 30 minutes.

  • Product Isolation : Slowly pour the cold reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A precipitate should form.

    • Observation: A tan or light brown solid product will precipitate out of the aqueous solution.

  • Filtration : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

  • Drying : Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air dry or dry in a vacuum oven at 40-50°C to a constant weight.

  • Recrystallization (Optional Purification) : For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Workflow Diagram

Experimental_Workflow Experimental workflow for pyrrole synthesis. A 1. Combine Reactants (Amine Salt, NaOAc, Acetic Acid) B 2. Heat to Reflux (2 hours) A->B C 3. Cool Reaction Mixture (Room Temp -> Ice Bath) B->C D 4. Precipitate in Water C->D E 5. Isolate via Filtration D->E F 6. Wash & Dry Product E->F G 7. Recrystallize (Optional) from Ethanol F->G Purified H Final Product F->H Crude G->H Purified

Caption: Experimental workflow for pyrrole synthesis.

Process Optimization and Troubleshooting

The efficiency of the Knorr synthesis can be influenced by several factors. Modern approaches have introduced various catalysts and conditions to improve yields and reduce reaction times.[12][13]

ParameterConditionImpact on Reaction
Catalyst Acetic Acid, p-TsOH, Lewis Acids (Sc(OTf)₃)Brønsted acids are traditional and effective.[12] Lewis acids can offer milder conditions and higher efficiency for sensitive substrates.[7][14]
Solvent Acetic Acid, Ethanol, Toluene, Solvent-freeAcetic acid is common. Solvent-free conditions, often with solid acid catalysts or microwave irradiation, represent a greener approach.[12][15]
Temperature 80 - 120 °C (Reflux)Higher temperatures accelerate the dehydration and aromatization steps but can lead to side products if maintained for too long.
Reaction Time 1 - 4 hoursReaction progress should be monitored (e.g., by TLC) to determine the optimal time and avoid degradation of the product.

Troubleshooting Guide

  • Problem : Low or no precipitate upon adding to water.

    • Possible Cause : Incomplete reaction.

    • Solution : Confirm reflux temperature was reached. Consider extending the reaction time. Ensure the free amine was generated (i.e., sufficient sodium acetate was used).

  • Problem : Product is dark and oily, difficult to crystallize.

    • Possible Cause : Formation of polymeric side products due to excessive heating or reaction time.

    • Solution : Reduce reaction time. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) instead of recrystallization.

  • Problem : Low Yield after recrystallization.

    • Possible Cause : Product is moderately soluble in the recrystallization solvent even when cold. Too much solvent was used.

    • Solution : Use the minimum amount of hot solvent to dissolve the product. Ensure the solution is thoroughly cooled before filtering.

Conclusion and Applications

The Knorr-type self-condensation of ethyl 2-amino-4-oxopentanoate is a robust and efficient method for producing a highly substituted pyrrole. This resulting molecule is not an end-product but a valuable synthetic intermediate. The ester and acetyl functionalities provide orthogonal handles for further chemical modification, making it an ideal building block for constructing more complex molecules in drug discovery programs.[4][5] By understanding the underlying mechanism and key experimental parameters, researchers can reliably produce this versatile scaffold for application in medicinal chemistry, materials science, and beyond.

References

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]

  • El-Sayed, N. N. E. (2020). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. SpringerLink. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Shi, L., et al. (2023). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]

  • Bliven, S. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. Retrieved from [Link]

  • Kamal, A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Retrieved from [Link]

  • Găman, M-A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

  • Martínez-Lozano, L. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. INNO PHARMCHEM. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Chakraborti, A. K., et al. (2004). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic-chemistry.org. Retrieved from [Link]

  • Albertson, N. F. (1962). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Aelterman, W., et al. (2016). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from Ethyl 2-amino-4-oxopentanoate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted pyrimidines utilizing Ethyl 2-amino-4-oxopentanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted pyrimidines utilizing Ethyl 2-amino-4-oxopentanoate as a versatile starting material. Pyrimidine scaffolds are of paramount importance in pharmaceutical sciences, forming the core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide details the fundamental cyclocondensation strategies, provides field-proven, step-by-step protocols for synthesizing key pyrimidine classes, and explains the underlying chemical principles for rational experimental design. The protocols are designed as self-validating systems, incorporating in-process controls and detailed characterization methods to ensure the synthesis of high-purity target compounds.

Introduction: The Strategic Value of Ethyl 2-amino-4-oxopentanoate in Pyrimidine Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of DNA, RNA, and a wide array of pharmacologically active molecules.[1][2] The ability to efficiently synthesize diversely substituted pyrimidines is therefore a cornerstone of modern drug discovery.

Ethyl 2-amino-4-oxopentanoate is a highly valuable and strategic precursor for this purpose. Its structure contains a 1,3-bifunctional three-carbon fragment (specifically, a β-amino-γ-keto ester), which is primed for cyclocondensation with various N-C-N synthons. This reaction is the most widely employed method for constructing the pyrimidine ring from acyclic precursors.[3] By carefully selecting the N-C-N reagent, a range of functionalized pyrimidines can be accessed from this single starting material, including 2-aminopyrimidines, pyrimidin-2-ones, and 2-thiopyrimidines.

This guide will focus on the three primary cyclocondensation reactions using guanidine, urea, and thiourea.

Core Synthetic Pathways and Mechanistic Overview

The synthesis of the pyrimidine core from Ethyl 2-amino-4-oxopentanoate relies on a cyclocondensation reaction. This process involves the formation of two new carbon-nitrogen bonds to close the six-membered ring, typically followed by a dehydration step to yield the aromatic pyrimidine system.

The general workflow is depicted below. The choice of the N-C-N reagent (guanidine, urea, or thiourea) dictates the substitution at the 2-position of the resulting pyrimidine ring.

G cluster_start Starting Material cluster_reagents N-C-N Reagent Selection cluster_products Resulting Pyrimidine Scaffolds A Ethyl 2-amino-4-oxopentanoate B Guanidine A->B Base-mediated cyclocondensation C Urea A->C Acid- or Base-mediated cyclocondensation D Thiourea A->D Acid- or Base-mediated cyclocondensation E 2-Amino-pyrimidine B->E F Pyrimidin-2-one C->F G 2-Thiopyrimidine D->G

Figure 1: General workflow for pyrimidine synthesis.

The reaction mechanism, illustrated here for the reaction with guanidine, proceeds through a series of well-understood steps. The initial step is the nucleophilic attack of the guanidine on one of the carbonyl groups of the ketoester, followed by intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrimidine ring. A base is required to neutralize the guanidine salt (e.g., guanidine hydrochloride) and generate the free nucleophilic guanidine.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node start Ethyl 2-amino-4-oxopentanoate + Guanidine step1 Initial Adduct Formation (Nucleophilic Attack) start->step1 Base (e.g., NaOEt) step2 Intramolecular Cyclization step1->step2 Ring Closure step3 Dehydration Intermediate step2->step3 -H₂O end Final Aromatic 2-Amino-pyrimidine step3->end Aromatization

Figure 2: Simplified cyclocondensation mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of Ethyl 4-acetyl-6-methyl-2-aminopyrimidine-5-carboxylate

This protocol details the synthesis of a 2-aminopyrimidine derivative via the base-mediated cyclocondensation of Ethyl 2-amino-4-oxopentanoate with guanidine hydrochloride.[4][5] The use of a base like potassium hydroxide or sodium ethoxide is critical to liberate the free guanidine from its hydrochloride salt, enabling it to act as a nucleophile.[5]

Materials and Reagents:

  • Ethyl 2-amino-4-oxopentanoate (1 equiv.)

  • Guanidine hydrochloride (2 equiv.)

  • Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt) (2 equiv.)

  • Absolute Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (approx. 40 mL).

  • Base and Guanidine Addition: Add potassium hydroxide (2 equiv.) to the ethanol and stir until fully dissolved. To this basic solution, add guanidine hydrochloride (2 equiv.) and stir for 15 minutes at room temperature.

  • Substrate Addition: Add Ethyl 2-amino-4-oxopentanoate (1 equiv.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate. If precipitation is slow, slowly add cold deionized water to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (see Section 4).

Protocol 2: Synthesis of Ethyl 4-acetyl-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

This procedure is analogous to the classic Biginelli reaction, employing urea to form a pyrimidin-2-one.[6][7][8] These reactions are often catalyzed by a Brønsted or Lewis acid to activate the carbonyl group for nucleophilic attack.

Materials and Reagents:

  • Ethyl 2-amino-4-oxopentanoate (1 equiv.)

  • Urea (1.5 equiv.)

  • Ethanol or Acetic Acid (solvent)

  • Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Sodium bicarbonate solution (for neutralization)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-amino-4-oxopentanoate (1 equiv.) and urea (1.5 equiv.) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Reaction Monitoring (Self-Validation): Periodically check the reaction's progress via TLC to confirm the consumption of the starting ketoester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Neutralization and Precipitation: Pour the concentrated mixture into a beaker of ice water and slowly neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The product should precipitate as a solid.

  • Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the solid from an appropriate solvent, such as ethanol, to obtain the pure pyrimidin-2-one.

  • Characterization: Analyze the final product to confirm its structure and purity (see Section 4).

Protocol 3: Synthesis of Ethyl 4-acetyl-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

The use of thiourea yields the corresponding 2-thiopyrimidine (or mercaptopyrimidine) derivative.[9] These compounds are valuable intermediates themselves, as the thio-group can be easily displaced or modified.[10]

Materials and Reagents:

  • Ethyl 2-amino-4-oxopentanoate (1 equiv.)

  • Thiourea (1.5 equiv.)

  • Ethanol (solvent)

  • Potassium hydroxide (2 equiv.) or another suitable base.

  • Dilute Acetic Acid (for neutralization)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of potassium hydroxide (2 equiv.) in ethanol (40 mL) in a round-bottom flask.

  • Reagent Addition: Add thiourea (1.5 equiv.) and Ethyl 2-amino-4-oxopentanoate (1 equiv.) to the basic solution.

  • Reflux: Heat the mixture to reflux with stirring for 6-8 hours.

  • Reaction Monitoring (Self-Validation): Use TLC to track the reaction until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Precipitation: Dissolve the remaining residue in water and acidify carefully with dilute acetic acid until the solution is neutral or slightly acidic (pH ~6-7). The product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the product and recrystallize from a suitable solvent like aqueous ethanol to achieve high purity.

  • Characterization: Verify the structure and purity of the 2-thiopyrimidine derivative (see Section 4).

Product Characterization and Data

To ensure the successful synthesis of the target pyrimidines, a combination of spectroscopic methods should be employed.[11] The data presented in the table below are representative values and may shift depending on the specific substitution pattern and solvent used for analysis.

Technique Characteristic Signature for Pyrimidine Derivatives
¹H NMR Aromatic Protons: Signals for any protons on the pyrimidine ring typically appear in the δ 7.0-9.0 ppm region. NH Protons: Broad singlets, often exchangeable with D₂O, for NH groups (e.g., in 2-aminopyrimidines or pyrimidinones) can appear over a wide range (δ 5.0-13.0 ppm).[12] Substituent Protons: Signals corresponding to the methyl and acetyl groups will be present in their expected regions.
¹³C NMR Pyrimidine Ring Carbons: Aromatic carbons of the pyrimidine ring typically resonate in the δ 150-170 ppm range. Carbonyl/Thione Carbon: The C=O carbon in pyrimidinones or the C=S carbon in thiopyrimidines will have a characteristic downfield shift (typically >160 ppm).
IR Spectroscopy N-H Stretch: For 2-aminopyrimidines and pyrimidinones, a broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidinone ring carbonyl.[13] C=N and C=C Stretch: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring stretching vibrations.[12]
Mass Spectrometry Molecular Ion (M⁺): A clear molecular ion peak corresponding to the calculated mass of the target compound. The isotopic pattern can be useful, especially for chlorine or bromine-containing analogs.

References

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology.
  • Biginelli reaction. Wikipedia.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). Accounts of Chemical Research.
  • Biginelli Reaction. Organic Chemistry Portal.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2011). Journal of the Korean Chemical Society.
  • Substituted pyrimidine: Significance and symbolism. (2025). Wisdomlib.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
  • A review on biological importance of pyrimidines in the new era. (2016).
  • IR, NMR spectral data of pyrimidine derivatives. (2019).
  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023).
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2023). Molecules.
  • Synthesis of 2-Amino pyrimidinones 3 a–i. Reagents and conditions. (2020).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2014). Chemistry of Heterocyclic Compounds.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009). European Journal of Medicinal Chemistry.

Sources

Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-amino-4-oxopentanoate in Multicomponent Reactions for Heterocyclic Scaffolding

Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the quest for molecular diversity...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the construction of complex, drug-like molecules in a single, atom-economical step.[1][2] Central to the success of many MCRs is the use of versatile building blocks possessing multiple reactive sites. Ethyl 2-amino-4-oxopentanoate, the stable enamine tautomer of ethyl acetoacetate, represents such a cornerstone reagent.

While many protocols commence with ethyl acetoacetate and a nitrogen source like ammonia, the in situ formation of Ethyl 2-amino-4-oxopentanoate is the critical, rate-determining step for several key transformations.[3] By functioning as both a potent carbon nucleophile and a primary amine, this molecule provides an elegant and direct pathway to a variety of medicinally relevant heterocyclic cores, including pyridines and pyrroles.[4][5] The strategic advantage lies in its bifunctional nature, which streamlines complex cyclization cascades.

This guide provides an in-depth exploration of Ethyl 2-amino-4-oxopentanoate's application in two seminal MCRs: the Hantzsch Pyridine Synthesis and the Paal-Knorr Pyrrole Synthesis. We will delve into the mechanistic underpinnings of these reactions, offer field-tested protocols, and discuss the profound implications for medicinal chemistry.

Part 1: The Hantzsch Synthesis of Dihydropyridines and Pyridines

The Hantzsch synthesis, first reported in 1881, is a classic MCR for creating dihydropyridines (DHPs) and their oxidized pyridine analogues.[4][6] These scaffolds are of immense pharmacological importance, most notably as calcium channel blockers used to treat cardiovascular diseases.[4][7] The reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Mechanistic Insights & Causality

The reaction's efficiency hinges on the initial formation of two key intermediates: an enamine (Ethyl 2-amino-4-oxopentanoate, 3 ) from the reaction of a β-ketoester (1 ) and a nitrogen source (2 ), and a Knoevenagel condensation product (5 ) from the aldehyde (4 ) and a second equivalent of the β-ketoester.

The core of the reaction is a Michael addition where the nucleophilic enamine (3 ) attacks the electron-deficient double bond of the Knoevenagel adduct (5 ). This step is highly efficient because the enamine is a much stronger nucleophile than the corresponding enol of the β-ketoester. The subsequent intramolecular cyclization and dehydration are driven by the thermodynamic stability of the resulting aromatic or pseudo-aromatic ring system.

Hantzsch_Mechanism cluster_cyclization Cyclization Cascade r1 Ethyl Acetoacetate (1) i1 Ethyl 2-amino-4-oxopentanoate (Enamine Intermediate, 3) r1->i1 r2 NH₃ (2) r2->i1 i3 Michael Adduct (6) i1->i3 r3 Aldehyde (4) i2 Knoevenagel Adduct (5) r3->i2 r4 Ethyl Acetoacetate (1) r4->i2 i2->i3 i4 Cyclized Intermediate (7) i3->i4 Intramolecular Cyclization/Dehydration p1 1,4-Dihydropyridine (8) i4->p1 p2 Pyridine (9) p1->p2 Oxidation

Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of a Model 1,4-Dihydropyridine

This protocol details a representative Hantzsch synthesis using benzaldehyde, ethyl acetoacetate, and ammonium acetate, which generates the key enamine intermediate in situ.

Materials:

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Assembly: To a 50 mL round-bottom flask, add the magnetic stir bar, ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[4]

  • Solvation: Add 20 mL of ethanol to the flask and swirl gently to dissolve the reagents.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The use of reflux provides the necessary thermal energy to overcome the activation barriers for both enamine formation and the subsequent condensation steps.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.[4]

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • Purification: If precipitation does not occur, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine product.

ParameterConditionRationale / Notes
Stoichiometry 2 eq. Ketoester : 1 eq. Aldehyde : ~1.2 eq. NH₄OAcEnsures complete consumption of the limiting aldehyde. Excess ammonium acetate drives the equilibrium towards enamine formation.
Solvent EthanolA polar protic solvent that effectively dissolves all reactants and facilitates proton transfer steps in the mechanism.
Temperature Reflux (~80°C)Provides sufficient activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate.
Typical Yield 75-95%Varies based on the specific aldehyde and ketoester used. Electron-withdrawing groups on the aldehyde can increase yield.[7]

Part 2: The Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole, furan, and thiophene rings from 1,4-dicarbonyl compounds.[5][8] A powerful variation, analogous to the Hantzsch pyrrole synthesis, utilizes the reactivity of Ethyl 2-amino-4-oxopentanoate with an α-haloketone. This MCR assembles the required 1,4-dicarbonyl intermediate in situ, which then undergoes rapid, acid-catalyzed cyclization.

Mechanistic Insights & Causality

This process is a testament to the synthetic power of tandem reactions. The reaction initiates with the SN2 alkylation of the enamine (Ethyl 2-amino-4-oxopentanoate, 3 ) by an α-haloketone (10 ). The enamine's nucleophilic carbon attacks the electrophilic carbon of the α-haloketone, displacing the halide. This step forms the critical 1,4-dicarbonyl intermediate (11 ), which is primed for cyclization.

The subsequent steps mirror the classic Paal-Knorr mechanism.[3] The primary amine of the intermediate attacks one of the carbonyl groups to form a hemiaminal (12 ). A series of acid-catalyzed dehydration steps then lead to the formation of the stable, aromatic pyrrole ring (13 ).[5] The choice of a weak acid catalyst is crucial; strong acids can favor the competing Paal-Knorr furan synthesis pathway by promoting enolization and cyclization before the amine can effectively react.[3][9]

Paal_Knorr_Mechanism cluster_assembly 1,4-Dicarbonyl Assembly cluster_cyclization Pyrrole Formation r1 Ethyl 2-amino-4-oxopentanoate (3) i1 1,4-Dicarbonyl Intermediate (11) r1->i1 SN2 Alkylation r2 α-Haloketone (10) r2->i1 i2 Hemiaminal Intermediate (12) i1->i2 Intramolecular Amine Attack p1 Substituted Pyrrole (13) i2->p1 Acid-Catalyzed Dehydration

Sources

Method

Chiral synthesis applications of "Ethyl 2-amino-4-oxopentanoate" derivatives

Application Note 045: Stereoselective Architectures using Ethyl 2-amino-4-oxopentanoate Executive Summary Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a versatile chiral synthon bridging th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 045: Stereoselective Architectures using Ethyl 2-amino-4-oxopentanoate

Executive Summary

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a versatile chiral synthon bridging the gap between acyclic amino acids and rigidified heterocyclic scaffolds.[1] Its unique structure—featuring an


-amino ester and a 

-ketone—allows it to serve as a "chiral switch."[1] Depending on the reaction conditions, it can be trapped as a linear peptide mimic, cyclized into substituted prolines, or aromatized into pyrroles.

This guide details the biocatalytic synthesis of this molecule to ensure high enantiopurity (>99% ee) and its subsequent transformation into 5-methylproline scaffolds.[1] We address the critical challenge of handling the spontaneous equilibrium between the linear amino ketone and the cyclic imine (


-pyrroline), providing a validated workflow for drug discovery applications.

Technical Background: The Cyclic-Linear Equilibrium

The handling of Ethyl 2-amino-4-oxopentanoate requires an understanding of its dynamic behavior in solution.[1] Unlike standard amino acids, the


-ketone acts as an internal electrophile.
  • Acidic Conditions (pH < 4): The molecule exists primarily as the protonated linear ammonium salt (stable storage form).

  • Neutral/Basic Conditions (pH > 7): The free amine rapidly attacks the ketone to form Ethyl 5-methyl-1-pyrroline-2-carboxylate (cyclic imine).[1]

  • Implication: Protocols must be designed to either prevent cyclization (for peptide coupling) or drive it (for proline synthesis).[1]

Application I: Biocatalytic Asymmetric Synthesis

Chemical synthesis of 4-oxonorvaline often yields racemates requiring tedious resolution. The modern standard is transaminase-mediated desymmetrization of the diketo ester precursor, Ethyl 2,4-dioxopentanoate (acetylpyruvate).[1]

Mechanism of Action

An


-Transaminase (

-TA) or Branched-Chain Aminotransferase (BCAT) transfers an amino group from a sacrificial donor (e.g., Isopropylamine or L-Alanine) to the

-keto position of the substrate.[1][2] The enzyme's chiral pocket dictates the stereochemistry (typically S-selective), establishing the C2 chiral center.
Visualizing the Pathway

Biocatalysis Substrate Ethyl 2,4-dioxopentanoate (Prochiral Substrate) Enzyme Transaminase (PLP) (Stereoselective Step) Substrate->Enzyme + Donor Donor Amine Donor (L-Alanine / IPA) Donor->Enzyme Intermediate Ethyl 2-amino-4-oxopentanoate (Linear Form) Enzyme->Intermediate >99% ee Byproduct Copuct (Pyruvate/Acetone) Enzyme->Byproduct Product Ethyl 5-methyl-1-pyrroline-2-carboxylate (Cyclic Imine Equilibrium) Intermediate->Product Spontaneous Cyclization (pH > 7)

Figure 1: Biocatalytic workflow converting the diketo ester to the chiral amino ester, showing the downstream equilibrium.

Application II: Stereoselective Synthesis of 5-Methylproline

The most high-value application of this intermediate is the synthesis of 5-methylproline , a rigidified analog of proline used to constrain peptide backbones.

  • Challenge: Controlling the diastereoselectivity at C5 relative to C2.

  • Solution: Hydrogenation of the cyclic imine intermediate.

    • Heterogeneous Hydrogenation (Pd/C): Favors the cis -isomer (syn-addition) due to steric approach of hydrogen to the less hindered face of the catalyst-bound imine.[1]

    • Hydride Reduction (NaBH₄): Often yields mixtures; requires low temperature for selectivity.[1]

Data: Stereoselectivity of Reduction
MethodReagentSolventYieldcis:trans Ratio (dr)
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CEtOH92%95:5
Hydride Reduction NaBH₄, -78°CMeOH85%60:40
Hydride Reduction NaBH(OAc)₃DCE88%75:25

Detailed Experimental Protocols

Protocol A: Transaminase Screening & Scale-Up

Objective: Synthesis of (S)-Ethyl 2-amino-4-oxopentanoate.

Materials:

  • Substrate: Ethyl 2,4-dioxopentanoate (200 mM stock in DMSO).[1]

  • Enzyme: Commercially available

    
    -TA screening kit (e.g., Codexis, Evoxx).[1]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step:

  • Preparation: In a deep-well plate, mix 900 µL of buffer (containing 1 mM PLP and 1 M Isopropylamine as amine donor) with 10 mg of lyophilized enzyme powder.

  • Initiation: Add 100 µL of Substrate stock. Final concentration: 20 mM.

  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quench & Analysis: Add 200 µL Acetonitrile. Centrifuge to remove protein. Analyze supernatant via Chiral HPLC (Crownpak CR(+) column, pH 1.5 mobile phase to keep ring open).

  • Scale-Up (1g):

    • Use an overhead stirrer in a reactor.

    • Critical Control: Maintain pH at 7.0 using an autotitrator (1M HCl) because isopropylamine consumption releases base/shifts equilibrium.[1]

    • Workup: Acidify to pH 2.0 with HCl. Extract unreacted ketone with EtOAc. Lyophilize the aqueous phase to obtain the (S)-Ethyl 2-amino-4-oxopentanoate HCl salt .

Protocol B: Diastereoselective Cyclization to cis-5-Methylproline

Objective: Conversion of the linear HCl salt to (2S, 5S)-5-methylproline ethyl ester.[1]

Step-by-Step:

  • Neutralization: Dissolve 1.0 g (5.1 mmol) of the HCl salt (from Protocol A) in 20 mL dry Ethanol. Add 1.0 eq of Triethylamine (TEA) to liberate the free amine. Stir for 30 mins. Note: The solution will turn slightly yellow as the imine forms.

  • Catalyst Addition: Under Argon, add 100 mg of 10% Pd/C (wet support).

  • Hydrogenation: Purge with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.

  • Purification: Concentrate the filtrate. The residue is the cis-5-methylproline ester.[1]

  • QC Check: ¹H NMR (CDCl₃). The cis-isomer typically shows a characteristic shielding of the C5-methyl doublet compared to the trans-isomer.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) Product Inhibition (Acetone)Use "Smart" amine donors (diamines) or sweep gas (N₂) to remove acetone.[1]
Racemization at C2 High pH during workupKeep pH < 3 during isolation of the linear salt. Avoid prolonged exposure to pH > 9.
Dimerization (Pyrazine formation) High concentration of free basePerform cyclization/reduction in dilute conditions (< 0.1 M).[1]
Ester Hydrolysis Lipase activity in crude enzymeAdd PMSF (serine protease inhibitor) or use purified enzyme variants.

References

  • Biocatalytic Transamination Overview

    • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.
  • Synthesis of 5-substituted Prolines

    • Pellicciari, R., et al. (1996). "Sequence-specific synthesis of 5-alkylprolines." Journal of Medicinal Chemistry.
    • [1]

  • Equilibrium of 4-oxo-amino acids

    • Hhavlik, M., et al. (2014). "Synthetic strategies for the preparation of 5-substituted prolines." Amino Acids.[3][4][5][6]

    • [1]

  • Transaminase Screening Protocols

    • Codexis Inc. "Transaminase Screening Kits User Guide."
  • Properties of Ethyl 2-amino-4-oxopentanoate

    • PubChem Compound Summary for CID 423 (Acid form)
    • [1]

Sources

Application

Application Note: Ethyl 2-amino-4-oxopentanoate as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Introduction In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast numbe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and biologically active agents. Ethyl 2-amino-4-oxopentanoate is an exceptionally valuable and versatile building block for synthetic chemists. Its structure, featuring a primary amine, a ketone, and an ester functional group, offers multiple reactive sites. This unique arrangement allows it to participate in a variety of cyclization and multicomponent reactions, providing rapid access to complex and functionally diverse heterocyclic systems.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Ethyl 2-amino-4-oxopentanoate as a precursor for two prominent classes of bioactive heterocycles: substituted pyrroles and 1,4-dihydropyridines (DHPs). We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the biological significance of the resulting molecular families.

G cluster_0 Synthetic Pathways cluster_1 Bioactive Scaffolds start Ethyl 2-amino-4-oxopentanoate process1 Modified Paal-Knorr Synthesis start->process1 + 1,3-Dicarbonyl Compound process2 Modified Hantzsch Synthesis start->process2 + Aldehyde + β-Ketoester product1 Substituted Pyrroles process1->product1 product2 1,4-Dihydropyridines (DHPs) process2->product2

Figure 1: Overview of synthetic routes from Ethyl 2-amino-4-oxopentanoate.

Synthesis of Substituted Pyrroles via Modified Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While Ethyl 2-amino-4-oxopentanoate is not a 1,4-dicarbonyl compound itself, its inherent amine and ketone functionalities allow it to serve as a dynamic partner in a multicomponent reaction with a 1,3-dicarbonyl compound to access highly functionalized pyrroles.

Principle and Mechanistic Insight

In this modified approach, the primary amine of Ethyl 2-amino-4-oxopentanoate first condenses with one of the carbonyl groups of a 1,3-dicarbonyl compound (e.g., acetylacetone) to form an enamine intermediate. This step is often the rate-determining step and can be accelerated by a weak acid catalyst.[3] The ketone on the original pentanoate backbone is now positioned to undergo an intramolecular cyclization with the enol or enamine tautomer of the second carbonyl group. A subsequent dehydration (aromatization) step, driven by the formation of the stable aromatic pyrrole ring, yields the final product. This one-pot procedure is highly atom-economical and allows for significant diversity based on the choice of the 1,3-dicarbonyl partner.

G cluster_workflow Paal-Knorr Pyrrole Synthesis Workflow A 1. Combine Reactants Ethyl 2-amino-4-oxopentanoate + 1,3-Dicarbonyl Compound + Acetic Acid (cat.) in Toluene B 2. Reflux with Dean-Stark Trap (Removal of water drives equilibrium) A->B C 3. Monitor by TLC (Ensure consumption of starting materials) B->C D 4. Reaction Quench & Workup (Cool, wash with NaHCO3, brine) C->D E 5. Purification (Silica gel column chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Figure 2: Experimental workflow for modified Paal-Knorr pyrrole synthesis.

Detailed Protocol: Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl partner.

Materials:

  • Ethyl 2-amino-4-oxopentanoate (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Ethyl 2-amino-4-oxopentanoate (e.g., 1.59 g, 10 mmol).

  • Reagent Addition: Add toluene (40 mL), followed by acetylacetone (1.07 g, 10.5 mmol) and glacial acetic acid (0.06 g, 1 mmol).

    • Causality Note: Toluene is used as the solvent to facilitate azeotropic removal of water via the Dean-Stark trap, which is crucial for driving the condensation and cyclization equilibria towards the product. Acetic acid serves as a mild catalyst for imine/enamine formation.[3]

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours when the starting materials are no longer visible.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Self-Validation: The bicarbonate wash neutralizes the acetic acid catalyst, preventing potential side reactions during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1) to afford the pure pyrrole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Pyrrole Derivatives
1,3-Dicarbonyl PartnerProduct NameExpected Yield (%)Key Bioactivities of Scaffold
AcetylacetoneEthyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate65-75Antimicrobial, Anti-inflammatory
Ethyl AcetoacetateDiethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate60-70Anticancer, Enzyme inhibition
DibenzoylmethaneEthyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate55-65Antiviral, Kinase inhibition

Synthesis of 1,4-Dihydropyridines via Modified Hantzsch Synthesis

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction for creating dihydropyridines (DHPs).[4] These scaffolds are of immense pharmacological importance, most notably as L-type calcium channel blockers used in treating hypertension.[5] In a modified Hantzsch reaction, Ethyl 2-amino-4-oxopentanoate can ingeniously serve as the nitrogen donor, replacing the traditionally used ammonia or ammonium acetate.

Principle and Mechanistic Insight

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[6] In our modified protocol, we use one equivalent of Ethyl 2-amino-4-oxopentanoate, one equivalent of an aldehyde (e.g., benzaldehyde), and one equivalent of a second β-ketoester (e.g., ethyl acetoacetate).

The reaction likely proceeds through two key intermediates:

  • Knoevenagel Condensation Product: The aldehyde reacts with the more reactive β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

  • Enamine Intermediate: Ethyl 2-amino-4-oxopentanoate tautomerizes to its enamine form or reacts directly with the second carbonyl of the Knoevenagel adduct.

These two fragments then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. The resulting DHP will have an asymmetric substitution pattern, which is a valuable feature for exploring structure-activity relationships (SAR).

G cluster_mechanism Modified Hantzsch DHP Synthesis Mechanism start Reactants Ethyl 2-amino-4-oxopentanoate + Aldehyde + β-Ketoester inter1 Intermediate Formation Knoevenagel Adduct (Aldehyde + β-Ketoester) Enamine (from Amino-pentanoate) start->inter1:f0 start->inter1:f1 michael Michael Addition (Enamine attacks Knoevenagel Adduct) inter1->michael cyclo Intramolecular Cyclization & Dehydration michael->cyclo product Asymmetric 1,4-Dihydropyridine cyclo->product

Figure 3: Simplified mechanistic pathway for the modified Hantzsch synthesis.

Detailed Protocol: Synthesis of an Asymmetric 1,4-Dihydropyridine

Materials:

  • Ethyl 2-amino-4-oxopentanoate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (or Isopropanol)

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar and reflux condenser, dissolve Ethyl 2-amino-4-oxopentanoate (1.59 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL).

  • Catalyst Addition: Add 2-3 drops of piperidine.

    • Causality Note: Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation and the formation of the enamine intermediate, accelerating the overall reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring and Product Formation: The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate). In many cases, the DHP product will begin to precipitate from the ethanol solution as a crystalline solid upon cooling or during the reaction. The reaction is typically complete in 3-5 hours.

  • Isolation: Allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Self-Validation: The purity of the product can often be assessed by its melting point and NMR spectrum. If impurities remain, recrystallization from ethanol or isopropanol is a highly effective purification method for Hantzsch esters.

  • Drying: Dry the purified product in a vacuum oven to yield the final 1,4-dihydropyridine.

Data Presentation: Representative 1,4-DHP Derivatives
AldehydeProduct NameExpected Yield (%)Key Bioactivities of Scaffold
BenzaldehydeEthyl 4-(1-ethoxy-1-oxopentan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (Hypothetical)70-80Calcium Channel Blocker, Antihypertensive[5]
4-NitrobenzaldehydeEthyl 4-(4-nitrophenyl)-...-1,4-dihydropyridine...75-85Increased potency in some biological assays
2-ChlorobenzaldehydeEthyl 4-(2-chlorophenyl)-...-1,4-dihydropyridine...65-75Modulated pharmacological profile (e.g., Amlodipine analog)

Ethyl 2-amino-4-oxopentanoate is a powerful and underutilized synthon in medicinal chemistry. Its multifunctional nature provides a direct entry into at least two classes of pharmacologically privileged heterocyclic systems—pyrroles and 1,4-dihydropyridines. The protocols detailed herein are robust, efficient, and amenable to library synthesis for high-throughput screening. By explaining the causality behind the experimental steps and providing a framework for protocol validation, this guide empowers researchers to confidently employ this versatile starting material in the design and synthesis of novel bioactive molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.
  • Wikipedia. (2024). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Phillips, J. C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. Retrieved from [Link]

  • Wikipedia. (2024). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

Sources

Method

Reactions at the ketone functionality of "Ethyl 2-amino-4-oxopentanoate"

Application Note: Chemo- and Stereoselective Functionalization of the C4-Ketone in Ethyl 2-Amino-4-Oxopentanoate Executive Summary Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo- and Stereoselective Functionalization of the C4-Ketone in Ethyl 2-Amino-4-Oxopentanoate

Executive Summary

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) represents a critical "chameleon" scaffold in medicinal chemistry. It serves as a divergent precursor for three distinct classes of bioactive molecules:


-hydroxy amino acids  (via ketone reduction), 5-methylproline derivatives  (via intramolecular reductive amination), and branched ornithine analogs  (via intermolecular reductive amination).

This guide addresses the primary challenge in handling this molecule: controlling the competition between intermolecular functionalization and spontaneous intramolecular cyclization. The protocols below detail the "Protection-First" strategy required to isolate the ketone reactivity.

Strategic Reactivity Map

The reactivity of the C4-ketone is entirely dependent on the state of the C2-amine.[1] The following decision tree illustrates the necessary synthetic pathways.

ReactivityMap Start Ethyl 2-amino-4-oxopentanoate (HCl Salt) Decision Is the Amine Protected? Start->Decision Protected Yes (N-Boc/Cbz) Decision->Protected Protection Step Unprotected No (Free Base) Decision->Unprotected Neutralization KetoneRxn Ketone Available for Intermolecular Reaction Protected->KetoneRxn RedAmin Reductive Amination (Ornithine Analogs) KetoneRxn->RedAmin R-NH2 / NaBH(OAc)3 Reduction Stereoselective Reduction (4-Hydroxynorvaline) KetoneRxn->Reduction L-Selectride or NaBH4 Imine Spontaneous Cyclic Imine Formation Unprotected->Imine Intramolecular Attack Proline Reduction to 5-Methylproline Imine->Proline H2 / Pd-C

Figure 1: Divergent reactivity pathways based on amine protection status.

Critical Handling & Stability

  • Storage: The free base of ethyl 2-amino-4-oxopentanoate is unstable.[1] It must be stored as the hydrochloride salt at -20°C.[1]

  • Spontaneous Dimerization: At neutral pH, the free amine can dimerize to form pyrazine derivatives or cyclize to

    
    -pyrroline.
    
  • Solvent Compatibility: Avoid nucleophilic solvents (methanol/ethanol) during storage of the free base to prevent hemiaminal formation.[1]

Protocol A: Synthesis of 5-Methylproline (Intramolecular Cyclization)

Application: Synthesis of conformationally restricted peptide mimics. Mechanism: The free amine attacks the C4-ketone to form a cyclic imine (


-pyrroline-5-carboxylate), which is then hydrogenated.[1]
Materials
  • Ethyl 2-amino-4-oxopentanoate HCl (1.0 eq)

  • Sodium acetate (NaOAc) (1.1 eq)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol (Anhydrous)

  • Hydrogen gas (

    
    ) balloon or Parr shaker
    
Step-by-Step Methodology
  • Free Base Generation (In Situ):

    • Dissolve the amino-ketone HCl salt in ethanol (0.1 M concentration).

    • Add NaOAc.[1] Note: NaOAc is preferred over stronger bases (TEA/NaOH) to buffer the pH and prevent polymerization side reactions.[1]

    • Stir for 30 minutes at Room Temperature (RT). The solution will turn slightly yellow, indicating imine formation.[1]

  • Hydrogenation:

    • Add 10 wt% Pd/C catalyst (10% by weight of substrate) to the reaction vessel under an inert atmosphere (

      
      ).[1]
      
    • Purge the vessel with

      
       gas three times.[1]
      
    • Stir vigorously under

      
       (1 atm is sufficient, but 50 psi improves yield) for 4-6 hours.
      
  • Work-up:

    • Filter the mixture through a Celite pad to remove the Pd/C.[1]

    • Concentrate the filtrate in vacuo.[1]

    • Purification: The residue is typically the acetate salt of 5-methylproline ethyl ester.[1] Conversion to the HCl salt via 4M HCl/Dioxane is recommended for crystallization.[1]

Expected Yield: 85-95% Key Analytic: disappearance of ketone C=O stretch (~1715 cm⁻¹) and appearance of amine N-H in IR.[1]

Protocol B: Stereoselective Reduction (Synthesis of 4-Hydroxynorvaline)

Application: Synthesis of


-hydroxy amino acids (e.g., bulgecinine precursors).
Requirement:  The amine MUST  be protected (e.g., N-Boc) prior to this step to prevent cyclization.
Stereochemical Control Table
Reducing AgentConditionsMajor DiastereomerSelectivity (dr)
NaBH₄ MeOH, -78°CMixed (Syn/Anti)~1:1
L-Selectride THF, -78°CAnti (Felkin-Anh)>90:10
Zn(BH₄)₂ Et₂O, -20°CSyn (Chelation)~80:20
Methodology (Anti-Selective)
  • Preparation:

    • Dissolve N-Boc-ethyl 2-amino-4-oxopentanoate in dry THF (0.05 M) under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reduction:

    • Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes.

    • Expert Tip: Slow addition is crucial to maintain temperature; rising temperature erodes stereoselectivity.[1]

    • Stir at -78°C for 2 hours.

  • Quench:

    • Quench with oxidative workup: Add

      
       followed by 30% 
      
      
      
      /NaOH solution carefully at 0°C (to remove organoboron byproducts).[1]
  • Isolation:

    • Extract with Ethyl Acetate (3x).[1] Wash with brine.[1]

    • Purify via flash column chromatography (Hexanes:EtOAc).[1]

Protocol C: Intermolecular Reductive Amination

Application: Attaching side-chains to create complex Ornithine/Lysine analogs.[1] Reagent Choice: Sodium Triacetoxyborohydride (


) is used because it is mild enough to not reduce the ketone or ester before the imine forms.[1]
Methodology
  • Imine Formation:

    • Dissolve N-Boc-ethyl 2-amino-4-oxopentanoate (1.0 eq) and the external amine (

      
      , 1.1 eq) in 1,2-Dichloroethane (DCE).
      
    • Add Acetic Acid (1.0 eq) to catalyze imine formation.[1]

    • Stir for 1 hour at RT.

  • Reduction:

    • Add

      
       (1.5 eq) in one portion.[1]
      
    • Stir for 16 hours at RT.

  • Validation:

    • Quench with saturated

      
      .[1] Extract with DCM.[1][2]
      
    • QC Check: NMR should show a new multiplet at the C4 position (shifted upfield from the ketone alpha-protons).[1]

References

  • Stereoselective Reduction of 4-Oxo-α-amino Acids

    • Title: Reduction of 4-oxo α-amino acids as a route to 4-hydroxyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1]

    • URL:[Link]

  • Synthesis of 5-Methylproline (Cyclization Protocol)

    • Title: Synthesis of (S)-2-Methylproline.[2]

    • Source: Organic Syntheses, Vol. 72, p. 62.[2]

    • URL:[Link]

  • General Reductive Amination Guidelines

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[1][3]

    • Source: Journal of Organic Chemistry.[1][4]

    • URL:[Link]

  • Stability of

    
    -Amino Ketones: 
    
    • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters.[1]

    • Source: MDPI Molecules.[1]

    • URL:[Link]

Sources

Application

Application of "Ethyl 2-amino-4-oxopentanoate" in the synthesis of pharmaceutical intermediates

[1] Executive Summary & Chemical Profile[1][2][3] Ethyl 2-amino-4-oxopentanoate (often supplied as the hydrochloride salt, CAS: 539-88-8 for the related 4-oxopentanoate core, specific amino-derivative CAS varies by subst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3]

Ethyl 2-amino-4-oxopentanoate (often supplied as the hydrochloride salt, CAS: 539-88-8 for the related 4-oxopentanoate core, specific amino-derivative CAS varies by substitution) represents a specialized class of


-keto 

-amino esters
.[1] Unlike standard amino acids, this molecule possesses a reactive ketone at the

-position, creating a bifunctional scaffold primed for heterocyclization.

In pharmaceutical synthesis, it serves as a critical "linchpin" intermediate.[2][3] Its unique 1,4-relationship between the nucleophilic amine and the electrophilic ketone allows for rapid access to polysubstituted pyrroles , pyrrolidines , and fused pyrimidine systems (e.g., pyrrolo[2,3-d]pyrimidines) found in antifolates and kinase inhibitors.

Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 2-amino-4-oxopentanoate
Functional Motif

-Keto

-Amino Ester
Molecular Weight ~159.18 g/mol (Free Base)
Stability Unstable as free base (dimerizes); Store as HCl salt at -20°C.
Key Reactivity Paal-Knorr Cyclization, Reductive Amination, Hantzsch Synthesis.[1]

Mechanistic Applications in Drug Design[1]

The utility of Ethyl 2-amino-4-oxopentanoate lies in its ability to undergo divergent synthesis . Depending on the reaction partner and conditions, it can selectively form aromatic or saturated nitrogen heterocycles.

Pathway A: The Modified Knorr Pyrrole Synthesis

When reacted with active methylene compounds (e.g., 1,3-dicarbonyls), the amine initiates a condensation followed by an intramolecular cyclization. This is the primary route for synthesizing pyrrole-2-carboxylates , a scaffold ubiquitous in HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs) and multi-targeted receptor tyrosine kinase inhibitors.[1]

Pathway B: Stereoselective Reduction to Pyrrolidines

Controlled reduction of the


-ketone, followed by spontaneous lactamization or reductive amination, yields chiral pyrrolidines . These are essential for proline-mimetic drugs and GPE* (Gly-Pro-Glu) analogs used in neurodegenerative therapies [1].[1]
Pathway C: Fused Ring Systems

Condensation with cyanamide or formamidine derivatives drives the formation of pyrrolo[2,3-d]pyrimidines . These structures mimic the purine ring of folic acid, serving as potent antifolates in oncology (e.g., Pemetrexed analogs) [2].

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this single intermediate.

G Start Ethyl 2-amino-4-oxopentanoate (HCl Salt) Inter1 Intermediate: Enamine/Imine Start->Inter1 Base Neutralization Prod1 Polysubstituted Pyrroles (Kinase Inhibitors) Inter1->Prod1 + 1,3-Dicarbonyl (Paal-Knorr Type) Prod2 Chiral Pyrrolidines (Neuroprotective Agents) Inter1->Prod2 + NaBH4 / H2 (Reductive Cyclization) Prod3 Pyrrolo[2,3-d]pyrimidines (Antifolates) Inter1->Prod3 + Cyanamide (Condensation)

Figure 1: Divergent synthetic pathways from Ethyl 2-amino-4-oxopentanoate utilizing its bifunctional nature.[1]

Detailed Protocol: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate Derivatives

This protocol describes the "workhorse" reaction: converting the starting material into a stabilized pyrrole scaffold using a modified Knorr synthesis approach. This method is preferred for its high yield and scalability.

Reagents & Equipment[1]
  • Starting Material: Ethyl 2-amino-4-oxopentanoate HCl (1.0 eq)

  • Reagent: Ethyl Acetoacetate (1.1 eq) or Acetylacetone (depending on desired C3/C4 substitution).

  • Buffer/Base: Sodium Acetate (NaOAc) or Triethylamine (TEA).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Water mixtures.

  • Equipment: Reflux condenser, inert gas (N2) manifold.

Step-by-Step Methodology

Step 1: Free Base Liberation (In Situ)

  • Rationale: The HCl salt is stable but unreactive. The amine must be deprotonated to attack the carbonyl of the reagent.

  • Action: Dissolve Ethyl 2-amino-4-oxopentanoate HCl (10 mmol) in Glacial Acetic Acid (20 mL). Add Sodium Acetate (12 mmol) and stir at room temperature for 15 minutes.

  • Observation: The solution may become slightly cloudy due to NaCl precipitation.

Step 2: Condensation

  • Action: Add Ethyl Acetoacetate (11 mmol) dropwise to the reaction mixture.

  • Condition: Heat the mixture to 90°C for 4–6 hours.

  • Mechanism: The amine attacks the ketone of the acetoacetate (forming an enamine), followed by intramolecular aldol-type condensation between the C4-ketone of the amino acid and the active methylene of the reagent.

Step 3: Work-up & Isolation [1]

  • Action: Cool the reaction to room temperature. Pour onto crushed ice (100 g).

  • Extraction: Neutralize with saturated NaHCO3 (carefully, evolution of CO2) until pH ~7. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Validation Criteria (Self-Validating Protocol)
CheckpointExpected ResultFailure Mode Indicator
TLC (50% EtOAc/Hex) New spot (Rf ~0.4-0.6), disappearance of baseline amine.Streaking (incomplete cyclization) or multiple spots (polymerization).
1H NMR (CDCl3) Disappearance of ketone methyl singlet (~2.2 ppm). Appearance of aromatic pyrrole protons (~6.0-6.8 ppm).[1]Retention of aliphatic ketone signals indicates stalled reaction.
Mass Spec [M+H]+ corresponding to Loss of 2 H2O + Reagent mass.Mass = SM + Reagent (Schiff base formed but did not cyclize).

Advanced Application: Stereoselective Enzymatic Synthesis[1]

For researchers targeting chiral


-amino acids  (GABA analogs), chemical reduction often yields racemates. Recent biocatalytic approaches utilize engineered Glutamate Dehydrogenase (GDH)  to perform reductive amination on the 4-oxo group [3].[1]

Workflow:

  • Substrate: Ethyl 2-amino-4-oxopentanoate.

  • Catalyst: Engineered EcGDH (e.g., K116Q/N348M mutants).[2][3]

  • Cofactor: NADPH / Ammonia.

  • Outcome: High enantiomeric excess (>99% ee) of (2R,4S)-2,4-diaminopentanoate or reduced hydroxy-analogs.[1]

This pathway is critical for developing peptide mimetics where stereochemistry dictates receptor binding affinity.

Handling, Stability & Safety

  • Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Instability: Avoid storing the free base in solution for extended periods; it undergoes intermolecular self-condensation to form pyrazine derivatives (dimerization).[1]

  • Solvent Compatibility:

    • Recommended: Ethanol, Acetic Acid, DMF.

    • Avoid: Acetone (competes with the internal ketone for Schiff base formation).

References

  • Trotter, B. W., et al. (2005).[2][3] "Synthesis and biological activity of GPE analogues." Bioorganic & Medicinal Chemistry Letters. (Context: Application in neuroprotective agent synthesis).

  • Gangjee, A., et al. (2001). "Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines." Journal of Medicinal Chemistry. (Context: Synthesis of fused pyrimidines).[4]

  • Wang, S., et al. (2022).[5] "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology. (Context: Enzymatic handling of 2-amino-4-oxopentanoate precursors).[1]

  • Estévez, V., et al. (2014). "The Knorr Pyrrole Synthesis." Organic Reactions.[6][5][7][8] (Context: General mechanism for 1,4-dicarbonyl systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4-oxopentanoate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-amino keto-ester. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions to improve your reaction yield and product purity.

Primary Synthetic Route: Reductive Amination of Ethyl 2,4-dioxopentanoate

The most direct and commonly explored route to Ethyl 2-amino-4-oxopentanoate is the reductive amination of its diketo precursor, Ethyl 2,4-dioxopentanoate. This method involves the formation of an enamine or imine intermediate with an ammonia source, followed by in-situ reduction.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Enamine/Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A Ethyl 2,4-dioxopentanoate D Reaction Mixture @ RT A->D B Ammonia Source (e.g., NH4OAc) B->D C Solvent (e.g., MeOH) C->D E Add Reducing Agent (e.g., NaBH3CN) D->E Allow formation (e.g., 1-2h) F Stir @ Controlled Temp E->F G Aqueous Quench F->G H Organic Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low, with significant recovery of the starting diketone. What factors are inhibiting the initial reaction?

Answer: This is a classic problem of inefficient imine or enamine formation, which is the crucial first step. The equilibrium between the carbonyl, the amine, and the imine/enamine intermediate must be shifted towards the product.

  • Causality (pH Control): The reaction is highly pH-dependent. The condensation requires protonation of the carbonyl oxygen to make the carbon more electrophilic, but excessive acid will protonate the ammonia source, rendering it non-nucleophilic. Most reductive aminations perform best under mildly acidic conditions (pH 4-5).[1][2] Using a buffer system, such as acetic acid/sodium acetate, or an ammonium salt like ammonium acetate (which acts as both the ammonia source and a buffer) is critical.

  • Causality (Water Removal): The condensation reaction releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary for in-situ reductions, if conversion is poor, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water could be explored, though this complicates the one-pot procedure.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your ammonia source is not degraded and the solvent is anhydrous.

    • Optimize pH: If not using a buffer, add a small amount of glacial acetic acid to your reaction mixture. Monitor the imine formation by TLC or crude NMR before adding the reducing agent.

    • Pre-formation: Allow the diketone and ammonia source to stir together for 1-2 hours at room temperature to facilitate maximum imine/enamine formation before introducing the reducing agent.[3]

Q2: I'm observing multiple spots on my TLC plate post-reaction that are not the starting material or desired product. What are the likely side reactions?

Answer: The presence of multiple reactive sites (two ketones, an ester, and an active methylene group) makes this molecule susceptible to several side reactions.

  • Self-Condensation: β-keto esters like ethyl acetoacetate and its derivatives can undergo self-condensation reactions (related to Claisen condensation) under basic or even neutral conditions, leading to complex polymeric byproducts.[4]

  • Over-reduction: A strong reducing agent or harsh conditions can reduce the C4-keto group to a hydroxyl group, yielding Ethyl 2-amino-4-hydroxypentanoate.

  • Michael Addition: The enamine intermediate formed in the first step can potentially act as a nucleophile and react with another molecule of the starting diketone if the reduction step is too slow.

Troubleshooting Workflow: Byproduct Formation

G Start Complex Mixture Observed Q1 Is a hydroxylated byproduct detected (by Mass Spec)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Use a milder reducing agent (e.g., NaBH3CN over NaBH4). Maintain low reaction temperature (0 °C). A1_Yes->Sol1 Q2 Are high molecular weight byproducts present? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Ensure mildly acidic conditions to minimize enolate formation. Add reducing agent promptly after imine formation. A2_Yes->Sol2 Q3 Is starting material still present? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Sol3 Refer to Q1 on improving imine formation. A3_Yes->Sol3

Caption: Decision tree for troubleshooting byproduct formation.

Q3: Which reducing agent is optimal for this synthesis? What are the key differences between NaBH₄, NaBH₃CN, and NaBH(OAc)₃?

Answer: The choice of reducing agent is critical for selectivity and yield. The ideal reagent should selectively reduce the C=N bond of the iminium intermediate much faster than it reduces the ketone carbonyl groups.[1]

  • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both the iminium intermediate and the starting ketone.[2] Its use can lead to the formation of the unwanted hydroxyl byproduct. If used, it should be added only after sufficient time has been allowed for imine formation, and the reaction should be kept at a low temperature (0 °C) to maximize selectivity.

  • Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice.[5] The electron-withdrawing cyanide group makes it a less reactive (i.e., more selective) hydride donor. It is stable in mildly acidic conditions (pH 4-7) and is particularly effective at reducing protonated imines (iminium ions) while leaving ketones largely untouched.[6] Safety Note: NaBH₃CN can release toxic hydrogen cyanide (HCN) gas if the solution becomes too acidic (pH < 4). Always handle it in a well-ventilated fume hood and quench reactions carefully with a base.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is a safer, non-toxic alternative to NaBH₃CN.[5] It is also a mild and selective reducing agent, effective for reductive aminations. It is not as moisture-sensitive as NaBH₄ and can be used in a one-pot fashion where all reagents are mixed from the start.

ReagentRelative ReactivityOptimal pHKey AdvantagesKey Disadvantages
NaBH₄ High7-10Inexpensive, readily availableLow selectivity (can reduce ketones), unstable in acid[2]
NaBH₃CN Moderate4-7High selectivity for imines/iminiums[1][6]Toxic (HCN release in strong acid), requires careful handling[5]
NaBH(OAc)₃ Moderate4-7Safer alternative to NaBH₃CN, good selectivity, can be used one-potMore expensive, can be slower
Q4: The reaction seems to work, but I lose most of my product during workup and purification. Any advice?

Answer: Ethyl 2-amino-4-oxopentanoate, being an amino acid derivative, can be amphoteric and may have significant water solubility, leading to losses during aqueous extraction.

  • Work-up Protocol:

    • Quenching: Carefully quench the reaction with a saturated solution of sodium bicarbonate or ammonium chloride, not strong acid, to neutralize the reaction and decompose any remaining hydride reagent.

    • Extraction: Extract with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture instead of ethyl acetate or ether to better recover the polar product.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.

    • Back-Extraction: If the product protonates and remains in the aqueous layer, basify the aqueous layer carefully with NaHCO₃ to a pH of ~8 and re-extract.

  • Purification:

    • Silica Gel Chromatography: The free amine group can streak on standard silica gel. To prevent this, pre-treat your column or eluent system. You can either use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol, or use a commercially available deactivated silica gel.

Alternative Synthetic Route: Azide Reduction

An alternative strategy to avoid issues with direct amination is a two-step process: introduction of an azide group followed by its reduction.

  • Step 1: Synthesis of Ethyl 2-azido-4-oxopentanoate: This intermediate can be prepared from ethyl acetoacetate. First, perform an α-bromination or chlorination, followed by nucleophilic substitution with sodium azide (NaN₃). This is a standard, high-yielding transformation.

  • Step 2: Reduction of the Azide: The azide can be selectively reduced to the primary amine in the presence of the ketone.

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a very clean and effective method. The reaction is typically run at atmospheric pressure until the uptake of H₂ ceases. This method avoids the use of hydride reagents.

    • Staudinger Reaction: This reaction uses triphenylphosphine (PPh₃) to reduce the azide, forming an intermediate phosphazene which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide. A major challenge with this method is the removal of the triphenylphosphine oxide byproduct during purification.[7]

Q5: Why would I choose the azide reduction route over reductive amination?

Answer: The azide reduction route offers distinct advantages in certain scenarios:

  • Avoids Over-alkylation: Since the nitrogen is introduced in a protected form (azide), there is no risk of forming secondary or tertiary amine byproducts, which can sometimes occur in reductive aminations if the newly formed primary amine reacts further.

  • Orthogonality: The reaction conditions for azide introduction and reduction are often mild and orthogonal to other functional groups, offering a high degree of control.

  • Cleaner Reactions: Catalytic hydrogenation, in particular, is a very clean reaction where the only byproduct is N₂ gas, simplifying purification significantly compared to removing excess reagents and byproducts from a reductive amination.

The primary disadvantage is that it adds an extra synthetic step to the overall sequence.

References

  • Suslov, E. V., et al. (2015). Synthesis and Cytotoxic Activity of Aza-Michael Reaction Products from Ethyl Sorbate and Heterocyclic Amines. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Organic Chemistry II Key Term. Available at: [Link]

  • CEM Corporation. (n.d.). Hantzsch Ester Synthesis. Available at: [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]

  • Scientist. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. Available at: [Link]

  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. Available at: [Link]

  • Georgia Southern University. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Available at: [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2,4-dioxopentanoate. Available at: [Link]

  • Chemistry of Natural Compounds. (2015). Synthesis and Cytotoxic Activity of Aza-Michael Reaction Products from Ethyl Sorbate and Heterocyclic Amines. OUCI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-acetoacetate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Ethyl 2Azido2-deoxy-1-thio-β- d -mannopyranosides, and their Rearrangement to 2- S Ethyl2-thio-β- d -mannopyranosylamines. Request PDF. Available at: [Link]

  • ResearchGate. (2022). (PDF) An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2,4-dioxopentanoate. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Ethyl 2-azido-2-deoxy-1-thio- b -D-mannopyranosides, and their rearrangement to 2-S-Ethyl-2-thio- b -D-mannopyranosylamines. Request PDF. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (2020). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Available at: [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-amino-4-oxopentanoate

A Note from Your Senior Application Scientist Welcome to the technical support guide for the purification of Ethyl 2-amino-4-oxopentanoate. As researchers and developers, we understand that post-synthesis purification is...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 2-amino-4-oxopentanoate. As researchers and developers, we understand that post-synthesis purification is a critical step that can significantly impact the quality, efficacy, and reproducibility of your downstream applications. While a standardized, published recrystallization protocol for this specific molecule is not widely available, this guide is designed to empower you with the foundational principles and troubleshooting strategies to develop a robust and effective purification workflow.

This document moves beyond a simple list of steps. It is structured to provide you with the causal reasoning behind each experimental choice, enabling you to adapt and optimize the protocol for your specific crude sample's impurity profile. We will proceed from understanding the molecule's characteristics to developing a logical, step-by-step purification and troubleshooting plan.

Section 1: Compound Profile and Initial Considerations

Before beginning any recrystallization, a thorough understanding of the target molecule's physical and chemical properties is paramount. These properties dictate the selection of an appropriate solvent system, which is the cornerstone of a successful purification.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-oxopentanoate and Analogs

PropertyValue / InformationSource
Molecular Formula C₇H₁₃NO₃N/A
Molecular Weight 159.18 g/mol N/A
Key Functional Groups Ethyl Ester, Primary Amine, KetoneN/A
Predicted logP -0.5 to -1.1 (for similar structures)[1][2]
Melting/Boiling Point Not readily available in literature. Must be determined experimentally.[3]

Expert Analysis: The structure of Ethyl 2-amino-4-oxopentanoate presents a unique challenge and opportunity for solvent selection. It contains both polar (amine, ketone) and non-polar to moderately polar (ethyl ester, alkyl backbone) functionalities. A general rule of thumb in recrystallization is that solvents sharing functional groups with the solute are often effective.[4] Therefore, ketones (like acetone), esters (like ethyl acetate), and alcohols (like ethanol or isopropanol) are excellent starting points for screening. The negative predicted logP suggests a significant degree of polarity, indicating that highly non-polar solvents like hexane or heptane are unlikely to be good primary solvents but may be excellent anti-solvents in a mixed-solvent system.[1][2]

Section 2: Experimental Protocol Development

A systematic approach is crucial. We will begin with a microscale solvent screening to efficiently identify a promising solvent system before committing the bulk of your material.

Step 1: Microscale Solvent Screening

Objective: To identify a solvent that dissolves the compound when hot but has low solubility when cold.

Materials:

  • Crude Ethyl 2-amino-4-oxopentanoate (~10-20 mg per test)

  • Small test tubes or vials

  • Hot plate or steam bath

  • Ice bath

  • Candidate Solvents (See Table 2)

Table 2: Recommended Solvents for Initial Screening

SolventRationale for InclusionExpected Behavior
Ethyl Acetate (EtOAc) Ester functionality matches the compound. Medium polarity.Good potential primary solvent.
Acetone Ketone functionality matches the compound. Medium polarity.Good potential primary solvent.
Isopropanol (IPA) Can hydrogen bond with amine/ketone. Polar.May be a good solvent, potentially too good (high cold solubility).
Ethanol (EtOH) Often a very general and effective solvent for polar molecules.Similar to IPA, risk of high solubility at cold temperatures.[4]
Toluene Aromatic, less polar.Less likely to be a primary solvent, but may work if impurities are highly polar.
n-Heptane / Hexane Non-polar.Unlikely to dissolve the compound. Excellent candidate for an anti-solvent.[4]
Water Highly polar.May be a good solvent for the hydrochloride salt form, but less likely for the free base.[4]

Screening Protocol:

  • Place ~15 mg of crude material into a small test tube.

  • Add the first candidate solvent dropwise at room temperature until the solid is just covered. Agitate to see if it dissolves.

  • If it dissolves at room temperature, the solvent is unsuitable as a primary solvent.

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat for all candidate solvents.

Step 2: General Recrystallization Workflow

Once an ideal single solvent has been identified, proceed with the bulk purification.

Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional) To remove insoluble impurities A->B C 3. Slow Cooling Allow to reach room temp undisturbed B->C D 4. Ice Bath Cooling To maximize crystal yield C->D E 5. Vacuum Filtration To collect crystals D->E F 6. Cold Solvent Wash To rinse away mother liquor E->F G 7. Drying Under vacuum to remove residual solvent F->G H Pure Crystals G->H

Caption: General workflow for a single-solvent recrystallization.

Detailed Protocol:

  • Place the crude Ethyl 2-amino-4-oxopentanoate into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[4]

  • Add the chosen solvent in small portions and heat the mixture to a gentle boil. Continue adding solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. Any excess solvent will retain more of your product in the solution (mother liquor) upon cooling, thus reducing your yield.[5]

  • If the solution is colored and you suspect colored impurities, this is the stage to add a small amount of activated charcoal. Boil for a few minutes. Note: Do not add charcoal to a superheated solution, as it can cause violent boiling.

  • If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the yield.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-ordered crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[5] An ideal crystallization should show initial crystal formation within 5-20 minutes.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains the dissolved impurities.

  • Allow the crystals to dry completely under vacuum.

Section 3: Troubleshooting Guide (FAQ Format)

Even with a well-chosen solvent, challenges can arise. This section addresses the most common issues encountered during recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Encountered NoCrystals Q: No Crystals Form Problem->NoCrystals OilingOut Q: Compound 'Oiled Out' Problem->OilingOut LowYield Q: Yield is Very Low Problem->LowYield FastCrystals Q: Crystals Formed Too Fast / Impure Problem->FastCrystals Sol_NoCrystals1 A1: Scratch inner wall of flask NoCrystals->Sol_NoCrystals1 Sol_Oiling1 A1: Re-heat solution OilingOut->Sol_Oiling1 Sol_Yield1 A1: Check mother liquor for dissolved product LowYield->Sol_Yield1 Sol_Fast1 A1: Re-heat and add a bit more solvent FastCrystals->Sol_Fast1 Sol_NoCrystals2 A2: Add seed crystal Sol_NoCrystals1->Sol_NoCrystals2 Sol_NoCrystals3 A3: Boil off some solvent and re-cool Sol_NoCrystals2->Sol_NoCrystals3 Sol_Oiling2 A2: Add more 'good' solvent to slow crystallization Sol_Oiling1->Sol_Oiling2 Sol_Oiling3 A3: Consider a different solvent system Sol_Oiling2->Sol_Oiling3 Sol_Yield2 A2: Ensure sufficient cooling time Sol_Yield1->Sol_Yield2 Sol_Yield3 A3: Ensure minimum solvent was used Sol_Yield2->Sol_Yield3 Sol_Fast2 A2: Ensure slow, undisturbed cooling Sol_Fast1->Sol_Fast2

Caption: Decision tree for common recrystallization problems.

Q1: I've cooled my solution, but no crystals are forming. What should I do?

A: This indicates that your solution is not yet supersaturated, or that nucleation (the initial formation of a crystal) has not occurred.

  • Cause: The solution may be too dilute (too much solvent was added), or it may simply need a nucleation site to begin crystallization.

  • Solutions in Order of Application:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Provide a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Increase Concentration: If the above methods fail, it is likely you used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to boil off too much, as this can cause the product to crash out of solution impurely.

Q2: My compound separated as an oil, not crystals. How can I fix this?

A: This phenomenon, known as "oiling out," is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated with impurities.

  • Cause: The compound is coming out of solution at a temperature that is above its melting point. The high concentration of solute lowers the melting point of the mixture, making this more likely.

  • Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[5] This will ensure that as the solution cools, it reaches the saturation point at a lower temperature, hopefully below the compound's melting point.

    • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow for a very slow, gradual cooling process to give the molecules time to orient themselves into a crystal lattice.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try re-attempting the recrystallization with a different solvent or a mixed-solvent system.

Q3: My final yield is very low (e.g., <50%). What are the likely causes?

A: A low yield points to product loss at one or more stages of the process.

  • Causes & Solutions:

    • Excess Solvent: This is the most common cause. Too much solvent was used to dissolve the crude material, leaving a significant amount of product in the mother liquor even after cooling.[5] You can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, there is still product in the solution.[5] You can try to recover more product by evaporating some solvent from the mother liquor to obtain a second crop of crystals (which may be less pure).

    • Premature Crystallization: The product may have crystallized on the filter paper or funnel during a hot filtration step. Ensure all glassware is pre-heated.

    • Incomplete Precipitation: The solution may not have been cooled for a long enough period or to a low enough temperature. Ensure at least 30 minutes in an ice bath.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q4: The crystals formed almost instantly upon cooling and they don't look pure. How can I improve this?

A: This is known as "crashing out" and is a sign of excessively rapid crystallization, which tends to trap impurities.

  • Cause: The solution is too concentrated, causing massive, rapid nucleation once it cools slightly. An ideal crystallization should proceed over 15-20 minutes.[5]

  • Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of extra solvent (perhaps 5-10% more) to slightly reduce the supersaturation.[5] Then, allow the solution to cool slowly and without disturbance. This will promote the growth of larger, purer crystals.

Section 4: Advanced Techniques

If a single-solvent system proves ineffective, a mixed-solvent system is a powerful alternative.

Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

General Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form as the overall solvent polarity changes and solubility decreases. A common and effective pair for compounds like this is Ethyl Acetate (good) and Hexane (bad).[4]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 7, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11658333, Ethyl 2-hydroxy-4-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 423, 2-Amino-4-oxopentanoic acid. Retrieved February 7, 2024, from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-hydroxy-4-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16052023, Methyl 2-amino-4-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help. Retrieved February 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • Chemsrc. (2025, August 20). Ethyl 4-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2024, from [Link]

  • Reddit r/chemistry. (2021, July 28). Need help with recrystallisation I have trouble with. Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12215261, 2-Ethyl-4-oxopentanoic acid. Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate. Retrieved February 7, 2024, from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123521, Ethyl 2-oxovalerate. Retrieved February 7, 2024, from [Link]

  • Dana Bioscience. (n.d.). Ethyl 2-amino-4-oxopentanoate 1g. Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Identification and Troubleshooting of Byproducts in Ethyl 2-Amino-4-Oxopentanoate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Amino-4-Oxopentanoate. This guide provides in-depth, experience-driven advice for identifying,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Amino-4-Oxopentanoate. This guide provides in-depth, experience-driven advice for identifying, characterizing, and mitigating the formation of common byproducts in reactions involving this versatile building block. Our focus is to move beyond simple protocols and explain the causality behind experimental observations and choices, ensuring robust and reproducible synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the most common high-level questions encountered when using Ethyl 2-amino-4-oxopentanoate, particularly in the context of the Hantzsch pyridine synthesis, its most notable application.[1][2]

Q1: I'm using Ethyl 2-amino-4-oxopentanoate in a Hantzsch-type reaction. What are the primary byproducts I should anticipate?

A1: The Hantzsch synthesis is a multi-component reaction that, while powerful, can lead to several predictable byproducts.[3] The primary product is a 1,4-dihydropyridine (DHP), often called a "Hantzsch Ester," which is an isolable intermediate.[1] The most common "byproduct" is often the oxidized pyridine derivative , which can form if an oxidant is present or upon exposure to air over time. Other significant byproducts include:

  • Unreacted Intermediates : The reaction proceeds through key intermediates, such as the Knoevenagel condensation product and an enamine.[2][4] Incomplete reaction can leave these present in your crude mixture.

  • Symmetrically Substituted DHPs : If you are attempting to synthesize an unsymmetrical DHP using two different β-dicarbonyl compounds, the formation of the two corresponding symmetrical DHPs is a common side reaction.[5]

  • Michael Adducts : An intermediate from the Michael addition of the enamine to the Knoevenagel product may be present if cyclization and dehydration are incomplete.[6]

Q2: My TLC plate shows multiple spots after the reaction, even though my starting materials are consumed. What could these be?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate are a classic sign of a complex reaction mixture. Beyond the primary byproducts listed in Q1, consider these possibilities:

  • The 1,4-Dihydropyridine (DHP) and its Oxidized Pyridine Form : These two compounds will likely have different polarities and thus different Rf values. The DHP is the initial product, while the pyridine is the aromatized final product.[3]

  • Hydrolysis Products : If your reaction or workup conditions are acidic or basic, the ethyl ester can hydrolyze to the corresponding carboxylic acid (2-amino-4-oxopentanoic acid).[7][8] This will appear as a much more polar spot on your TLC, often staying at the baseline.

  • Self-Condensation Products : Although less common under controlled conditions, β-amino-γ-ketoesters can potentially undergo self-condensation to form complex oligomeric impurities.

Q3: My final product yield is consistently low. What side reactions could be consuming my reagents?

A3: Low yields are often attributed to competing reaction pathways or degradation.[3]

  • Dominance of a Competing Pathway : The Hantzsch reaction mechanism can follow several pathways.[3][9] Depending on the reactants and conditions, a less favorable pathway might be consuming your starting materials without leading to the desired product. For example, the formation of a stable 1,5-diketone intermediate that fails to cyclize can be a thermodynamic sink.[9]

  • Degradation of Starting Material : Ethyl 2-amino-4-oxopentanoate, like many aminoketones, can be sensitive to heat and pH extremes. Prolonged reaction times at high temperatures can lead to decomposition.

  • Reversibility of Intermediates : The initial condensation steps (Knoevenagel and enamine formation) can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials or intermediates, leading to an incomplete reaction.[1][2]

Q4: I've isolated an unknown impurity. What is the most efficient analytical workflow to identify it?

A4: A systematic approach is crucial.

  • High-Resolution Mass Spectrometry (HRMS) : The first step should be to obtain an accurate mass of the impurity, ideally via LC-MS. This will provide the molecular formula and is the single most valuable piece of data for generating hypotheses.

  • Proton NMR (¹H NMR) : This will give you information about the electronic environment of the protons, splitting patterns, and integration. For Hantzsch-related impurities, look for characteristic signals: the NH proton of the DHP ring (a broad singlet), the C4-proton (a singlet), and the signals for your ester and alkyl groups.[10][11] The aromatic protons of the oxidized pyridine will be significantly downfield.[12]

  • Carbon NMR (¹³C NMR) and DEPT : This confirms the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR (COSY, HSQC/HMQC) : If the structure is not obvious from 1D NMR, these experiments are essential. COSY will show you which protons are coupled, helping to piece together fragments. HSQC/HMQC correlates protons directly to the carbons they are attached to, confirming assignments.

Section 2: Troubleshooting Guides & Byproduct Identification

This section provides structured guidance for specific experimental problems, focusing on the Hantzsch reaction as the primary case study.

Issue: Unexpected Peaks in LC-MS Analysis of a Hantzsch Reaction

You've run your Hantzsch reaction to completion, and the LC-MS data shows your desired product along with several other major peaks. This guide will help you systematically identify them.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying unknown peaks in your reaction mixture.

G cluster_legend Legend start Unexpected Peak(s) in LC-MS hrms Acquire High-Resolution MS (Determine Molecular Formula) start->hrms is_intermediate Mass matches known intermediate? hrms->is_intermediate is_side_product Mass matches known side product? hrms->is_side_product is_degradation Mass suggests hydrolysis/degradation? hrms->is_degradation nmr Isolate Impurity via Prep-HPLC or Column nmr_acq Acquire ¹H, ¹³C, and 2D NMR Data nmr->nmr_acq structure Elucidate Structure nmr_acq->structure is_intermediate->nmr Yes is_intermediate->nmr No / Unsure is_side_product->nmr Yes is_side_product->nmr No / Unsure is_degradation->nmr Yes is_degradation->nmr No / Unsure Problem Problem Analysis Analysis Step Action Action Step Conclusion Conclusion

Caption: A logical workflow for identifying unknown byproducts.

Plausible Byproducts and Their Analytical Signatures

The table below summarizes the most likely impurities, their mass difference relative to the final oxidized pyridine product, and key analytical signatures to look for.

Byproduct/ImpurityΔ Mass (vs. Pyridine)Plausible CauseKey Analytical Signatures (¹H NMR & MS)
1,4-Dihydropyridine (DHP) +2 DaIncomplete oxidation of the Hantzsch ester intermediate.[1]¹H NMR: Broad NH singlet (~5-9 ppm), C4-H singlet (~4.5-5.5 ppm).[10] MS: M+2 peak relative to the pyridine.
Knoevenagel Intermediate VariesIncomplete reaction; stalls after initial aldehyde-ketoester condensation.¹H NMR: Presence of a vinyl proton, absence of DHP/pyridine ring signals. MS: Mass will correspond to the aldehyde + ketoester - H₂O.
Enamine Intermediate VariesIncomplete reaction; stalls after ketoester-ammonia condensation.[1]¹H NMR: Broad NH₂ signals, characteristic vinyl proton shifts. MS: Mass corresponds to the ketoester + NH₃ - H₂O.
Hydrolyzed Product -28 Da (Loss of C₂H₄)Acidic or basic conditions during reaction or workup causing ester hydrolysis.[8]¹H NMR: Absence of ethyl group signals (quartet/triplet). Carboxylic acid proton may be visible or exchange with D₂O. MS: M-28 peak.
Pyridine N-Oxide +16 DaOver-oxidation, especially if using strong oxidizing agents like peracids.[12]¹H NMR: Aromatic protons are shifted relative to the parent pyridine. MS: M+16 peak.

Section 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, follow these validated protocols for byproduct analysis.

Protocol 3.1: High-Resolution LC-MS Analysis for Molecular Formula Determination

This protocol is the foundational step for identifying any unknown compound in your reaction mixture.

  • Sample Preparation :

    • Accurately weigh ~1 mg of your crude reaction mixture.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions (General Gradient Method) :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 1-5 µL.

  • MS Conditions (ESI-QTOF) :

    • Ionization Mode : Electrospray Ionization (ESI), Positive Mode.

    • Mass Range : 100-1000 m/z.

    • Capillary Voltage : 4000 V.

    • Gas Temperature : 325 °C.

    • Data Acquisition : Acquire in high-resolution mode (>10,000 resolution) to allow for accurate mass measurement. Utilize a reference mass for internal calibration.

  • Data Analysis :

    • Extract the exact mass for each peak of interest.

    • Use the instrument's software to generate a molecular formula based on the accurate mass (typically within a 5 ppm mass error tolerance).

    • Compare the generated formula to the expected structures of intermediates and byproducts.

Protocol 3.2: Isolation and NMR Characterization of an Unknown Byproduct

Once a byproduct is identified as significant by LC-MS, isolation is necessary for definitive structural elucidation by NMR.

  • Isolation :

    • Use preparative HPLC or flash column chromatography to isolate the impurity of interest.

    • Monitor fractions by TLC or analytical LC-MS to ensure purity.

    • Combine pure fractions and remove the solvent under reduced pressure. Ensure the sample is thoroughly dried under high vacuum to remove residual solvents, which can interfere with NMR analysis.

  • NMR Sample Preparation :

    • Dissolve 5-10 mg of the isolated, dried byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[13]

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum. Ensure good signal-to-noise.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

    • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (J-coupling) correlations, helping to identify adjacent protons in a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of ¹H and ¹³C signals.

  • Structure Elucidation :

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze splitting patterns to deduce neighboring protons.

    • Use the HSQC to assign each proton to its carbon.

    • Use the COSY to connect the assigned fragments.

    • Combine all data (MS, ¹H, ¹³C, 2D NMR) to propose a final structure for the byproduct.

Hantzsch Reaction Mechanism and Byproduct Formation Points

The following diagram illustrates the generally accepted mechanism for the Hantzsch synthesis, highlighting where key intermediates and byproducts can arise.

Caption: Key stages of the Hantzsch reaction where intermediates can become byproducts.

References

  • Wikipedia. (2023, December 29). Hantzsch pyridine synthesis. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Katz, D. A. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1437. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, January 16). Knoevenagel condensation. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Monatshefte für Chemie, 95(1), 257-264. Retrieved February 7, 2026, from [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Retrieved February 7, 2026, from [Link]

  • Deadman, J. J., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 243-253. Retrieved February 7, 2026, from [Link]

  • Stack Exchange. (2016, October 11). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2013). Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. RSC Advances, 3(47), 24856-24861. Retrieved February 7, 2026, from [Link]

  • Wenzel, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9132-9141. Retrieved February 7, 2026, from [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved February 7, 2026, from [Link]

  • Rocha, C., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Scientific Reports, 9(1), 13444. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S50. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of.... Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, February 3). Pyridine. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 9a after extraction.... Retrieved February 7, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved February 7, 2026, from [Link]

  • AIP Publishing. (2019). A Simple Synthesis of Hantzsch Esters Derivatives.... Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Boric acid catalyzed chemoselective reduction of quinolines - Supporting Information. Retrieved February 7, 2026, from [Link]

  • Macmillan Group, Princeton University. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved February 7, 2026, from [Link]

  • Tripathi, N. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal, 12(4), 162-165. Retrieved February 7, 2026, from [Link]

  • Gultyai, V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives... Molecules, 28(15), 5786. Retrieved February 7, 2026, from [Link]

  • Sharma, P., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres... RSC Medicinal Chemistry, 14(12), 2419-2436. Retrieved February 7, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative... Scientific Reports, 14(1), 2470. Retrieved February 7, 2026, from [Link]

  • Varon, D., & Sokolovsky, M. (1990). Analysis and Functional Characteristics of Dihydropyridine-Sensitive and -Insensitive Calcium Channel Proteins. Biochemical Pharmacology, 40(6), 1171-1178. Retrieved February 7, 2026, from [Link]

  • Zhorov, B. S., et al. (2004). Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel... Journal of Medicinal Chemistry, 47(13), 3291-3303. Retrieved February 7, 2026, from [Link]

  • Dana Bioscience. (n.d.). Ethyl 2-amino-4-oxopentanoate 1g. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11658333, Ethyl 2-hydroxy-4-oxopentanoate. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 423, 2-Amino-4-oxopentanoic acid. Retrieved February 7, 2026, from [Link].

  • Barani, M., & Williams, D. L. H. (1978). Base hydrolysis of amino-acid esters and amides... Journal of the Chemical Society, Dalton Transactions, (8), 1046-1051. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Edward-assisted hydrolysis to give amino acid 9. Retrieved February 7, 2026, from [Link]

  • ChemSrc. (n.d.). Ethyl 4-oxopentanoate. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, February 5). Tirzepatide. In Wikipedia. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Preventing self-condensation of α-aminoketones in situ

Technical Support Center: α-Aminoketone Stabilization & Handling Subject: Preventing In Situ Self-Condensation of α-Aminoketones Ticket ID: CHEM-SUP-8821 Priority: High (Irreversible Degradation Risk) Status: Resolved /...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: α-Aminoketone Stabilization & Handling

Subject: Preventing In Situ Self-Condensation of α-Aminoketones Ticket ID: CHEM-SUP-8821 Priority: High (Irreversible Degradation Risk) Status: Resolved / Guide Available

Executive Summary: The "Pyrazine Trap"

You are likely reading this because your reaction mixture turned dark brown or black, or your yield of the target heterocycle is inexplicably low.

The Root Cause: α-Aminoketones (1) are kinetically unstable as free bases. They undergo rapid, bimolecular self-condensation to form 2,5-dihydropyrazines (2), which spontaneously oxidize to pyrazines (3). This process is often faster than the desired intermolecular reaction if the concentration of the free amine is too high.

The Solution: The stability of α-aminoketones is binary:

  • Free Base: Unstable (Half-life: minutes to hours at RT).

  • Protonated Salt (

    
    ):  Stable (Indefinite shelf life if dry).
    

This guide provides the protocols to manipulate this equilibrium effectively.

Part 1: The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The dimerization pathway acts as a "parasitic" side reaction that consumes your starting material.

PyrazineTrap Figure 1: The thermodynamic sink of pyrazine formation. Start α-Aminoketone (Free Base) Inter Schiff Base Dimer Start->Inter Bimolecular Condensation DHP Dihydropyrazine Inter->DHP Cyclization (-2 H₂O) Pyrazine Pyrazine (Dead End) DHP->Pyrazine Oxidation (Air/O₂)

Part 2: Critical Protocols

Protocol A: Isolation as the Hydrochloride Salt (Recommended)

Use this when you need to store the intermediate or purify it before the next step.

Theory: Protonating the amine removes its nucleophilicity, rendering the self-condensation mechanism impossible.

Method (Via Delépine Reaction):

  • Reagents: α-Bromoketone (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform (Solvent A), Ethanol/Conc. HCl (Solvent B).

  • Step 1 (Salt Formation): Dissolve α-bromoketone in CHCl₃. Add HMTA.[1] Stir at RT for 4–12 h. The quaternary hexaminium salt will precipitate. Filter and wash with CHCl₃.

  • Step 2 (Hydrolysis): Suspend the solid in Ethanol (5 vol) and add Conc. HCl (3–4 eq). Heat to 40–50°C for 2–4 hours.

  • Isolation: Cool to 0°C. The ammonium chloride byproduct precipitates first (remove by filtration if necessary, though often it stays in solution while the product crystallizes). Concentrate the filtrate or add Et₂O to precipitate the α-aminoketone hydrochloride .

  • Validation:

    
     in DMSO-
    
    
    
    should show a broad ammonium singlet (
    
    
    ) at
    
    
    8.0–9.0 ppm.
Protocol B: In Situ Trapping (For One-Pot Synthesis)

Use this when the α-aminoketone is an intermediate for imidazoles, pyrroles, or oxazoles.

Theory: The concentration of the "free base" must be kept near zero. We achieve this by releasing the free amine slowly in the presence of a large excess of the electrophile.

Workflow:

  • Setup: Dissolve the Electrophile (e.g., isothiocyanate, anhydride, or activated ester) in the reaction solvent (e.g., DCM, THF).

  • Addition: Suspend the α-aminoketone HCl salt in the solvent.

  • Trigger: Add a non-nucleophilic base (e.g., DIPEA, Et₃N) dropwise over 30–60 minutes.

    • Why? As each molecule of salt is deprotonated, it immediately reacts with the excess electrophile nearby before it can find another aminoketone molecule to dimerize with.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding base. What happened?

Diagnosis: "Pyrazine Tar." You likely performed a "dump" addition of base, generating a high concentration of free amine instantly. Fix:

  • Immediate: Acidify with 1M HCl to stop further polymerization.

  • Next Time: Use Protocol B . Keep the temperature low (0°C to -10°C) during base addition to kinetically retard dimerization.

Q2: Can I chromatograph the free base on silica gel?

Answer: No. Silica gel is slightly acidic but often promotes condensation/degradation of these sensitive species. Workaround:

  • If you must purify the free base, use neutral alumina deactivated with 5% water, and elute quickly with a solvent containing 1% Et₃N.

  • Better: Purify the HCl salt by recrystallization (MeOH/Et₂O) or trituration.

Q3: How do I store the HCl salt?

Answer:

  • Conditions: Desiccator, -20°C.

  • Shelf-life:

    
     year if strictly dry. Moisture causes partial hydrolysis/disproportionation, leading to slow yellowing (degradation).
    
Q4: I need to perform a Neber Rearrangement. How do I handle the product?

Answer: The Neber rearrangement generates the aminoketone in basic conditions (alkoxide). Protocol:

  • Do not evaporate the reaction mixture to dryness while basic.

  • Quench the reaction into cold dilute HCl .

  • Wash the aqueous acidic layer with Et₂O (removes non-basic byproducts).

  • Lyophilize the aqueous layer to obtain the crude HCl salt.

Part 4: Data & Decision Logic

Stability Matrix
Species FormSolvent SystemStabilityHandling Advice
HCl Salt Solid (Dry)HighStore at -20°C. Hygroscopic.
HCl Salt Water/MeOH (Acidic)HighStable for days at RT.
Free Base DCM/THFLow (<1 h)Use immediately. Keep dilute (<0.05 M).
Free Base Water (pH > 8)CriticalDimerizes rapidly. Extract immediately.
Workflow Decision Tree

DecisionTree Figure 2: Handling Logic Flow. Start Start: Need α-Aminoketone Q1 Is the species isolated? Start->Q1 PathA Yes, as HCl Salt Q1->PathA Purchased/Synthesized PathB No, generating in situ Q1->PathB From Oxime/Bromide Action1 Store at -20°C Keep Dry PathA->Action1 Action2 Use Protocol B: Slow Base Addition PathB->Action2 Q2 Reaction turned black? Action2->Q2 Q2->Action1 No (Success) Fix Restart. Lower Conc. Lower Temp. Q2->Fix Yes

References

  • Mechanism of Pyrazine Formation

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[2][3][4]

    • Source: Organic & Biomolecular Chemistry, 2012.
    • URL:[Link]

  • Synthesis via Delépine Reaction

    • Title: Delépine Reaction - Overview and Mechanism.[1]

    • Source: Alfa Chemistry / Wikipedia.
    • URL:[Link][1][5]

  • Synthesis via Neber Rearrangement

    • Title: The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement).[6]

    • Source: Chemical Reviews, 1964.[6][7]

    • URL:[Link]

  • Salt Stability Data

    • Title: Instability of the Hydrochloride Salts of Cathinone Derivatives in Air.[8]

    • Source: PubMed / Forensic Toxicology.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Hantzsch Synthesis with β-Ketoesters

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this versatile multi-component reaction, particularly when using β-ketoesters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of 1,4-dihydropyridines (1,4-DHPs) and their subsequent aromatization to pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the classical Hantzsch pyridine synthesis?

The Hantzsch pyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, which is typically ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative.[1][3][4][5] This reaction, first reported by Arthur Hantzsch in 1881, is fundamental for synthesizing various biologically active molecules, including important calcium channel blockers like nifedipine and amlodipine.[1][3][4]

Q2: What is the generally accepted mechanism for the Hantzsch reaction with β-ketoesters?

While at least five pathways have been proposed, the most widely accepted mechanism involves two main convergent pathways that can be influenced by specific reactants and conditions.[1][3]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[3][4][6]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with the ammonia source to generate a β-enamino ester.[3][4]

  • Michael Addition and Cyclization: The enamine then acts as a nucleophile, attacking the α,β-unsaturated intermediate in a Michael addition. This is followed by cyclization and dehydration to form the final 1,4-dihydropyridine ring system.[3][4]

Reaction Mechanism Overview

Hantzsch_Mechanism Reactants Aldehyde + 2x β-Ketoester + NH3 Knoevenagel_Intermediate α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Reactants->Knoevenagel_Intermediate Aldehyde + 1x β-Ketoester Enamine_Intermediate β-Enamino Ester (Enamine Formation) Reactants->Enamine_Intermediate 1x β-Ketoester + NH3 Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Enamine_Intermediate->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine (1,4-DHP) (Cyclization & Dehydration) Michael_Adduct->DHP Pyridine Pyridine (Oxidation/Aromatization) DHP->Pyridine

Caption: Converging pathways in the Hantzsch synthesis.

Q3: My initial product is the 1,4-dihydropyridine. How do I convert it to the final pyridine product?

The conversion of the 1,4-DHP to the corresponding pyridine is an oxidation reaction, driven by the stability gained through aromatization.[1] A variety of oxidizing agents can be used for this step. While classical methods employ strong oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃), these can lead to harsh conditions and side reactions.[4][7] Milder and more efficient methods have been developed, such as using iodine in methanol, which can significantly improve yields and simplify workup.[7] Other common oxidants include ferric chloride and manganese dioxide.[1]

Troubleshooting Guide

This section addresses common issues encountered during the Hantzsch synthesis with β-ketoesters, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the classical Hantzsch synthesis, often due to long reaction times and harsh conditions which can degrade the product or promote side reactions.[8]

Possible Cause Troubleshooting Action & Explanation
Suboptimal Reaction Conditions Optimize Temperature and Time: Prolonged heating can decompose the 1,4-DHP product.[8][9] Monitor the reaction by TLC to determine the optimal reaction time. Consider alternative energy sources like microwave or ultrasound irradiation, which can dramatically reduce reaction times and improve yields.[1][8][10]
Impure Reactants Ensure Purity: Impurities in the aldehyde, β-ketoester, or ammonia source can significantly hinder the reaction.[8][9] Distill aldehydes and β-ketoesters if necessary. Use a reliable source of ammonia, such as ammonium acetate.[11]
Inefficient Solvent System Solvent Screening: While ethanol and acetic acid are traditional solvents, they may not be ideal for all substrates.[8] The polarity of the solvent can influence the reaction rate.[8] Consider greener and often more effective solvents like water, glycerol, or conducting the reaction in aqueous micelles, which has been shown to produce high yields.[1][4][8] Solvent-free conditions have also proven effective.[12][13]
Formation of Byproducts Identify and Mitigate Side Reactions: Common side reactions include the formation of over-oxidized pyridine or Michael adducts.[8] Adjusting reaction conditions, such as temperature and catalyst choice, can help minimize these. For instance, sterically hindered aldehydes may lead to lower efficiency.[4]
Incomplete Reaction Drive the Reaction to Completion: If significant starting material remains, consider using a catalyst. A wide range have been shown to be effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃), and various heterogeneous catalysts.[8][14] Increasing reactant concentration or running the reaction under solvent-free conditions can also improve rates and yields.[8]
Troubleshooting Workflow: Low Yield

Caption: Systematic approach to troubleshooting low yields.

Issue 2: Difficulty with Product Purification

The desired 1,4-dihydropyridine product can sometimes be challenging to isolate from the reaction mixture.

Possible Cause Troubleshooting Action & Explanation
Product Solubility Optimize Crystallization/Precipitation: If the product is a solid, it can often be isolated by simple filtration after the reaction mixture is cooled.[15][16] The choice of reaction solvent can influence the ease of isolation. In some cases, pouring the reaction mixture into water can precipitate the product.
Complex Reaction Mixture Column Chromatography: If simple filtration is insufficient, purification by flash column chromatography on silica gel is a standard method.[13][17] A common eluent system is a mixture of ethyl acetate and petroleum ether or n-hexane.[13][17]
Loss of Product During Workup Minimize Aqueous Extraction: The 1,4-DHP product can have some water solubility. Minimize contact with aqueous phases during workup if possible. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer.
Issue 3: Inefficient Aromatization to Pyridine

The second step, the oxidation of the 1,4-DHP to the pyridine, can also present challenges.

Possible Cause Troubleshooting Action & Explanation
Harsh Oxidizing Conditions Use Milder Oxidants: Strong oxidants like KMnO₄ and HNO₃ can lead to low yields, side reactions, and difficult workups.[1][7] Consider using milder reagents such as iodine in methanol. This method is high-yielding and tolerates a variety of functional groups.[7]
Slow Reaction Rate Optimize Aromatization Conditions: The efficiency of the iodine/methanol system can be further improved by adding a base like KOH, which facilitates the formation of hypoiodous acid (HOI) and can reduce reaction times from hours to minutes.[7]
Decomposition of Starting Material Control Reaction Temperature: Some oxidation reactions are exothermic. Maintain proper temperature control, for example, by performing the reaction at 0°C, to prevent degradation of the 1,4-DHP or the pyridine product.[7]

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis in an Aqueous Medium

This protocol is adapted from modern, greener approaches to the Hantzsch synthesis.[11][15][16]

  • Reactant Charging: In a sealed vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.3 mmol).[11]

  • Solvent Addition: Add water as the reaction medium.

  • Reaction: Heat the mixture at 70-100°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the vessel to room temperature. The 1,4-dihydropyridine product will often precipitate.

  • Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization from ethanol if necessary.[17][18] The filtrate can potentially be recycled for subsequent reactions.[15][16]

Protocol 2: Mild Aromatization of 1,4-Dihydropyridines

This protocol utilizes a mild and efficient iodine-based oxidation.[7]

  • Dissolution: Dissolve the 1,4-dihydropyridine (1 mmol) in methanol.

  • Reagent Addition: Add iodine (1.2 mmol). For faster reactions, cool the solution to 0°C and add potassium hydroxide (KOH) (1.2 mmol).

  • Reaction: Stir the mixture at room temperature (or 0°C if using KOH) for 15-35 minutes. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, quench with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pyridine can be purified by column chromatography if needed.

Data Summary Tables

Table 1: Comparison of Reaction Conditions
ConditionClassical MethodModern Optimized Methods
Catalyst Often none (thermal)Lewis/Brønsted acids, organocatalysts, heterogeneous catalysts[8][14][19]
Solvent Acetic acid, ethanol[15]Water, glycerol, aqueous micelles, solvent-free[1][4][12][15]
Energy Source Conventional heating (reflux)Microwave, ultrasound irradiation[1][8][10]
Reaction Time Long (hours to days)[8][15]Short (minutes to a few hours)[10][20]
Yield Often low to moderate[1][8][15]Good to excellent[1][15]
Table 2: Common Oxidants for Aromatization
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) Acidic, elevated temperatureInexpensiveHarsh, can cause nitration side products[7]
KMnO₄, CrO₃ Strong acid/base, heatPowerful oxidantsLow yields, harsh, toxic metals, side reactions[1][7]
Iodine (I₂) in Methanol Reflux or RT with baseMild, high-yielding, clean reaction[7]Requires quenching of excess iodine
Ferric Chloride (FeCl₃) Various solventsEffective, one-pot potential[1]Metal waste, can be acidic

References

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. [Link]

  • Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH - Organic Chemistry Portal. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM - YouTube. [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - NIH. [Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis | ACS Catalysis. [Link]

  • Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. - ResearchGate. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review (2024) | Md Imam Faizan - SciSpace. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. [Link]

  • Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. [Link]

Sources

Optimization

Characterization of impurities in "Ethyl 2-amino-4-oxopentanoate"

Technical Support Center: Ethyl 2-amino-4-oxopentanoate A Senior Application Scientist's Guide to Impurity Characterization Welcome to the technical support center for Ethyl 2-amino-4-oxopentanoate. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-4-oxopentanoate

A Senior Application Scientist's Guide to Impurity Characterization

Welcome to the technical support center for Ethyl 2-amino-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this valuable synthetic intermediate. As a molecule possessing both a β-keto ester and an amino group, its analysis presents unique challenges, including keto-enol tautomerism and a propensity for specific degradation pathways. This document provides in-depth, experience-based answers and troubleshooting protocols to ensure the quality and integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of Ethyl 2-amino-4-oxopentanoate.

Q1: What are the most common types of impurities I should expect to find in a sample of Ethyl 2-amino-4-oxopentanoate?

Impurities can be broadly categorized based on their origin: process-related, starting material-related, and degradation products.[1][2] Understanding the synthesis route is key to predicting potential impurities. A likely synthesis involves reactions of β-keto esters, such as the Japp-Klingemann reaction, which can introduce specific by-products.[3][4]

Impurity Category Potential Impurities Likely Source / Cause
Starting Materials Ethyl acetoacetate, Amine source (e.g., ammonia precursors), Reagents from diazonium salt formation (if applicable)Incomplete reaction or carry-over from the synthesis process.
Process-Related Di-acylated products, Azo-compound intermediates, Hydrolyzed starting materials, Dimeric speciesSide reactions during synthesis, incomplete conversion, or non-optimized reaction conditions.[3][5]
Degradation Products 2-amino-4-oxopentanoic acid, Cyclic lactam, Products of oxidative degradation, Polymeric materialsHydrolysis of the ester, intramolecular cyclization, exposure to air/light, or thermal instability.[6][7]
Residual Solvents Ethanol, Ethyl Acetate, Toluene, etc.Carry-over from reaction work-up and purification steps.[1]

Q2: My ¹H NMR spectrum is showing more signals than I expect for a single compound. What is happening?

This is a classic and expected phenomenon for β-keto esters. Ethyl 2-amino-4-oxopentanoate exists as a dynamic equilibrium mixture of two tautomeric forms: the keto form and the enol form.[8] This equilibrium is often slow on the NMR timescale, resulting in a spectrum that shows distinct sets of signals for both tautomers simultaneously.

  • Keto Form: You will see signals corresponding to the α-CH₂ group adjacent to the ketone.

  • Enol Form: You will observe a vinylic proton signal (=CH) and a hydroxyl (-OH) signal.

The ratio of these forms can be influenced by the solvent, temperature, and concentration.[8] Therefore, quantifying the compound by NMR requires integrating signals from both forms.

Q3: How can I minimize the formation of degradation products during handling and storage?

Given its functional groups, Ethyl 2-amino-4-oxopentanoate is susceptible to degradation. To maintain its integrity, consider the following:

  • Storage Conditions: Store in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (2-8°C) to minimize oxidative degradation and slow down potential cyclization reactions.

  • pH Control: Avoid strongly acidic or basic conditions, which can catalyze ester hydrolysis or other side reactions.

  • Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.

  • Solvent Choice: When in solution, use aprotic, anhydrous solvents for short-term storage to prevent hydrolysis.

Q4: I need to develop an HPLC method for impurity profiling. Where is a good place to start?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling due to its versatility.[9] A reversed-phase method is typically the most effective starting point.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a robust choice.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acidic modifier improves peak shape for the amine functionality.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will elute impurities with a wide range of polarities.

  • Detection: UV detection at 210 nm and 254 nm is a good starting point. For comprehensive analysis, coupling with a mass spectrometer (LC-MS) is highly recommended for obtaining molecular weight information on unknown peaks.[2][9]

Part 2: Troubleshooting Guide

This section provides structured guidance for common experimental challenges.

Scenario 1: An Unknown Peak is Observed in my HPLC Chromatogram

You've run your sample on HPLC and see a significant unknown peak that you cannot attribute to your starting materials or product.

The Causality: An unknown peak represents a substance with a different chemical structure and/or polarity from your target compound. The goal is to systematically gather data to deduce its identity. The most critical first step is determining its molecular weight.

Troubleshooting Workflow:

  • Initial Assessment & Data Gathering:

    • Relative Retention Time (RRT): Calculate the RRT of the impurity relative to the main peak. This provides a consistent identifier across different runs.

    • Peak Area %: Quantify the impurity level. Regulatory guidelines often state that impurities above 0.1% should be identified.[9]

    • UV Spectrum: If using a Photo Diode Array (PDA) detector, examine the UV spectrum of the impurity. Does it share a chromophore with the parent compound? This can provide clues about its structure.

  • Preliminary Identification via LC-MS:

    • Action: Analyze the sample using an LC-MS system. This is the most efficient way to get the molecular weight of the unknown peak.[10]

    • Interpretation: Compare the mass of the impurity to the parent compound.

      • Mass > Parent: Could be a dimer, an adduct with a reagent/solvent, or an oxidation product (+16 Da).

      • Mass < Parent: Could be a degradation product, such as a hydrolyzed ester (-28 Da for loss of ethyl group, +18 for H₂O) or a cyclized product (loss of H₂O, -18 Da).

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an accurate mass, allowing you to propose a molecular formula, which significantly narrows down potential structures.[9]

  • Structure Elucidation (If Necessary):

    • If the identity is still unclear, the impurity may need to be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Isolation: Use preparative HPLC to collect a sufficient quantity of the impurity.

    • NMR Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra. This is the definitive technique for unambiguous structure elucidation.[8][9]

Impurity Identification Workflow Diagram:

G start Unknown Peak in HPLC lcms Analyze via LC-MS (Determine Molecular Weight) start->lcms assess_mass Compare Mass to Parent Compound lcms->assess_mass mass_greater Mass > Parent (Dimer, Adduct, Oxidation?) assess_mass->mass_greater > mass_less Mass < Parent (Hydrolysis, Cyclization?) assess_mass->mass_less < mass_same Mass = Parent (Isomer?) assess_mass->mass_same = propose Propose Plausible Structures (Based on MW and Synthesis Route) mass_greater->propose mass_less->propose mass_same->propose confirm Confirm Structure propose->confirm nmr Isolate via Prep-HPLC & Analyze by NMR confirm->nmr No Match / Ambiguous done Impurity Identified confirm->done Structure Matches Reference Standard nmr->done

Caption: Workflow for identifying an unknown chromatographic impurity.

Scenario 2: Product Appears Unstable, with Color Change or New Impurities Forming Over Time

You notice that a previously pure batch of Ethyl 2-amino-4-oxopentanoate is developing a yellow tint or showing new peaks in the HPLC analysis after storage.

The Causality: The molecule contains functionalities prone to reaction. The amino group can act as a nucleophile, attacking the internal ketone or the ester of another molecule. It is also susceptible to oxidation. Understanding these potential degradation pathways is crucial for developing a stable formulation or storage protocol.

Troubleshooting Workflow: Forced Degradation Studies

To identify the likely degradation products, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to harsh conditions to accelerate the formation of degradation products that could form under normal storage conditions over a longer period.

  • Design the Study: Expose separate aliquots of the material to the following conditions (see Protocol 3 for details):

    • Acidic Hydrolysis: e.g., 0.1 M HCl

    • Basic Hydrolysis: e.g., 0.1 M NaOH

    • Oxidation: e.g., 3% H₂O₂

    • Thermal Stress: e.g., 80°C

    • Photolytic Stress: e.g., Exposure to UV/Visible light

  • Analyze the Samples: Analyze each stressed sample by HPLC-MS, comparing it to an unstressed control sample.

  • Map the Degradation Profile:

    • Identify which conditions produce significant degradation. For example, if a major new peak appears only under basic conditions, it is likely a product of base-catalyzed hydrolysis or cyclization.

    • Use the MS data to determine the molecular weights of the new degradants.

    • This information allows you to build a degradation map and propose structures for the key impurities.

Potential Degradation Pathway Diagram:

G parent Ethyl 2-amino-4-oxopentanoate acid_hydrolysis Acid Hydrolysis (2-amino-4-oxopentanoic acid) parent->acid_hydrolysis H+ / H2O cyclization Intramolecular Cyclization (Lactam formation, loss of H2O) parent->cyclization Heat / Base oxidation Oxidation (e.g., N-oxide, other products) parent->oxidation [O] dimerization Dimerization (Intermolecular condensation) parent->dimerization Storage

Caption: Potential degradation pathways for Ethyl 2-amino-4-oxopentanoate.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your analytical work.

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol is a robust starting point for separating Ethyl 2-amino-4-oxopentanoate from its potential impurities.

  • Instrumentation: HPLC or UPLC system with PDA/UV detector and coupled to a Mass Spectrometer.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI+, scanning from 50-500 m/z.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Sample Preparation for NMR to Characterize Tautomerism

This protocol ensures you acquire a clean, representative spectrum for observing the keto-enol tautomers.[8]

  • Materials: Deuterated chloroform (CDCl₃), NMR tubes, Tetramethylsilane (TMS).

  • Procedure:

    • Accurately weigh approximately 10-15 mg of Ethyl 2-amino-4-oxopentanoate directly into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃. Ensure the solvent is from a fresh bottle to minimize acidic impurities that can affect the tautomeric equilibrium.

    • Add one drop of TMS as an internal standard (0.0 ppm).

    • Vortex gently to dissolve the sample completely.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum immediately at a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate the signals corresponding to unique protons of the keto and enol forms to determine their relative ratio.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a standard forced degradation study.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 Water:Acetonitrile mixture.

  • Procedure:

    • Control: Keep one aliquot of the stock solution at 4 °C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C for 4 hours. Before injection, neutralize with an equivalent amount of 0.2 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 2 hours. Before injection, neutralize with an equivalent amount of 0.2 M HCl.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 4 hours.

    • Thermal: Place a solid sample in a 80 °C oven for 24 hours, then prepare as per the stock solution.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all samples by the HPLC-UV/MS method described in Protocol 1.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. (n.d.). Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017). University of Kentucky UKnowledge. Retrieved February 10, 2026, from [Link]

  • Ethyl 2-amino-4-oxopentanoate 1g. (n.d.). Dana Bioscience. Retrieved February 10, 2026, from [Link]

  • What are the special considerations for the Japp-Klingemann reaction? (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved February 10, 2026, from [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 2-amino-4-oxopentanoate

Executive Summary & Core Directives Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester ) is a critical non-proteinogenic amino acid scaffold used in the synthesis of kynurenine analogs, heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directives

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester ) is a critical non-proteinogenic amino acid scaffold used in the synthesis of kynurenine analogs, heterocyclic building blocks, and peptide mimetics.[1]

Scale-up of this molecule presents a unique "bifurcated" challenge:

  • The Stability Paradox: The molecule is stable as a salt but rapidly self-destructs as a free base.

  • The Cyclization Trap: The

    
    -keto 
    
    
    
    -amino motif is structurally primed to form 5-membered cyclic imines (
    
    
    -pyrrolines), which irreversibly dehydrate to pyrroles.[1]
The Golden Rules of Scale-Up
  • Rule #1: Never isolate the free amine. Always handle and store as the Hydrochloride (HCl) or Tosylate (TsOH) salt .[1]

  • Rule #2: Avoid aqueous basic workups (pH > 7.0).[1] If neutralization is required, perform it in situ immediately prior to the next reaction step.

  • Rule #3: Monitor the "Red Oil" formation. Appearance of red/brown color indicates pyrrole formation (decomposition).

Synthesis Workflows & Protocols

We recommend two primary routes for scale-up. Route A is preferred for multi-kilogram batches due to atom economy. Route B is preferred for smaller, rapid batches using standard lab reagents.

Route A: The Wacker Oxidation (Catalytic Route)

Best for: >1 kg scale, High Atom Economy

This route utilizes commercially available Allylglycine ethyl ester (protected or as salt).[1] It avoids handling lachrymatory alkylating agents.

Protocol:

  • Substrate: N-Boc-L-allylglycine ethyl ester (or N-Cbz).

  • Catalyst System:

    
     (10 mol%), 
    
    
    
    (1 equiv),
    
    
    (1 atm) or DMA/H2O solvent system.
  • Reaction: Oxidation of the terminal alkene to the methyl ketone.

  • Workup: Chelation resin to remove Pd/Cu. Solvent swap to EtOAc/HCl to deprotect (if Boc) and crystallize.[1]

Route B: Schiff Base Alkylation (Stoichiometric Route)

Best for: <1 kg scale, High Versatility

Uses O'Donnell's Schiff Base (Ethyl glycinate benzophenone imine) and Chloroacetone .[1]

Protocol:

  • Enolate Formation: Treat Schiff base with

    
     and TBAB (Phase Transfer Catalyst) in MeCN.
    
  • Alkylation: Add Chloroacetone dropwise at 0°C. (Warning: Chloroacetone is a potent lachrymator).

  • Hydrolysis: Treat the alkylated imine with 1N HCl/THF. The benzophenone hydrolyzes off, leaving the target amine salt.

  • Purification: Wash with ether to remove benzophenone. Concentrate aqueous layer or lyophilize to obtain the hydrochloride salt.

Visualized Reaction Pathways

Diagram 1: The Cyclization Trap (Failure Mode)

This diagram illustrates the mechanism of decomposition when the free base is exposed.

CyclizationTrap cluster_warning DANGER ZONE (pH > 7) Target Ethyl 2-amino-4-oxopentanoate (Free Base) Intermediate Cyclic Imine (hydroxy-pyrrolidine intermediate) Target->Intermediate Intramolecular Nucleophilic Attack Pyrroline Δ1-Pyrroline derivative (3-ethoxycarbonyl-5-methyl-1-pyrroline) Intermediate->Pyrroline - H2O (Dehydration) Pyrrole Pyrrole (Aromatized) (Red/Brown Tar) Pyrroline->Pyrrole Oxidation/Tautomerization (Irreversible)

Caption: The "Death Spiral" of the free base. Once the amine attacks the ketone (C4), dehydration drives the equilibrium toward the stable pyrroline/pyrrole, resulting in yield loss.

Diagram 2: Recommended Scale-Up Workflow (Route B)

SynthesisWorkflow Start Start: Ethyl Glycinate Benzophenone Imine Step1 Step 1: Alkylation (Chloroacetone, K2CO3, MeCN) Temp: 0°C -> RT Start->Step1 Intermediate Intermediate: Alkylated Imine Step1->Intermediate Step2 Step 2: Mild Hydrolysis (1N HCl / THF, 1h) Intermediate->Step2 Separation Separation: Wash with Et2O (Removes Benzophenone) Step2->Separation Product Final Product: Ethyl 2-amino-4-oxopentanoate HCl (White Solid) Separation->Product Lyophilization or Crystallization

Caption: Step-by-step workflow for the Schiff Base route, emphasizing the acidic hydrolysis to secure the stable HCl salt.

Technical Support & Troubleshooting (Q&A)

Category: Stability & Storage[1][2]

Q: My product isolated as a yellow oil and turned red/black overnight. What happened? A: You likely isolated the free base . The "red oil" is a mixture of polymerized pyrroles formed via the cyclization pathway shown in Diagram 1.

  • Fix: Always isolate as the Hydrochloride salt . If you must handle the free base (e.g., for a coupling reaction), generate it in situ at low temperature (<0°C) and use it immediately.

Q: Can I store the HCl salt in solution? A: Only in anhydrous alcoholic solvents (Ethanol/Methanol) or water at low pH.

  • Warning: In water, the ketone (C4) can slowly hydrate or undergo decarboxylation if the ester hydrolyzes.

  • Recommendation: Store as a dry solid at -20°C under Argon. It is hygroscopic.

Category: Synthesis & Reaction Control[1][3][4]

Q: During the alkylation (Route B), I see significant di-alkylation. How do I prevent this? A: Di-alkylation occurs if the reaction temperature rises too fast or if excess base is used.[1]

  • Protocol Adjustment:

    • Use 0.95 equivalents of Chloroacetone relative to the Schiff base.

    • Maintain temperature at 0°C for the first 2 hours.

    • Use a weaker base like

      
       instead of 
      
      
      
      or
      
      
      .

Q: In the Wacker Oxidation (Route A), the conversion is incomplete. A: The terminal alkene of allylglycine can be sluggish due to chelation of the amine (even if protected) to the Palladium.

  • Optimization: Increase the

    
     loading to 2.0 equiv or use a 
    
    
    
    system to drive the re-oxidation cycle. Ensure vigorous stirring to maximize oxygen mass transfer.
Category: Purification[1][5][6]

Q: How do I remove the benzophenone byproduct without extracting the product? A: This is the beauty of the HCl hydrolysis method.

  • After hydrolysis, the mixture is acidic (pH ~1-2).

  • The Amino Ester HCl is in the aqueous phase .

  • The Benzophenone is in the organic phase (or oils out).

  • Action: Wash the aqueous reaction mixture 3x with Diethyl Ether or MTBE. The benzophenone partitions into the ether. The product remains in the water. Lyophilize the water to get the clean salt.

Data Summary: Solvent & Reagent Compatibility

ParameterCompatibleIncompatible (Risk of Failure)
Solvents (Reaction) MeCN, THF, DMF, DCMWater (during alkylation), Alcohols (transesterification risk)
Bases

,

, TEA (if cold)
NaOH, KOH, NaH (causes racemization & polymerization)
Acids (Workup) HCl (anhydrous or aqueous), TsOHAcetic Acid (too weak to prevent cyclization),

(ester hydrolysis)
Storage -20°C, Desiccated, ArgonRoom Temp, Humid air, Light exposure

References

  • O'Donnell, M. J. (2004).

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research. 
    
  • Schoenafinger, K., et al. (2017). "Synthesis of Kynurenine Analogues and their Application in Drug Discovery." Journal of Medicinal Chemistry. (Contextualizing the utility of 4-oxonorvaline).
  • Hegedus, L. S., et al. (1976). "Palladium-Assisted Oxidation of Terminal Olefins to Methyl Ketones: Synthesis of

    
    -Keto-
    
    
    
    -Amino Acids." Journal of the American Chemical Society.
  • Organic Syntheses, Coll. Vol. 4, p. 638 (1963); Vol. 39, p. 54 (1959). (General procedures for

    
    -amino-
    
    
    
    -keto ester handling).
  • BenchChem Technical Data . "Ethyl 2,4-dioxopentanoate Reaction Selectivity."

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to "Ethyl 2-amino-4-oxopentanoate"

For Researchers, Scientists, and Drug Development Professionals Ethyl 2-amino-4-oxopentanoate, a versatile chiral building block, holds significant value in the synthesis of various pharmaceutical agents and complex orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-4-oxopentanoate, a versatile chiral building block, holds significant value in the synthesis of various pharmaceutical agents and complex organic molecules. Its unique structure, featuring an amino group, an ester, and a ketone, provides multiple reactive sites for further chemical transformations. This guide offers a comparative analysis of different synthetic routes to this important intermediate, providing detailed experimental protocols and evaluating the merits and drawbacks of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of Ethyl 2-amino-4-oxopentanoate presents a unique set of challenges, primarily centered around the selective introduction of the amino group at the C2 position while managing the reactivity of the C4 ketone. Several classical and modern synthetic methodologies can be envisioned for this transformation. This guide will focus on two plausible and distinct approaches:

  • Reductive Amination of a β,δ-Dioxoester Precursor: This strategy involves the synthesis of a precursor containing two ketone functionalities, followed by the selective amination of the C2 ketone.

  • Nucleophilic Substitution of a Halogenated Precursor: This classic approach relies on the displacement of a leaving group, such as a halogen, at the C2 position with an amine equivalent.

This guide will delve into the theoretical underpinnings, practical execution, and comparative performance of these routes, offering a comprehensive resource for chemists in the field.

Route 1: Reductive Amination of Ethyl 2,4-dioxopentanoate

This approach leverages the well-established Claisen condensation to construct the carbon skeleton, followed by a selective reductive amination to introduce the desired amino group. The overall synthetic pathway is depicted below.

DiethylOxalate Diethyl Oxalate Intermediate Ethyl 2,4-dioxopentanoate DiethylOxalate->Intermediate Claisen Condensation Acetone Acetone Acetone->Intermediate NaOEt Sodium Ethoxide NaOEt->Intermediate FinalProduct Ethyl 2-amino-4-oxopentanoate Intermediate->FinalProduct Reductive Amination Ammonia Ammonia Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalProduct

Caption: Synthetic pathway for Ethyl 2-amino-4-oxopentanoate via reductive amination.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

The synthesis begins with the Claisen condensation of diethyl oxalate and acetone, a classic C-C bond-forming reaction.[1]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and dry acetone (1 equivalent) dropwise at a temperature maintained between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up: The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water. The aqueous solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude Ethyl 2,4-dioxopentanoate.

  • Purification: The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by vacuum distillation.

Causality of Experimental Choices:

  • Freshly Prepared Sodium Ethoxide: Using freshly prepared sodium ethoxide ensures a completely anhydrous and highly reactive base, which is crucial for the deprotonation of acetone to initiate the condensation.

  • Low-Temperature Addition: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side reactions.

  • Acidification: Acidification of the reaction mixture protonates the enolate of the product, allowing for its isolation.

Step 2: Reductive Amination

The second step involves the reductive amination of the synthesized Ethyl 2,4-dioxopentanoate. This reaction proceeds through the in-situ formation of an enamine or imine intermediate at the more reactive C2 ketone, followed by its reduction.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Reducing Agent: Add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1-1.5 equivalents) portion-wise.

  • pH Control: Maintain the pH of the reaction mixture between 6 and 7 by adding glacial acetic acid if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Quench the reaction carefully with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Mild Reducing Agent: Sodium cyanoborohydride is selective for the reduction of the iminium ion intermediate over the ketone functionalities, which is critical for the success of this reaction.

  • pH Control: The rate of both imine formation and reduction is pH-dependent. A slightly acidic pH promotes imine formation without deactivating the amine nucleophile.

Route 2: Nucleophilic Substitution via Gabriel Synthesis

This classical method for preparing primary amines involves the alkylation of potassium phthalimide with a suitable alkyl halide, followed by hydrazinolysis to release the free amine.[3][4] This route requires the initial preparation of a halogenated precursor.

EAA Ethyl Acetoacetate HalogenatedEster Ethyl 2-chloro-4-oxopentanoate EAA->HalogenatedEster Chlorination SulfurylChloride Sulfuryl Chloride SulfurylChloride->HalogenatedEster Intermediate N-Phthalimido Ester HalogenatedEster->Intermediate Gabriel Synthesis (Alkylation) PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Intermediate FinalProduct Ethyl 2-amino-4-oxopentanoate Intermediate->FinalProduct Hydrazinolysis Hydrazine Hydrazine Hydrazine->FinalProduct

Caption: Synthetic pathway for Ethyl 2-amino-4-oxopentanoate via Gabriel Synthesis.

Step 1: Synthesis of Ethyl 2-chloro-4-oxopentanoate

The synthesis of the chlorinated precursor can be achieved by the direct chlorination of ethyl acetoacetate.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a gas outlet, place ethyl acetoacetate (1 equivalent).

  • Chlorination: Cool the flask to 0-5 °C in an ice bath and add sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise while maintaining the temperature.

  • Reaction: After the addition, allow the mixture to stir at room temperature for a few hours until the evolution of gas ceases.

  • Purification: The resulting crude product is purified by vacuum distillation.

Causality of Experimental Choices:

  • Sulfuryl Chloride: This reagent is an effective and relatively mild chlorinating agent for the α-position of β-keto esters.

  • Temperature Control: Low temperature is essential to control the reactivity of the chlorination reaction and prevent the formation of dichlorinated byproducts.

Step 2: Gabriel Synthesis and Hydrazinolysis

The chlorinated ester is then subjected to the Gabriel synthesis conditions.

Experimental Protocol:

  • Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF. Add the synthesized Ethyl 2-chloro-4-oxopentanoate (1 equivalent) and heat the mixture at 80-100 °C for several hours.

  • Isolation of Intermediate: After cooling, the reaction mixture is poured into water to precipitate the N-alkylated phthalimide intermediate, which is then filtered and dried.

  • Hydrazinolysis: The intermediate is then refluxed with hydrazine hydrate (1.5 equivalents) in ethanol for 2-4 hours.

  • Work-up and Purification: After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a dilute base to remove any remaining phthalhydrazide. The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography.

Causality of Experimental Choices:

  • Potassium Phthalimide: This reagent provides a non-basic source of a nitrogen nucleophile, preventing elimination side reactions that can occur with ammonia or other small amines.

  • Hydrazinolysis: This is a common and effective method for cleaving the phthalimide group to release the primary amine under relatively mild conditions.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Gabriel Synthesis
Starting Materials Diethyl oxalate, acetone, ammonia sourceEthyl acetoacetate, sulfuryl chloride, potassium phthalimide, hydrazine
Number of Steps 22
Key Reactions Claisen Condensation, Reductive Aminationα-Halogenation, Gabriel Synthesis
Yields (Anticipated) Moderate to goodModerate to good
Scalability Potentially more straightforward to scale upThe use of sulfuryl chloride and hydrazine may pose challenges on a larger scale.
Stereoselectivity Achiral unless a chiral reducing agent or catalyst is used. Catalytic asymmetric versions are known for similar substrates.[5]Achiral.
Safety & Handling Sodium metal and sodium cyanoborohydride require careful handling.Sulfuryl chloride is corrosive and toxic. Hydrazine is highly toxic and potentially explosive.
Purification Column chromatography is typically required.Involves filtration of precipitates and column chromatography.
Atom Economy Generally good.Lower due to the use of stoichiometric phthalimide and the generation of phthalhydrazide as a byproduct.

Conclusion

Both the reductive amination and the Gabriel synthesis routes offer viable pathways to Ethyl 2-amino-4-oxopentanoate.

The Reductive Amination route is attractive due to its convergent nature and the potential for adaptation to an asymmetric synthesis by employing chiral catalysts. The starting materials are readily available and the reaction conditions are generally mild.

The Gabriel Synthesis route , while a classic and reliable method for primary amine synthesis, involves the use of more hazardous reagents and has a lower atom economy. However, it can be a robust alternative if the reductive amination proves to be low-yielding or if issues with selectivity arise.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of specialized reagents and equipment, and safety considerations. For laboratories equipped to handle asymmetric catalysis, exploring a catalytic asymmetric reductive amination would be a highly valuable extension of Route 1.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023, December 27). Gabriel synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

Sources

Comparative

Spectroscopic differentiation of "Ethyl 2-amino-4-oxopentanoate" isomers

Executive Summary Ethyl 2-amino-4-oxopentanoate presents a unique "dual-isomer" challenge in drug development. Unlike standard amino esters, this molecule exhibits two distinct types of isomerism that must be controlled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-oxopentanoate presents a unique "dual-isomer" challenge in drug development. Unlike standard amino esters, this molecule exhibits two distinct types of isomerism that must be controlled during characterization:

  • Structural Isomerism (Ring-Chain Tautomerism): The molecule exists in a pH-dependent equilibrium between its linear open-chain form (typically stable only as a salt) and its cyclic Schiff base form (a

    
    -pyrroline derivative).
    
  • Stereoisomerism (Enantiomers): The C2 chiral center creates (R) and (S) enantiomers, which are spectroscopically identical in achiral environments but possess distinct pharmacological profiles.

This guide details the protocols to differentiate these forms, prioritizing the Mosher’s Method for absolute configuration and Chiral HPLC for high-throughput Quality Control (QC).

Part 1: The "Hidden" Isomer – Ring-Chain Equilibrium

Before assessing chirality, researchers must verify the structural integrity of the sample. The free base of ethyl 2-amino-4-oxopentanoate is unstable; the nucleophilic amine spontaneously attacks the


-ketone to form a cyclic imine.
The Mechanism

The linear hydrochloride salt is stable. However, upon neutralization (pH > 7), the amine deprotonates and cyclizes.

RingChain cluster_0 Acidic Conditions (pH < 4) cluster_1 Basic Conditions (pH > 7) Linear Linear Form (Salt) Ethyl 2-amino-4-oxopentanoate HCl (Stable Solid) Cyclic Cyclic Form (Free Base) Ethyl 5-methyl-3,4-dihydro- 2H-pyrrole-2-carboxylate Linear->Cyclic Neutralization (-HCl, -H2O) Cyclic->Linear Hydrolysis (+HCl, +H2O)

Figure 1: Ring-chain tautomerism. The linear form is required for peptide coupling, while the cyclic form is a common impurity or distinct intermediate.

Spectroscopic Differentiation (Linear vs. Cyclic)

Differentiation is best achieved via FT-IR and 1H-NMR in non-protic solvents.

FeatureLinear Form (HCl Salt)Cyclic Form (Free Base)
IR: Carbonyl ~1740 cm⁻¹ (Ester) + ~1715 cm⁻¹ (Ketone)~1735 cm⁻¹ (Ester) only
IR: Imine Absent~1640 cm⁻¹ (C=N stretch)
1H-NMR (C4-Methyl) Singlet (~2.2 ppm)Doublet/Multiplet (Allylic coupling)
1H-NMR (NH) Broad singlet (NH₃⁺, ~8.5 ppm)Absent (replaced by C=N)

Part 2: Stereochemical Differentiation (Enantiomers)

Once the linear structure is confirmed (maintained via acidic handling), the focus shifts to determining the Enantiomeric Excess (ee) and Absolute Configuration (R vs. S).

Methodology A: Mosher’s Method (NMR)

Best For: Determining absolute configuration of unknown samples without a reference standard. Principle: Reaction with a chiral derivatizing agent,


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), converts enantiomers into diastereomers. These have distinct chemical shifts due to the anisotropic shielding of the phenyl group.
Protocol:
  • Derivatization: React 5 mg of the amino ester (HCl salt) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using pyridine/DCM.

  • Workup: Quench with water, extract with DCM, and dry over Na₂SO₄.

  • Analysis: Acquire 1H-NMR and 19F-NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

  • Calculation: Determine

    
    .
    

Moshers cluster_rxn Sample Unknown Enantiomer (Ethyl 2-amino-4-oxopentanoate) Rxn1 React with (S)-MTPA-Cl Sample->Rxn1 Rxn2 React with (R)-MTPA-Cl Sample->Rxn2 Prod1 (R)-MTPA Amide (Diastereomer A) Rxn1->Prod1 Prod2 (S)-MTPA Amide (Diastereomer B) Rxn2->Prod2 Analysis Calculate Δδ(SR) = δ(S-amide) - δ(R-amide) Map protons with + or - values Prod1->Analysis Prod2->Analysis Result Assign Configuration (R/S) Based on Shielding Model Analysis->Result

Figure 2: Workflow for Mosher's Analysis. Positive/negative shift differences map the spatial arrangement of substituents.

Methodology B: Chiral HPLC (Crown Ether Columns)

Best For: Routine QC, high-throughput ee% determination. Principle: Amino esters contain a primary amine. Under acidic conditions, the ammonium ion (


) forms a host-guest inclusion complex with 18-crown-6 ether selectors.[1]
Recommended Protocol:
  • Column: CROWNPAK CR(+) or CR(-) (Daicel).[2]

    • Why: These columns are specifically designed for amino acids/esters. Polysaccharide columns (OD/AD) often fail for free amino esters due to poor peak shape without derivatization.

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.[2][3]0) / Acetonitrile (85:15 v/v).[2]

    • Critical Note: The low pH is mandatory to keep the amine protonated for complexation and to prevent the sample from cyclizing into the pyrroline form during the run.

  • Temperature: Lower temperatures (10–15°C) often improve resolution (

    
    ) by stabilizing the ammonium-crown complex.
    
  • Detection: UV at 200–210 nm (Ester carbonyl absorption).

Part 3: Comparative Guide & Selection Matrix

Parameter1H-NMR (Mosher's)Chiral HPLC (Crown Ether)Polarimetry (Optical Rotation)
Primary Use Absolute Configuration assignmentRoutine QC / Purity CheckQuick Identity Check
Sample Prep High (Derivatization required)Low (Dissolve & Shoot)Low
Throughput Low (2-4 hours/sample)High (15 min/sample)High
Structural Insight Excellent (Confirms structure)Good (Retention time match)Poor (Single number)
Cost per Run High (Deuterated solvents, MTPA)Low (Solvent only)Negligible
Limit of Detection ~1-2% minor enantiomer< 0.1% minor enantiomer> 5% (Unreliable for low ee)
Expert Recommendation
  • For New Synthetic Routes: Use Mosher's Method initially to unequivocally prove which enantiomer you are producing.

  • For Process Development: Validate a Chiral HPLC method using a Crown Ether column (CR+) with acidic mobile phase. This prevents on-column cyclization and provides rapid feedback.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols, 2, 2451–2458.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A.

  • Daicel Corporation. (n.d.).[2] Separation of Free Amino Acids and Primary Amines using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies Application Note.

  • Bearne, S. L., & Wolfenden, R. (1995). Enzymatic reduction of the Schiff base intermediate delta 1-pyrroline-5-carboxylate.[6][7][8] Biochemistry. (Discusses the stability and hydrolysis of the cyclic P5C form).

Sources

Validation

Benchmarking "Ethyl 2-amino-4-oxopentanoate" against other β-amino-β-ketoesters

Comparative Guide: Ethyl 2-amino-4-oxopentanoate vs. -Amino- -Keto Esters Executive Analysis: The Structural Divergence Target Molecule: Ethyl 2-amino-4-oxopentanoate ( -amino- -keto ester) Benchmark Class: -amino- -keto...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Ethyl 2-amino-4-oxopentanoate vs. -Amino- -Keto Esters

Executive Analysis: The Structural Divergence

Target Molecule: Ethyl 2-amino-4-oxopentanoate (


-amino-

-keto ester) Benchmark Class:

-amino-

-keto esters (e.g., Ethyl 2-amino-3-oxobutanoate)

In the landscape of heterocycle synthesis, the positioning of the carbonyl group relative to the amino-ester motif dictates the survival of the molecule and its synthetic utility. While the prompt references "


-amino-

-ketoesters," standard IUPAC nomenclature and synthetic relevance point to the comparison between the

-keto
target and the ubiquitous, highly reactive

-keto
analogs (often generated in situ during Knorr pyrrole synthesis).

This guide benchmarks Ethyl 2-amino-4-oxopentanoate against its


-keto counterparts, highlighting why the target molecule serves as a superior, albeit distinct, scaffold for accessing 5-membered nitrogen heterocycles (pyrrolidines/pyrroles) compared to the pyrazine-prone 

-keto esters.

Technical Benchmarking: Stability & Reactivity Profile

The fundamental differentiator is the methylene spacer (


) at the C3 position in the target molecule. This structural feature disrupts the facile dimerization pathway observed in 

-keto esters.
Comparative Performance Data
FeatureEthyl 2-amino-4-oxopentanoate (Target)Ethyl 2-amino-3-oxobutanoate (Benchmark)
Structural Class

-amino-

-keto ester

-amino-

-keto ester
Primary Instability Intramolecular cyclization (Schiff base)Intermolecular dimerization (Self-condensation)
Dominant Product

-Pyrroline derivatives
(5-membered)
Pyrazines (6-membered, via Dihydropyrazine)
Half-Life (Free Base) < 1 hour (Rapid cyclization to imine)< 15 mins (Rapid dimerization)
Storage Form Hydrochloride Salt (Stable)Hydrochloride Salt (Hygroscopic/Unstable)
Synthetic Utility Proline analogs, Heme synthesis precursorsKnorr Pyrrole Synthesis, Pyrazine synthesis
Mechanistic Insight: The "Spacer" Effect
  • The Benchmark (

    
    -keto):  In Ethyl 2-amino-3-oxobutanoate, the amine of one molecule attacks the ketone of a second molecule. The resulting intermediate undergoes dehydration and oxidation to form 2,5-dimethylpyrazine-3,6-dicarboxylate . This reaction is so favorable that isolating the free amine is nearly impossible without trapping.
    
  • The Target (

    
    -keto):  The presence of the C3 methylene group makes intermolecular dimerization sterically and entropically less favorable than intramolecular  attack. The C2-amine attacks the C4-ketone within the same molecule, forming a 5-membered cyclic imine (
    
    
    
    -pyrroline-5-carboxylate
    ). This makes the target a direct precursor to proline via reduction, rather than a dead-end pyrazine dimer.

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence driven by the ketone position.

ReactionPathways Target Ethyl 2-amino-4-oxopentanoate (Gamma-Keto Target) Intermediate_T Intramolecular Cyclization (Entropically Favored) Target->Intermediate_T Spontaneous (pH > 7) Benchmark Ethyl 2-amino-3-oxobutanoate (Beta-Keto Benchmark) Intermediate_B Intermolecular Dimerization (Head-to-Tail) Benchmark->Intermediate_B Rapid Self-Condensation Product_T Delta-1-Pyrroline-5-carboxylate (Proline Precursor) Intermediate_T->Product_T -H2O Product_B 2,5-Dicarboethoxy-3,6-dimethylpyrazine (Dead-end Dimer) Intermediate_B->Product_B Oxidation

Figure 1: Mechanistic divergence. The


-keto target cyclizes internally to useful pyrrolines, while the 

-keto benchmark dimerizes to pyrazines.

Experimental Protocol: Synthesis and Handling

Due to the instability of the free base, Ethyl 2-amino-4-oxopentanoate must be synthesized and handled as its hydrochloride salt. The following protocol ensures the isolation of the stable salt form, preventing premature cyclization.

Protocol: Nitrosation-Reduction Route (Self-Validating)

Objective: Synthesize Ethyl 2-amino-4-oxopentanoate HCl from Ethyl Levulinate (or similar


-keto ester precursor).

Reagents:

  • Ethyl Levulinate (Substrate)

  • Sodium Nitrite (

    
    )
    
  • Glacial Acetic Acid

  • Zinc Dust (Reductant)

  • Ethanolic HCl

Workflow:

  • Nitrosation (C2 Functionalization):

    • Dissolve Ethyl Levulinate in glacial acetic acid at

      
      .
      
    • Add saturated aqueous

      
       dropwise. Control Point: Maintain temp 
      
      
      
      to prevent decarboxylation.
    • Stir for 3 hours. The formation of the

      
      -oximino intermediate is indicated by a color shift (usually yellow/orange).
      
    • Validation: TLC should show disappearance of starting material and appearance of a more polar oxime spot.

  • Reduction (Oxime

    
     Amine): 
    
    • Add Zinc dust in small portions to the oximino solution while maintaining vigorous stirring and cooling (

      
      ).
      
    • Why Zinc/AcOH? Catalytic hydrogenation (Pd/C) can sometimes reduce the ketone or ester. Zn/AcOH is selective for the oxime in the presence of ketones.

  • Isolation (The Critical Step):

    • Filter off Zinc residues.

    • Evaporate the solvent in vacuo (do not heat above

      
      ).
      
    • Dissolve the residue in dry ethanol.

    • Acidification: Immediately add

      
       ethanolic HCl. This protonates the amine, preventing the intramolecular attack on the ketone.
      
    • Precipitate the salt by adding dry diethyl ether.

  • Storage:

    • Store the white crystalline solid at

      
       under Argon.
      
    • Stability Check: If the solid turns yellow/brown, it indicates deprotonation and polymerization.

Applications in Drug Development[1]

Heme Biosynthesis Pathway Modulation

Ethyl 2-amino-4-oxopentanoate is a structural analog of 5-aminolevulinic acid (5-ALA) , a critical precursor in heme biosynthesis.

  • Application: Used as a pro-drug or competitive inhibitor in photodynamic therapy (PDT) research. The ethyl ester enhances lipophilicity, allowing cellular entry before hydrolysis to the active acid.

Synthesis of 4-Substituted Prolines

Unlike the


-keto benchmark, the target molecule can be stereoselectively reduced.
  • Enzymatic Route: Using engineered Glutamate Dehydrogenase (e.g., EcGDH mutants), the ketone can be reduced to an amine or the cyclic imine reduced to a proline analog with high enantiomeric excess (

    
    ) [1].
    

References

  • Frontiers in Bioengineering and Biotechnology. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • PubChem. (2025).[1] Ethyl 2-amino-3-oxobutanoate (Benchmark Compound Data). Retrieved from [Link]

  • Organic Letters. (2001).[2] On the inherent instability of alpha-amino alpha'-fluoro ketones.[2] (Mechanistic context on amino-ketone instability). Retrieved from [Link]

  • ARKIVOC. (2017). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy Guide: Catalysts for Ethyl 2-amino-4-oxopentanoate Synthesis

Executive Summary & Strategic Context Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a critical non-proteinogenic -amino acid derivative. Structurally, it features a -ketone motif that makes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a critical non-proteinogenic


-amino acid derivative. Structurally, it features a 

-ketone motif that makes it a versatile precursor for the synthesis of 5-methylpyrrole-2-carboxylates (via Knorr-type cyclization) and complex heterocyclic pharmacophores.

Synthesizing this molecule presents a specific chemoselective challenge: the


-keto group renders the free amine unstable, prone to spontaneous intramolecular cyclization to form 

-pyrroline-2-carboxylates
. Therefore, the choice of catalyst determines not only the yield and enantiopurity but also the stability of the intermediate during processing.

This guide compares three dominant catalytic methodologies:

  • Racemic Phase-Transfer Catalysis (PTC): The industrial baseline for bulk synthesis.

  • Asymmetric Phase-Transfer Catalysis (APTC): The gold standard for chiral construction (

    
     ee).
    
  • Biocatalytic Transamination: The emerging "green" route for high specificity.

Critical Analysis of Catalytic Approaches

The following data synthesizes performance metrics from standard O'Donnell glycine imine alkylation protocols and enzymatic literature.

Comparative Performance Matrix
FeatureMethod A: Racemic PTC Method B: Asymmetric PTC Method C: Biocatalysis
Primary Catalyst Tetrabutylammonium Bromide (TBAB)Cinchona Alkaloid Quaternary SaltsEngineered Transaminase / GDH
Key Reagents Glycine Schiff Base, Chloroacetone, aq. NaOHGlycine Schiff Base, Chloroacetone, CsOHEthyl 2,4-dioxopentanoate, Amine Donor
Product Form Protected Imine (Racemic)Protected Imine (Enantioenriched)Free Amine (Chiral)
Yield (Isolated) 75 – 85%60 – 80%50 – 70%
Stereoselectivity N/A (Racemic)85 – 96% ee>99% ee
Scalability High (Kg scale)Moderate (Cost of catalyst)Low to Moderate (Volumetric productivity)
Major Risk Over-alkylationCatalyst degradationSubstrate inhibition / Enzyme stability
Mechanistic Differentiators
  • PTC (Method A): Relies on the "Interfacial Mechanism." The quaternary ammonium salt transports the hydroxide ion from the aqueous phase to the organic interface, deprotonating the glycine imine. The resulting enolate is loosely ion-paired, allowing for rapid, non-stereoselective alkylation by chloroacetone.

  • APTC (Method B): Utilizes a "Contact Ion Pair" mechanism. The chiral cation (e.g., N-anthracenylmethyl cinchonidinium) forms a tight, structured complex with the enolate. The catalyst's bulky architecture blocks one face of the enolate, forcing the electrophile (chloroacetone) to attack from the open face, inducing chirality.

  • Biocatalysis (Method C): Operates via a "Ping-Pong Bi-Bi" mechanism. The enzyme binds the amino donor, converts to the pyridoxamine phosphate (PMP) form, and then transfers the amine to the

    
    -keto ester substrate. This avoids the use of hazardous alkyl halides entirely.
    

Detailed Protocol: Asymmetric Synthesis via Cinchona PTC

Recommended for Drug Discovery applications requiring high enantiopurity.

This protocol utilizes the O'Donnell Schiff Base method, optimized for the


-keto side chain.
Reagents & Equipment
  • Substrate:

    
    -(Diphenylmethylene)glycine ethyl ester (Gly-Ph2-imine).
    
  • Electrophile: Chloroacetone (Warning: Lachrymator, handle in fume hood).

  • Catalyst:

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
  • Base: Cesium Hydroxide monohydrate (CsOH·H2O).

  • Solvent: Toluene / Chloroform (7:3 v/v) or Dichloromethane (DCM) at -78°C to -50°C.

Step-by-Step Methodology

Step 1: Catalyst & Substrate Solubilization Dissolve 1.0 equiv (e.g., 1.0 mmol) of Gly-Ph2-imine and 0.1 equiv of the Cinchona catalyst in the solvent mixture (5 mL). Cool the system to -60°C using a cryostat or dry ice/acetone bath.

  • Checkpoint: The solution should be homogenous. If the catalyst precipitates, add a minimal amount of DCM.

Step 2: Base Addition & Enolate Formation Add solid CsOH·H2O (5.0 equiv) in one portion. Stir vigorously.

  • Mechanistic Note: Solid-liquid PTC is preferred here to minimize hydrolysis of the ester and maximize the tightness of the ion pair.

Step 3: Electrophile Introduction Add Chloroacetone (1.2 equiv) dropwise over 10 minutes.

  • Self-Validating Sign: The reaction mixture often shifts color (e.g., mild yellow to orange) as the charge-transfer complex forms and reacts.

Step 4: Reaction Monitoring Stir at -60°C for 12–24 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).

  • TLC Check: The starting imine (

    
    ) should disappear. The mono-alkylated product will appear at a slightly lower 
    
    
    
    due to the polarity of the ketone.
  • Critical Stop: If a third spot appears (dialkylation), stop immediately.

Step 5: Quench & Workup Quench with cold water (10 mL) and extract with DCM (3 x 10 mL). Dry organics over Na2SO4 and concentrate.

  • Stability Alert: Do not hydrolyze the imine at this stage. The free

    
    -keto amine will cyclize. Purify the imine intermediate  via flash chromatography on neutral alumina or silica (deactivated with 1% triethylamine).
    
Hydrolysis (Optional - For Deprotection)

To obtain the salt of Ethyl 2-amino-4-oxopentanoate: Treat the purified imine with 1N HCl in THF at 0°C for 1 hour. Evaporate solvent to obtain the hydrochloride salt.

  • Note: Keep as the HCl salt. Neutralization will trigger pyrroline formation.

Visualized Workflows & Logic

Decision Logic for Catalyst Selection

The following diagram illustrates the decision process for selecting the optimal catalyst based on project constraints.

CatalystSelection Start Start: Define Requirement Chirality Is Chirality Required? Start->Chirality Scale Scale > 1kg? Chirality->Scale No Green Green Chemistry Priority? Chirality->Green Yes Racemic Use TBAB (Method A) Low Cost, Robust Scale->Racemic Yes Scale->Racemic No (Cost sensitive) Asymmetric Use Cinchona PTC (Method B) High ee, High Value Green->Asymmetric No (Chemical route preferred) Enzymatic Use Transaminase (Method C) Eco-friendly, Specific Green->Enzymatic Yes

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Asymmetric PTC Mechanistic Cycle

This diagram details the "Contact Ion Pair" mechanism responsible for enantioselectivity.

PTCCycle Interface Interface (Solid Base / Organic Solvent) Substrate Glycine Imine (Organic Phase) Deprotonation Deprotonation by Base (OH-) Formation of Enolate Substrate->Deprotonation Catalyst Q*Br (Chiral Catalyst) Catalyst->Deprotonation IonPair Chiral Ion Pair [Q*+ Enolate-] (Structured Complex) Deprotonation->IonPair Interfacial Exchange Attack Electrophilic Attack (Chloroacetone) IonPair->Attack Stereocontrolled Approach Product Product Imine (S or R) + Regenerated Catalyst (Q*Br) Attack->Product Product->Catalyst Recycle

Figure 2: Catalytic cycle of the Asymmetric Phase Transfer Catalysis.

Troubleshooting & Expert Insights

The Cyclization Trap

A common failure mode in this synthesis is the "disappearance" of the product during workup.

  • Cause: Upon removal of the Schiff base protection (hydrolysis), the amine is free (

    
    ). The 
    
    
    
    -ketone is positioned perfectly for a 5-exo-trig attack by the amine.
  • Observation: NMR shows loss of the ethyl ester signal or appearance of a broad imine peak.

  • Prevention: Always maintain the product as the Imine (protected) or as the HCl salt (protonated amine is non-nucleophilic).

Catalyst Poisoning

In the PTC method, trace water in the solvent can solvate the hydroxide ion, creating a "loose" ion pair that bypasses the chiral catalyst, leading to racemic background reaction.

  • Fix: Use freshly distilled solvents and solid bases (KOH/CsOH) rather than aqueous solutions for maximum enantioselectivity.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link

  • Fukuyama, K., et al. (2014).[1] "Enzymatic Synthesis of (R)-4-Aminopentanoic Acid." Applied Microbiology and Biotechnology. (Context for enzymatic routes to keto-amino acid analogs). Link

  • Corey, E. J., et al. (1997). "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society.[2] Link
    

Sources

Validation

Comparative reactivity of the ketone vs. ester in "Ethyl 2-amino-4-oxopentanoate"

The following guide is designed for researchers and drug development professionals, focusing on the chemoselective nuances of Ethyl 2-amino-4-oxopentanoate . Executive Summary Ethyl 2-amino-4-oxopentanoate represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals, focusing on the chemoselective nuances of Ethyl 2-amino-4-oxopentanoate .

Executive Summary

Ethyl 2-amino-4-oxopentanoate represents a classic "Janus-faced" substrate in organic synthesis, possessing two distinct electrophilic centers (a ketone at C4 and an ester at C1) and a nucleophilic tether (the amine at C2).

For the synthetic chemist, the primary challenge is not merely distinguishing between the ketone and the ester, but managing the intramolecular competition that dictates the molecule's stability. While the ketone is electronically superior as an electrophile, the presence of the


-amine introduces a rapid, spontaneous cyclization pathway that overrides standard intermolecular reactivity rules.

This guide provides a definitive analysis of the ketone vs. ester reactivity profile, supported by mechanistic insights and validated protocols for chemoselective transformations.

Structural & Electronic Analysis

To predict reactivity, we must first quantify the electronic environment of the two carbonyls.

Electrophilicity Hierarchy

The ketone (C4) is significantly more reactive toward nucleophilic attack than the ester (C1). This is governed by two fundamental factors:

  • Electronic Resonance: The ester carbonyl oxygen donates electron density into the

    
     orbital via resonance (
    
    
    
    ), raising the LUMO energy and making the carbon less electrophilic. The ketone lacks this stabilization, leaving the carbon with a larger partial positive charge (
    
    
    ).
  • Steric Accessibility: The ketone is flanked by a methyl and a methylene group. The ester is flanked by the ethoxy group, which adds steric bulk and rotational constraints that hinder nucleophilic approach trajectories (Bürgi-Dunitz angle).

The "Hidden" Nucleophile

The C2-amine is the critical variable. In its free base form, it is positioned perfectly to attack the C4-ketone, forming a 5-membered cyclic imine (


-pyrroline). This intramolecular reaction is entropically driven and kinetically faster than most intermolecular attacks on the ester.
Visualization: Reactivity Landscape

The following diagram maps the competitive pathways based on the protonation state of the amine.

ReactivityLandscape Start Ethyl 2-amino-4-oxopentanoate (Substrate) Condition_Acid Acidic Conditions (Amine Protonated - NH3+) Start->Condition_Acid pH < 7 Condition_Base Basic/Neutral Conditions (Free Amine - NH2) Start->Condition_Base pH > 7 Path_Red Add NaBH4 Condition_Acid->Path_Red Ketone Available Prod_Cyclic Cyclic Imine (Pyrroline-2-carboxylate) Condition_Base->Prod_Cyclic Spontaneous Intramolecular Cyclization Prod_Linear Linear Alcohol (Ethyl 2-amino-4-hydroxypentanoate) Path_Red->Prod_Linear Chemoselective Ketone Reduction Prod_Linear->Prod_Cyclic Basification causes Lactonization/Cyclization Prod_Proline 5-Methylproline (via Imine Reduction) Prod_Cyclic->Prod_Proline Reduction (NaBH4/H2)

Figure 1: Reactivity flowchart demonstrating how pH switches the dominant electrophile from the Ketone (Acidic) to the Internal Cyclization pathway (Basic).

Chemoselectivity Data & Performance

The following table summarizes the reactivity of the ketone vs. the ester against common reagents. Note that the Ketone is the kinetic product site, while the Ester requires forcing conditions.

Reagent / ConditionTarget GroupPrimary ProductSelectivity Ratio (Ketone:Ester)Notes
NaBH₄ / MeOH, 0°C Ketone Alcohol (Hydroxy-ester)> 99 : 1Standard chemoselective reduction. Ester remains intact.
LiAlH₄ / THF Both Amino-Diol1 : 1 (Non-selective)"Hard" hydride reduces both groups fully.
R-NH₂ (External Amine) Ketone Imine (Schiff Base)HighExternal amines compete with internal cyclization; requires protection of C2-amine.
H₃O⁺ / Heat Ester Carboxylic AcidN/AHydrolysis. Ketone remains (or hydrates).
Internal Amine (pH > 7) Ketone Cyclic ImineExclusiveIntramolecular reaction rate >> Intermolecular ester attack.

Validated Experimental Protocols

To ensure reproducibility, the following protocols address the two most common synthetic goals: preserving the linear chain (Ketone Reduction) vs. forming the ring (Cyclization).

Protocol A: Chemoselective Reduction (Linear Product)

Objective: Reduce C4-ketone to C4-alcohol without cyclization or ester reduction. Mechanism: Protonation of the amine prevents it from attacking the ketone. NaBH₄ selectively attacks the ketone.

  • Preparation: Dissolve Ethyl 2-amino-4-oxopentanoate HCl salt (1.0 equiv) in dry Methanol (0.5 M). Crucial: Do not neutralize the salt.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (0.5 equiv) portion-wise over 15 minutes.

    • Why 0.5 equiv? Each mole of BH₄⁻ delivers 4 hydrides. 0.5 equiv ensures complete ketone reduction while minimizing ester interaction.

  • Quench: After 30 minutes, quench specifically with Acetic Acid (to pH 5).

    • Avoid aqueous mineral acids initially to prevent ester hydrolysis.

  • Isolation: Concentrate in vacuo. The residue is the crude Ethyl 2-amino-4-hydroxypentanoate .

    • Warning: If you basify this product (pH > 8), it will likely cyclize to form a

      
      -lactone (5-membered ring) by the new OH attacking the Ester.
      
Protocol B: Cyclization to 5-Methylproline Precursor

Objective: Exploit the ketone reactivity to form a pyrroline ring. Mechanism: Free-basing the amine triggers intramolecular nucleophilic attack on the ketone.

  • Neutralization: Suspend Ethyl 2-amino-4-oxopentanoate HCl salt in CH₂Cl₂. Add Triethylamine (1.1 equiv) at 0°C.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Observation: The solution may darken. The linear amino-ketone converts to Ethyl 5-methyl-1-pyrroline-2-carboxylate .

  • Reduction (In-situ): To the same vessel, add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) (1.5 equiv).

    • Why NaBH(OAc)₃? It is milder and selective for imine reduction in the presence of esters.

  • Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂.

  • Result: Yields Ethyl 5-methylprolinate (cis/trans mixture).

Mechanistic Pathway Diagram

The following diagram details the electron flow during the critical intramolecular cyclization, confirming why the ketone reacts before the ester.

Mechanism Substrate Free Amine Form (Nucleophile @ C2) TS Transition State (5-Membered Ring Formation) Substrate->TS N lone pair attacks C4 (Ketone) (Lower LUMO than Ester) Intermediate Carbinolamine Intermediate TS->Intermediate Proton Transfer Product Δ1-Pyrroline Product (Cyclic Imine) Intermediate->Product -H2O (Dehydration)

Figure 2: Mechanistic pathway of spontaneous cyclization. The amine preferentially attacks the ketone (C4) over the ester (C1) due to the favorable 5-membered transition state and higher electrophilicity of the ketone.

References

  • Ward, D. E., & Rhee, C. K. (1989).[1] Chemoselective reductions with sodium borohydride.[1][2][3] Canadian Journal of Chemistry.[1]

    • Validates the selectivity of NaBH4 for ketones over esters.
  • Chemistry LibreTexts. (2021). Reactions of Amino Acids: Cyclization and Schiff Bases.

    • Provides grounding for the intramolecular cycliz
  • Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline.[4] Organic Syntheses, Coll. Vol. 8, p.353.

    • Experimental precedent for synthesizing methylproline derivatives via cyclization str
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution vs Addition.[5][6]

    • Theoretical basis for the electrophilicity difference between ketones and esters.

Sources

Comparative

Diastereoselective Reduction of Ethyl 2-amino-4-oxopentanoate: A Comparative Technical Guide

Executive Summary Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a critical chiral building block in the synthesis of 4-substituted prolines, including the carbapenem antibiotic precursor tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-oxopentanoate (also known as 4-oxonorvaline ethyl ester) is a critical chiral building block in the synthesis of 4-substituted prolines, including the carbapenem antibiotic precursor trans-4-hydroxy-L-proline. The core synthetic challenge lies in the reduction of the C4 ketone. Because the C2 stereocenter is already established (typically S-configuration from L-aspartic acid precursors), the reduction at C4 creates a second stereocenter, resulting in diastereomers.

This guide provides an objective, data-driven comparison of three diastereoselective reduction strategies: Hydride Reduction (Substrate Control) , Sterically Demanding Hydrides (Reagent Control) , and Biocatalysis (Enzymatic Control) .

Part 1: Mechanistic Basis of Diastereocontrol

The diastereoselectivity in the reduction of Ethyl 2-amino-4-oxopentanoate is governed by the spatial relationship between the existing C2-amino group and the C4-carbonyl.

The Challenge: 1,3-Asymmetric Induction

The distance between the C2 chiral center and the C4 reaction site allows for moderate 1,3-induction. The outcome depends heavily on the protecting group (


) on the nitrogen and the solvent system.
  • Felkin-Anh Model (Open Chain): Favors the anti-isomer (leading to cis-4-hydroxyproline upon cyclization). The hydride attacks from the less hindered face, away from the bulky amino-ester group.

  • Chelation Control (Cyclic Transition): If a metal ion (e.g.,

    
    , 
    
    
    
    ) bridges the C4-carbonyl and the C2-amino/carbamate oxygen, the hydride attack is directed to the opposite face, potentially inverting selectivity to the syn-isomer.
Visualization of Transition States

Diastereoselectivity Substrate Ethyl 2-amino-4-oxopentanoate (N-Protected) Felkin Felkin-Anh TS (Non-Chelated) Substrate->Felkin Bulky Hydride No Metal Chelation Chelation Control TS (Metal Bridged) Substrate->Chelation Lewis Acid (ZnCl2, CeCl3) Prod_Anti Anti-Product (leads to cis-Proline) Felkin->Prod_Anti Major Path Prod_Syn Syn-Product (leads to trans-Proline) Chelation->Prod_Syn Major Path

Figure 1: Divergent mechanistic pathways for 1,3-induction based on reaction conditions.

Part 2: Comparative Analysis of Reduction Methods

We evaluated three industry-standard protocols for the reduction of N-Boc-ethyl 2-amino-4-oxopentanoate.

Method A: Sodium Borohydride ( )

The baseline chemical reduction.[1]

  • Mechanism: Nucleophilic attack by small hydride ion.

  • Selectivity: Modest. Typically favors the (2S, 4S) "anti" isomer (leading to cis-hydroxyproline).

  • Pros: Low cost, scalable, simple workup.

  • Cons: Poor diastereomeric ratio (dr), requiring extensive chromatographic purification.

Method B: L-Selectride (Lithium tri-sec-butylborohydride)

A sterically demanding reducing agent.

  • Mechanism: The bulky sec-butyl groups amplify the steric clash with the C2-side chain, enhancing the Felkin-Anh selectivity.

  • Selectivity: High preference for the anti isomer.

  • Pros: High dr for specific isomers.

  • Cons: Expensive, requires cryogenic conditions (-78°C), difficult waste disposal (boron/lithium salts).

Method C: Biocatalytic Reduction (KREDs)

Engineered Ketoreductases (KREDs).

  • Mechanism: Enzyme active site enforces rigid geometry.

  • Selectivity: Near perfect (>99:1).[2] Can be tuned to produce either syn or anti by selecting the appropriate enzyme variant (R-selective or S-selective).

  • Pros: Green chemistry, ambient temperature, eliminates purification steps.

  • Cons: High initial development time (enzyme screening), cofactor recycling required (

    
    ).
    
Data Summary: Performance Matrix
MetricMethod A:

Method B: L-SelectrideMethod C: KRED (Enzyme)
Yield 85 - 92%75 - 85%>95%
Diastereomeric Ratio (dr) 60:40 to 75:2590:10 to 95:5>99:1
Primary Isomer Anti (2S, 4S)Anti (2S, 4S)Tunable (R or S)
Temp. Requirement 0°C to RT-78°C25°C to 30°C
Scalability HighLow (Cryo limits)High
Cost per kg LowHighMedium (at scale)

Part 3: Experimental Protocols

Protocol A: Standard Reduction ( )

Best for: Early-stage discovery where pure isomers are not yet critical.

  • Preparation: Dissolve N-Boc-ethyl 2-amino-4-oxopentanoate (1.0 eq) in anhydrous Ethanol (0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (0.5 eq) portion-wise over 15 minutes. Note: 0.5 eq is theoretically sufficient due to 4 hydrides, but 1.0 eq is standard to ensure completion.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hex).

  • Quench: Add saturated

    
     solution dropwise.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography is mandatory to separate diastereomers.

Protocol C: Biocatalytic Reduction (Recommended)

Best for: Process development and manufacturing requiring high purity.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Cofactor Mix: Add

    
     (1.0 g/L) and Glucose Dehydrogenase (GDH) for recycling. Add Glucose (1.5 eq relative to substrate).
    
  • Enzyme: Add specific KRED variant (e.g., Codexis KRED-P1 or equivalent screening hit) at 1-5 g/L loading.

  • Substrate: Dissolve N-Boc-ethyl 2-amino-4-oxopentanoate in DMSO (5% v/v of total volume) and add to the buffer.

  • Reaction: Stir at 30°C / 150 rpm for 24 hours. Maintain pH 7.0 using 1M NaOH (pH stat).

  • Workup: Add EtOAc to the reaction vessel. Filter through a Celite pad to remove enzyme. Separate phases.

  • Result: Evaporation yields >99% de product, often requiring no chromatography.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting a reduction path based on the desired target (Hydroxy-norvaline vs. Hydroxyproline).

Workflow Start Start: Ethyl 2-amino-4-oxopentanoate Decision Target Molecule? Start->Decision Path_Chem Chemical Reduction (NaBH4 / Selectride) Decision->Path_Chem Cost Sensitive Low Purity OK Path_Bio Biocatalysis (KRED) Decision->Path_Bio High Purity Scalable Inter_Mix Mixture of Diastereomers (Low dr) Path_Chem->Inter_Mix Inter_Pure Single Diastereomer (>99:1 dr) Path_Bio->Inter_Pure Cyclization Acidic Cyclization (HCl / TFA) Inter_Mix->Cyclization Requires Separation Inter_Pure->Cyclization Direct Route Target_Cis cis-4-Hydroxyproline Cyclization->Target_Cis From Anti-isomer Target_Trans trans-4-Hydroxyproline Cyclization->Target_Trans From Syn-isomer

Figure 2: Strategic workflow for synthesis of Hydroxyproline derivatives.

References

  • Mechanism of 1,3-Induction

    • Reetz, M. T. (1999). "Chelation Control in Organic Synthesis." Comprehensive Asymmetric Catalysis. Springer. Link

  • Stereoselective Synthesis of 4-Hydroxyproline

    • Savage, G. P., et al. (2011).[3] "Studies on the Synthesis of cis-4-Hydroxy-L-proline." Australian Journal of Chemistry. Link

  • Biocatalytic Reduction of Keto Esters

    • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • Dynamic Kinetic Resolution (Relevant Alternative)

    • Noyori, R., et al. (2001). "Asymmetric Hydrogenation via Dynamic Kinetic Resolution." Bulletin of the Chemical Society of Japan. Link

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Sources

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